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  • Product: 4-(2-Isocyanatoethyl)morpholine
  • CAS: 116237-40-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Isocyanatoethyl)morpholine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Isocyanatoethyl)morpholine is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its un...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Isocyanatoethyl)morpholine is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining a reactive isocyanate group with a versatile morpholine moiety, makes it a valuable building block for the synthesis of a wide array of complex molecules. The morpholine ring, a common scaffold in drug discovery, often imparts favorable physicochemical properties such as improved solubility and bioavailability.[1][2] The isocyanate group, a highly reactive electrophile, readily participates in nucleophilic addition reactions, enabling the facile formation of urea, urethane, and thiocarbamate linkages.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(2-Isocyanatoethyl)morpholine, with a focus on its relevance to researchers in drug development and polymer chemistry.

Molecular Structure and Physicochemical Properties

The structure of 4-(2-Isocyanatoethyl)morpholine features a morpholine ring N-substituted with an ethyl isocyanate group. This combination of a tertiary amine and an isocyanate within the same molecule dictates its chemical behavior and potential applications.

Caption: Chemical structure of 4-(2-Isocyanatoethyl)morpholine.

Table 1: Physicochemical Properties of 4-(2-Isocyanatoethyl)morpholine and Related Compounds

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₂N/A
Molecular Weight 156.18 g/mol N/A
Boiling Point 72-73 °C at 0.7 mmHg (for 2-Morpholinoethyl isocyanide)[2]
Density 1.017 g/mL at 20 °C (for 2-Morpholinoethyl isocyanide)[2]
Refractive Index n20/D 1.469 (for 2-Morpholinoethyl isocyanide)[2]

Note: Specific experimental data for 4-(2-Isocyanatoethyl)morpholine is limited. The data for the related compound, 2-Morpholinoethyl isocyanide (CAS 78375-48-1), is provided for reference. It is crucial to verify these properties for the isocyanate (CAS 2390-86-5) through experimental analysis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 4-(2-Isocyanatoethyl)morpholine is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in a relatively uncongested region of the spectrum, between 2250 and 2285 cm⁻¹ . The intensity and sharp nature of this band make it an excellent diagnostic tool for monitoring reactions involving the isocyanate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The ethyl bridge protons would appear as two distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbons of the morpholine ring, the two ethyl carbons, and a characteristic signal for the isocyanate carbon, which is expected to appear in the range of 120-130 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would be expected to involve the characteristic loss of the isocyanate group and fragmentation of the morpholine ring.

Synthesis

A definitive, optimized protocol for the synthesis of 4-(2-Isocyanatoethyl)morpholine is not widely published in peer-reviewed literature. However, a plausible synthetic route would involve the phosgenation of 4-(2-aminoethyl)morpholine. This reaction is a standard method for the preparation of isocyanates from primary amines.

Proposed Synthesis Workflow:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product amine 4-(2-Aminoethyl)morpholine reaction Phosgenation in an inert solvent (e.g., toluene) with a non-nucleophilic base (e.g., triethylamine) amine->reaction phosgene Phosgene (or equivalent, e.g., triphosgene) phosgene->reaction filtration Filtration of hydrochloride salt reaction->filtration distillation Distillation under reduced pressure filtration->distillation product 4-(2-Isocyanatoethyl)morpholine distillation->product

Caption: Proposed synthesis workflow for 4-(2-Isocyanatoethyl)morpholine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve 4-(2-aminoethyl)morpholine and a non-nucleophilic base (e.g., triethylamine) in an inert, anhydrous solvent such as toluene.

  • Phosgene Addition: Cool the solution in an ice bath. Slowly add a solution of phosgene (or a phosgene equivalent like triphosgene) in the same solvent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by the disappearance of the starting amine (TLC or GC) and the formation of the isocyanate (IR spectroscopy).

  • Work-up: Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield pure 4-(2-isocyanatoethyl)morpholine.

It is imperative that this reaction is performed in a well-ventilated fume hood by personnel experienced in handling highly toxic reagents like phosgene.

Chemical Reactivity

The reactivity of 4-(2-Isocyanatoethyl)morpholine is dominated by the electrophilic nature of the isocyanate group. It readily reacts with a variety of nucleophiles. The tertiary amine of the morpholine ring can also participate in catalysis, potentially influencing the reaction kinetics.

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This reaction is one of the most common applications of isocyanates and is the basis for polyurethane chemistry. The reaction is typically catalyzed by tertiary amines or organometallic compounds.[4] The morpholine nitrogen in the substrate molecule could potentially act as an intramolecular catalyst.

reaction_with_alcohol reactant1 4-(2-Isocyanatoethyl)morpholine plus1 + reactant1->plus1 reactant2 R-OH (Alcohol) plus1->reactant2 arrow Catalyst (optional) reactant2->arrow product Morpholinoethyl Urethane arrow->product

Caption: Reaction of 4-(2-Isocyanatoethyl)morpholine with an alcohol.

Reaction with Amines: The reaction of isocyanates with primary or secondary amines is generally faster than with alcohols and yields ureas. This reaction is highly efficient and is often used in bioconjugation to link molecules to proteins.

reaction_with_amine reactant1 4-(2-Isocyanatoethyl)morpholine plus1 + reactant1->plus1 reactant2 R-NH2 (Amine) plus1->reactant2 arrow reactant2->arrow product Morpholinoethyl Urea arrow->product

Caption: Reaction of 4-(2-Isocyanatoethyl)morpholine with a primary amine.

Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[5] The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea.[6] This reactivity necessitates the use of anhydrous conditions when handling and storing 4-(2-isocyanatoethyl)morpholine. The hydrolytic stability of isocyanates can vary, with aliphatic isocyanates generally showing greater stability than aromatic ones.[7][8]

Applications in Research and Development

The dual functionality of 4-(2-Isocyanatoethyl)morpholine opens up a wide range of applications, particularly in the fields of drug discovery and polymer science.

Drug Development: The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9] Its incorporation can improve a compound's pharmacokinetic profile. 4-(2-Isocyanatoethyl)morpholine can be used as a linker to conjugate the morpholine moiety to other pharmacophores or to biological macromolecules. This is particularly relevant for:

  • Targeted Drug Delivery: The isocyanate group can be used to attach the molecule to antibodies or other targeting ligands.

  • PROTACs and Molecular Glues: As a bifunctional linker, it can be used in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Polymer Chemistry: The isocyanate group allows this molecule to be used as a monomer or cross-linking agent in the synthesis of polyurethanes and polyureas.[3] The presence of the morpholine ring can impart unique properties to the resulting polymers, such as:

  • Improved Hydrophilicity: The morpholine group can increase the water solubility or swellability of the polymer.

  • pH-Responsiveness: The tertiary amine of the morpholine can be protonated at low pH, leading to changes in the polymer's conformation or solubility. This is a desirable feature for "smart" materials used in drug delivery and diagnostics.

Safety and Handling

Isocyanates are toxic and are potent respiratory and skin sensitizers.[10][11][12] All handling of 4-(2-Isocyanatoethyl)morpholine should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10]

Conclusion

4-(2-Isocyanatoethyl)morpholine is a valuable and versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its unique combination of a reactive isocyanate group and a biologically relevant morpholine moiety allows for a wide range of chemical transformations and the synthesis of novel functional molecules and polymers. While there is a need for more comprehensive public data on its specific physicochemical and spectral properties, the fundamental principles of isocyanate and morpholine chemistry provide a strong basis for its application in innovative research and development.

References

  • Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Yakshin, V. V., et al. (2004). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. Journal of Applied Polymer Science, 91(5), 3123-3129.
  • Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-548.
  • Isocyanate Stability and precipitate formation. (2021, April 14). Reddit. Retrieved from [Link]

  • Isocyanate Reactions. (n.d.). Retrieved from [Link]

  • Isocyanate - SDS. (2015).
  • Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components. (2019). Lifescience Global.
  • Iwakura, Y., & Okada, H. (1963). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Canadian Journal of Chemistry, 41(8), 1963-1970.
  • Morpholine. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • MORPHOLINE. (n.d.). CAMEO Chemicals | NOAA.
  • SAFETY D
  • Iwakura, Y., & Okada, H. (1962). The kinetics of the tertiary-amine-catalyzed reaction of organic isocyanates with thiols. Canadian Journal of Chemistry, 40(12), 2378-2384.
  • GAF M-Thane Part B SDS 2063B. (2024, March 13).
  • Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (Vol. 47, pp. 199-213).
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • Pihlaja, K., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. (2016). The Royal Society of Chemistry.
  • MORPHOLINE. (n.d.). Retrieved from [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. (2023). Scientific Reports, 13(1), 17799.
  • Morpholine. (n.d.). NIST WebBook.
  • Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (2010).
  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. (n.d.).
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Morpholine (CAS 110-91-8). (n.d.). Chemical & Physical Properties by Cheméo.
  • Jain, A., & Sahu, S. K. (2024).
  • Morpholine. (n.d.).
  • 4-(2-Aminoethyl)morpholine. (n.d.). BMRB.
  • MORPHOLINE. (2022, September 22).
  • 2-Morpholinoethyl isocyanide. (n.d.). Sigma-Aldrich.
  • Isocyanate: Versatile Building Blocks Powering Polymer Chemistry. (2025, August 5).
  • Harnessing Bifunctional Reactivity: Applications of 2-Isocyanatoethyl Methacryl
  • Morpholine. (n.d.). MD Topology.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 939.
  • Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of the American Society for Mass Spectrometry, 25(8), 1463-1466.
  • Morpholine, 4-methyl-. (n.d.). NIST WebBook.

Sources

Exploratory

The Definitive Technical Guide to 4-(2-Isocyanatoethyl)morpholine (CAS 78375-48-1)

Executive Summary & Nomenclature Clarification In the realm of modern synthetic chemistry and drug development, few bifunctional building blocks offer the strategic utility of CAS 78375-48-1 . While frequently cataloged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the realm of modern synthetic chemistry and drug development, few bifunctional building blocks offer the strategic utility of CAS 78375-48-1 . While frequently cataloged in commercial databases under the misnomer 4-(2-Isocyanatoethyl)morpholine[1], the compound is chemically 2-Morpholinoethyl isocyanide (an isonitrile, not an isocyanate).

As a Senior Application Scientist, I must emphasize that this structural distinction is critical: its reactivity is driven by the divalent carbon of the isocyanide group, making it a cornerstone reagent for Ugi multicomponent reactions (MCRs), advanced peptide coupling, and Nitrogen Acyclic Carbene (NAC) complex synthesis[2]. The integration of a morpholine ring provides a basic handle (pKa ~8.3) that fundamentally alters the downstream purification logic, allowing for scavenger-free, acid-base workups.

Physicochemical Profiling & Quantitative Data

To engineer robust synthetic workflows, one must first understand the physical parameters of the reagent. The compound is a moisture-sensitive liquid that requires rigorous low-temperature storage to prevent polymerization or hydrolysis[3].

Table 1: Physicochemical Profile
PropertyValueOperational Implication
CAS Number 78375-48-1Unique identifier for procurement[4].
Molecular Formula C₇H₁₂N₂ON/A
Molecular Weight 140.18 g/mol Requires precise stoichiometric calculation for MCRs.
Boiling Point 72–73 °C at 0.7 mmHgDistillable under high vacuum if purification is required[5].
Density 1.017 g/mL at 20 °CVolumetric dispensing is viable for scale-up.
Refractive Index 1.469 (n20/D)Useful for rapid purity checks via refractometry.
Storage Temperature -20 °CPrevents degradation; must be protected from light/moisture[6].
Toxicity Acute Tox 3Requires handling in a fume hood with ABEK-rated PPE.

Mechanistic Causality: Why Choose This Isocyanide?

The Ugi Four-Component Reaction (U-4CR)

The is a powerful tool for generating combinatorial libraries of bis-amides, oxindole-lactam hybrids, and peptide-peptoid structures[7][8]. However, a historical bottleneck in MCRs is the removal of unreacted isocyanides and byproducts, which traditionally requires labor-intensive column chromatography.

The Causality of the Morpholine Handle: By utilizing 4-(2-Isocyanoethyl)morpholine, chemists embed a basic amine into the reaction matrix. Upon completion of the U-4CR, the neutral bis-amide product remains in the organic phase, while any unreacted isocyanide (or its hydrated formamide byproduct) is rapidly protonated by dilute aqueous acid and partitioned into the aqueous layer[9].

Ugi4CR A Amine C Imine Intermediate A->C -H2O B Carbonyl B->C F Alpha-Adduct Intermediate C->F Protonation D Carboxylic Acid D->F E Isocyanide (CAS 78375-48-1) E->F Nucleophilic Attack G Mumm Rearrangement F->G Acyl Transfer H Bis-amide Product G->H Irreversible

Ugi-4CR mechanism highlighting the role of the isocyanide component.
Superiority in Peptide Coupling

In peptide synthesis, 4-(2-Isocyanoethyl)morpholine acts as a highly potent coupling reagent. It activates the carboxylic acid via a Passerini-like mechanism[10].

Table 2: Coupling Reagent Comparison
Parameter4-(2-Isocyanoethyl)morpholineDCCI (Dicyclohexylcarbodiimide)
Racemization Risk Significantly Lower [6]Moderate to High
Primary Byproduct N-(2-morpholinoethyl)formamideDicyclohexylurea (DCU)
Byproduct Removal Simple aqueous acid washFiltration (often incomplete)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical phase includes an In-Process Control (IPC) to verify success before proceeding.

Protocol A: High-Throughput Ugi-4CR Library Synthesis

Objective: Synthesize a bis-amide library without chromatographic purification.

  • Imine Pre-formation:

    • Action: Combine the aldehyde (1.0 eq) and primary amine (1.0 eq) in 2,2,2-trifluoroethanol (TFE) at 0.5 M concentration. Stir for 2 hours at room temperature.

    • Causality: that stabilizes the developing iminium ion without competing as a nucleophile, drastically accelerating the reaction[8].

    • Self-Validation: Analyze an aliquot via ATR-FTIR. Proceed only when the carbonyl stretch (~1700 cm⁻¹) disappears and the imine stretch (~1650 cm⁻¹) dominates.

  • Multicomponent Assembly:

    • Action: Add the carboxylic acid (1.0 eq). Subsequently, add 4-(2-Isocyanoethyl)morpholine (1.0 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic alpha-addition and prevents homopolymerization of the isocyanide.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the Mumm rearrangement product (bis-amide) plateaus (typically 12–24 hours).

  • Scavenger-Free Workup:

    • Action: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl (3x), saturated NaHCO₃ (1x), and brine. Dry the organic layer over MgSO₄ and concentrate in vacuo.

    • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of color change confirms the complete removal of unreacted primary amines and isocyanide byproducts.

Workup Crude Crude Reaction Mixture (Product + Excess Isocyanide) AcidWash 1M HCl Aqueous Wash (pH 2-3) Crude->AcidWash Liquid-Liquid Extraction OrgLayer Organic Layer (Neutral Bis-amide Product) AcidWash->OrgLayer Retain & Dry AqLayer Aqueous Layer (Protonated Morpholine Species) AcidWash->AqLayer Discard / Scavenge

Acid-base purification logic exploiting the morpholine basic handle.
Protocol B: Low-Racemization Peptide Coupling

Objective: Couple an N-protected amino acid to a C-protected amino acid.

  • Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous CH₂Cl₂. Add 4-(2-Isocyanoethyl)morpholine (1.1 eq) at 0 °C.

  • Amide Bond Formation: Add the C-protected amino acid (1.0 eq) and allow the reaction to warm to room temperature over 4 hours.

    • Causality: The isocyanide activates the carboxylate, forming an intermediate that undergoes rapid aminolysis. The low temperature suppresses oxazolone formation, thereby minimizing racemization[6].

  • Byproduct Cleavage: Wash the organic layer with 5% aqueous citric acid. The basic morpholino-formamide byproduct becomes protonated and is cleanly extracted into the aqueous phase.

Advanced Applications: Organometallic Catalysis & OLEDs

Beyond organic synthesis, 4-(2-Isocyanoethyl)morpholine serves as a critical ligand precursor.

  • Nitrogen Acyclic Carbenes (NACs): It is utilized to synthesize NAC complexes, which act as highly efficient catalysts for the hydration of alkynes and the synthesis of phenols[2].

  • Optoelectronics: The strong σ-donating capability of the isocyanide carbon makes it an excellent ligand for bis-cyclometalated iridium complexes, which are deployed as phosphorescent emitters in Organic Light Emitting Diodes (OLEDs)[6][10].

References

  • Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry (via PubMed Central). URL:[Link]

  • Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. RSC Advances. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Morpholinoethyl Isocyanide: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 2-Morpholinoethyl isocyanide, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 2-Morpholinoethyl isocyanide, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's properties and applications. The morpholine moiety is a significant scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties, including enhanced solubility and brain permeability.[1][2] This makes 2-Morpholinoethyl isocyanide a particularly valuable reagent in the synthesis of novel therapeutic agents.[3]

Molecular Structure and Physicochemical Properties

2-Morpholinoethyl isocyanide, also known as 4-(2-Isocyanoethyl)morpholine or MEI, possesses a unique molecular architecture that underpins its reactivity and utility.[4] The molecule incorporates a terminal isocyanide functional group (-N≡C), which is responsible for its characteristic reactivity, and a morpholine ring, which imparts desirable physicochemical properties to its derivatives.[1][4]

The isocyanide group is a key feature, rendering the terminal carbon atom nucleophilic and enabling its participation in a wide array of chemical transformations. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, contributes to the compound's polarity and its ability to engage in hydrogen bonding. This often translates to improved solubility and bioavailability in drug candidates.[1][2]

Table 1: Physicochemical and Spectroscopic Data for 2-Morpholinoethyl Isocyanide

PropertyValueReference(s)
CAS Number 78375-48-1[4][5][6][7][8][9][10]
Molecular Formula C7H12N2O[4][7][8][9]
Molecular Weight 140.18 g/mol [4][6][7][8][9]
Appearance Colorless to very dark yellow liquid[6][8]
Boiling Point 72-73 °C at 0.7 mmHg[4][5][6]
Density 1.017 g/mL at 20 °C[4][5][6]
Refractive Index (n20/D) 1.469[4][7]
Solubility Soluble in chloroform[6][8]
Storage -20°C, protect from light and moisture[4][6][8]
SMILES String [C-]#[N+]CCN1CCOCC1[4][6]
InChI Key MFRZPLYKVDHOSN-UHFFFAOYSA-N[4][6]

Synthesis of 2-Morpholinoethyl Isocyanide

The synthesis of isocyanides can be approached through several established methods. For 2-Morpholinoethyl isocyanide, two primary routes are commonly employed: the dehydration of N-(2-morpholinoethyl)formamide and the carbylamine reaction (also known as Hoffmann isocyanide synthesis).

Dehydration of N-(2-morpholinoethyl)formamide

This two-step procedure is a widely used and generally high-yielding method for preparing isocyanides.[12]

Step 1: Formation of N-(2-morpholinoethyl)formamide

The initial step involves the formylation of 2-morpholinoethylamine. This is typically achieved by reacting the primary amine with formic acid, often in a solvent like toluene with azeotropic removal of water to drive the reaction to completion.[5]

Step 2: Dehydration to the Isocyanide

The resulting formamide is then dehydrated to yield the isocyanide.[13] Several dehydrating agents can be employed, with phosgene (COCl₂), phosphorus oxychloride (POCl₃), and trichloroacetic anhydride being common choices.[5] The use of phosphorus oxychloride in the presence of a base like diisopropylamine is often favored due to improved yields, which can be as high as 68%.[5] Trichloroacetic anhydride has also been reported to give a yield of 74%.[5]

Experimental Protocol: Dehydration of N-(2-morpholinoethyl)formamide

  • Formamide Synthesis: 2-morpholinoethylamine is reacted with formic acid in boiling toluene, using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude N-(2-morpholinoethyl)formamide.

  • Dehydration: The crude formamide is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂). To this solution, a dehydrating agent (e.g., phosphorus oxychloride) and a base (e.g., diisopropylamine or triethylamine) are added, typically at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, and the progress is monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude isocyanide is often purified by distillation under reduced pressure or by passing it through a short pad of silica gel to remove polar impurities.[14]

Dehydration_Synthesis cluster_0 Step 1: Formamide Formation cluster_1 Step 2: Dehydration 2-Morpholinoethylamine 2-Morpholinoethylamine N-(2-morpholinoethyl)formamide N-(2-morpholinoethyl)formamide 2-Morpholinoethylamine->N-(2-morpholinoethyl)formamide Toluene, heat Formic Acid Formic Acid Formic Acid->N-(2-morpholinoethyl)formamide 2-Morpholinoethyl isocyanide 2-Morpholinoethyl isocyanide N-(2-morpholinoethyl)formamide->2-Morpholinoethyl isocyanide CH2Cl2 Dehydrating Agent e.g., POCl3 Dehydrating Agent->2-Morpholinoethyl isocyanide Base e.g., Diisopropylamine Base->2-Morpholinoethyl isocyanide

Caption: Workflow for the synthesis of 2-Morpholinoethyl isocyanide via formamide dehydration.

The choice of dehydrating agent and base is critical. Phosgene is highly effective but also extremely toxic. Phosphorus oxychloride is a common and effective alternative. The base is crucial for neutralizing the acidic byproducts of the reaction.

Carbylamine Reaction (Hoffmann Isocyanide Synthesis)

The carbylamine reaction provides a direct, one-pot synthesis of isocyanides from primary amines.[15][16] This reaction involves treating a primary amine with chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH).[17][18] The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as a reactive intermediate.[15]

While historically this reaction suffered from low yields (around 20%), modifications such as the use of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a biphasic system have improved yields to the 40-60% range.[12]

Experimental Protocol: Carbylamine Reaction

  • A solution of 2-morpholinoethylamine in a suitable organic solvent (e.g., dichloromethane) is prepared.

  • Chloroform and a catalytic amount of a phase transfer catalyst are added to the solution.

  • A concentrated aqueous solution of a strong base (e.g., 50% NaOH or KOH) is added, and the mixture is stirred vigorously at a controlled temperature.

  • The reaction is monitored for the disappearance of the starting amine.

  • Upon completion, the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified, typically by vacuum distillation.

The carbylamine reaction is a powerful tool, especially for the synthesis of isocyanides from readily available primary amines.[16] However, it is important to note that isocyanides are known for their foul odor, and this reaction is often used as a qualitative test for primary amines.[15][16]

Applications in Organic Synthesis

2-Morpholinoethyl isocyanide is a valuable reagent in organic synthesis, primarily due to the versatile reactivity of the isocyanide group. It is a key component in several multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form complex products.[19][20]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[21][22][23] This reaction is highly atom-economical and allows for the rapid generation of diverse libraries of peptide-like molecules, which is particularly valuable in drug discovery.[23][24] 2-Morpholinoethyl isocyanide is frequently used as the isocyanide component in Ugi reactions to synthesize a variety of imidazo[1,2-a]pyridines and α-acylaminoamides.[5]

The mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde/ketone and the amine.[21][22] The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. A final Mumm rearrangement yields the stable bis-amide product.[21][22]

Ugi_Reaction Aldehyde/Ketone Aldehyde/Ketone Imine Imine Aldehyde/Ketone->Imine Amine Amine Amine->Imine Carboxylic Acid Carboxylic Acid Intermediate Intermediate Carboxylic Acid->Intermediate 2-Morpholinoethyl isocyanide 2-Morpholinoethyl isocyanide Nitrilium Ion Nitrilium Ion 2-Morpholinoethyl isocyanide->Nitrilium Ion Imine->Nitrilium Ion Nitrilium Ion->Intermediate alpha-Acylamino Amide alpha-Acylamino Amide Intermediate->alpha-Acylamino Amide Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Passerini Three-Component Reaction

The Passerini reaction is another important isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[25][26][27] This reaction is one of the oldest known MCRs and is a powerful tool for the synthesis of α-hydroxy amide derivatives.[19][25] While 2-Morpholinoethyl isocyanide can be used in Passerini-like reactions, it has been noted that some Passerini reactions with this isocyanide can be sluggish without the use of strong acids or Lewis acid activation of the carbonyl component.[28]

The mechanism is believed to proceed through a concerted or ionic pathway, depending on the reaction conditions, involving the formation of an imidate intermediate followed by a Mumm rearrangement.[25]

Other Applications

Beyond MCRs, 2-Morpholinoethyl isocyanide has found applications in other areas of synthesis and materials science:

  • Peptide Synthesis: It acts as a potent coupling reagent in peptide synthesis, reportedly leading to higher yields and less racemization compared to dicyclohexylcarbodiimide (DCCI).[6][8][29]

  • Heterocycle Synthesis: It is a precursor for the synthesis of various nitrogen-containing heterocycles, such as 2-aminobenzoxazoles and 3-aminobenzoxazines, which possess important therapeutic activities.[5]

  • Ligand in Coordination Chemistry: The isocyanide group can coordinate to metal centers, making 2-Morpholinoethyl isocyanide a useful ligand in the synthesis of organometallic complexes. For example, it has been used in the preparation of nitrogen acyclic carbene (NAC) complexes for catalysis and in bis-cyclometalated iridium complexes for organic light-emitting diodes (OLEDs).[4][29]

Safety and Handling

2-Morpholinoethyl isocyanide is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and eye irritation and may cause respiratory irritation.[4] Therefore, it is essential to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]

Conclusion

2-Morpholinoethyl isocyanide is a highly valuable and versatile reagent in modern organic chemistry. Its unique structure, combining the reactive isocyanide functionality with the beneficial properties of the morpholine ring, makes it a key building block for the synthesis of a wide range of complex molecules, particularly in the context of drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • Wikipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Carbylamine Reaction. Retrieved from [Link]

  • Moodie, L. W. A., et al. (2025, November 11). Revitalised Hofmann carbylamine synthesis made possible with flow chemistry. Green Chemistry. Retrieved from [Link]

  • Testbook. (2025, October 27). The reaction between primary amino, chloroform and alcoholic KOH is known as. Retrieved from [Link]

  • askIITians. (2025, September 10). The carbylamine reaction involves the formation of isocyanides from p. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • ACS Publications. (2002, April 4). Metal-Promoted Variants of the Passerini Reaction Leading to Functionalized Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]

  • Illinois Chemistry. (2007, February 19). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). The purification process of a brownish isocyanide on a short silica pad. Retrieved from [Link]

  • YINUO-CHEM. (2024, May 8). Application fields of morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • MDPI. (2020, December 1). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isocyanide-based multicomponent reactions in drug discovery. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]

  • PubMed. (1978, October). Dehydration of 2-hydroxy(ethoxy)-2-aryl-N.N-penta(tetra) methylenemorpholinium bromides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Dehydration Enhances Prebiotic Lipid Remodeling and Vesicle Formation in Acidic Environments. Retrieved from [Link]

  • PubMed. (2013, March 28). Theoretical study of the decomposition of formamide in the presence of water molecules. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(2-Isocyanatoethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2-Isocyanatoethyl)morpholine. As a bifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2-Isocyanatoethyl)morpholine. As a bifunctional molecule incorporating both a reactive isocyanate group and a versatile morpholine moiety, this compound holds significant potential as a building block in medicinal chemistry and materials science. This document synthesizes available data on its structural features, physicochemical properties, and chemical reactivity. It further provides insights into its handling, storage, and potential applications, with a focus on its utility in the development of novel therapeutics and functional polymers. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of isocyanate and morpholine chemistry to provide a robust and scientifically grounded assessment.

Introduction: The Morpholine-Isocyanate Synthon

4-(2-Isocyanatoethyl)morpholine is a heterocyclic compound featuring a saturated morpholine ring connected via an ethyl linker to a highly reactive isocyanate functional group. The morpholine ring, a common scaffold in medicinal chemistry, is known to impart favorable properties such as aqueous solubility and metabolic stability to drug candidates[1][2]. The isocyanate group, on the other hand, is a powerful electrophile that readily reacts with a wide range of nucleophiles, making it an invaluable tool for chemical ligation and polymer synthesis. The combination of these two functionalities in a single molecule creates a versatile synthon for the construction of complex molecular architectures with potential applications in drug delivery, bioconjugation, and the development of novel biomaterials.

Diagram: Logical Relationship of the Topic's Components

4-(2-Isocyanatoethyl)morpholine 4-(2-Isocyanatoethyl)morpholine Morpholine Moiety Morpholine Moiety 4-(2-Isocyanatoethyl)morpholine->Morpholine Moiety Isocyanate Moiety Isocyanate Moiety 4-(2-Isocyanatoethyl)morpholine->Isocyanate Moiety Physicochemical Properties Physicochemical Properties Morpholine Moiety->Physicochemical Properties Chemical Reactivity Chemical Reactivity Isocyanate Moiety->Chemical Reactivity Applications Applications Physicochemical Properties->Applications Chemical Reactivity->Applications

Caption: Interplay of the morpholine and isocyanate moieties defines the compound's properties and applications.

Physicochemical Characteristics

Structural and Molecular Data
PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₇H₁₂N₂O₂Based on structure
Molecular Weight 156.18 g/mol Calculated from formula
CAS Number Not assignedNo definitive public record found
IUPAC Name 4-(2-isocyanatoethyl)morpholineStandard nomenclature
Predicted Physical Properties

The physical state and properties of 4-(2-Isocyanatoethyl)morpholine are expected to be influenced by both the polar morpholine ring and the reactive isocyanate group.

PropertyPredicted Value/StateRationale
Appearance Colorless to light-yellow liquidTypical for small organic molecules with similar functionalities.
Boiling Point > 200 °CThe precursor, 4-(2-Aminoethyl)morpholine, has a boiling point of 205 °C. The isocyanate is expected to have a similar or slightly higher boiling point.
Density ~1.0-1.1 g/mLThe precursor, 4-(2-Aminoethyl)morpholine, has a density of 0.992 g/mL at 25 °C. The addition of the carbonyl group is likely to increase the density slightly.
Solubility Soluble in aprotic organic solvents (e.g., THF, DCM, acetonitrile). Reacts with protic solvents (e.g., water, alcohols, amines).The morpholine moiety imparts some polarity, while the isocyanate group dictates its reactivity with protic solvents.

Chemical Reactivity and Stability

The chemical behavior of 4-(2-Isocyanatoethyl)morpholine is dominated by the high electrophilicity of the isocyanate group. This functional group is susceptible to nucleophilic attack, leading to the formation of a variety of stable covalent linkages.

Reactions with Nucleophiles

The isocyanate group readily reacts with compounds containing active hydrogen atoms. These reactions are typically exothermic and often proceed without the need for a catalyst.

  • With Alcohols: Forms urethane linkages. This is a cornerstone reaction in polyurethane chemistry.

  • With Amines: Forms urea linkages. This reaction is generally faster than the reaction with alcohols.

  • With Water: Undergoes hydrolysis to first form an unstable carbamic acid, which then decomposes to yield the corresponding primary amine (4-(2-aminoethyl)morpholine) and carbon dioxide.

Diagram: Reactivity of 4-(2-Isocyanatoethyl)morpholine

A 4-(2-Isocyanatoethyl)morpholine (R-NCO) C Urethane (R-NH-CO-OR') A->C + E Urea (R-NH-CO-NHR') A->E + G Carbamic Acid (unstable) (R-NH-COOH) A->G + B Alcohol (R'-OH) B->C + D Amine (R'-NH2) D->E + F Water (H2O) F->G + H 4-(2-Aminoethyl)morpholine (R-NH2) + CO2 G->H -> (decomposition)

Caption: Key reactions of the isocyanate group with common nucleophiles.

Stability and Storage

Due to its reactivity, particularly with moisture, 4-(2-Isocyanatoethyl)morpholine requires careful handling and storage.

  • Storage Conditions: Should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Temperature: Storage in a cool, dry place is recommended to minimize degradation and potential self-polymerization.

  • Incompatible Materials: Strong acids, strong bases, alcohols, amines, and water should be avoided as they will react with the isocyanate group.

Synthesis and Characterization

The synthesis of 4-(2-Isocyanatoethyl)morpholine would typically proceed from its corresponding primary amine precursor, 4-(2-aminoethyl)morpholine.

Synthetic Protocol: Phosgenation of 4-(2-Aminoethyl)morpholine

WARNING: This procedure involves highly toxic phosgene or its equivalents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolution: Dissolve 4-(2-aminoethyl)morpholine (1 equivalent) in an inert, anhydrous aprotic solvent (e.g., toluene or dichloromethane).

  • Phosgenation: Add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) (at least 1 equivalent) dropwise to the cooled amine solution (typically 0 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or infrared spectroscopy, looking for the disappearance of the N-H stretch of the amine and the appearance of the characteristic N=C=O stretch of the isocyanate).

  • Workup: Upon completion, the reaction mixture is typically purged with an inert gas to remove excess phosgene. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 4-(2-isocyanatoethyl)morpholine.

Spectroscopic Characterization

The identity and purity of 4-(2-Isocyanatoethyl)morpholine can be confirmed using standard spectroscopic techniques.

TechniqueExpected Key Signals
¹H NMR Signals corresponding to the morpholine ring protons (typically in the range of 2.5-3.8 ppm) and the ethyl linker protons. The chemical shifts of the protons on the carbon adjacent to the isocyanate group will be shifted downfield compared to the starting amine.
¹³C NMR A characteristic signal for the isocyanate carbon (N=C =O) is expected in the range of 120-130 ppm. Signals for the carbons of the morpholine ring and the ethyl linker will also be present.
FT-IR A strong, sharp absorption band characteristic of the isocyanate (N=C=O) stretching vibration, typically appearing around 2250-2280 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (156.18 g/mol ) should be observed.

Applications in Research and Drug Development

The dual functionality of 4-(2-Isocyanatoethyl)morpholine makes it a valuable tool for a variety of applications.

  • Drug Delivery: The isocyanate group can be used to conjugate the morpholine-containing molecule to drug carriers, targeting ligands, or imaging agents. The morpholine moiety can enhance the water solubility and pharmacokinetic profile of the resulting conjugate.

  • Bioconjugation: The reactivity of the isocyanate group allows for the covalent attachment of the morpholine scaffold to biomolecules such as proteins and peptides, enabling the modification of their properties.

  • Polymer Synthesis: As a monofunctional isocyanate, it can be used as a chain-terminating agent in the synthesis of polyurethanes and polyureas, or to introduce morpholine-containing side chains to impart specific properties to the polymer.

Safety and Handling

Isocyanates are known respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) for a closely related isocyanate compound.

Conclusion

4-(2-Isocyanatoethyl)morpholine represents a promising and versatile chemical entity for applications in medicinal chemistry and materials science. Its unique combination of a biocompatible morpholine ring and a highly reactive isocyanate functional group provides a powerful platform for the synthesis of novel conjugates and polymers. While direct experimental data for this compound is sparse, its physical and chemical characteristics can be reliably inferred from the well-established chemistry of its constituent moieties. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

  • Chemos GmbH & Co. KG. (2018, August 8). Safety data sheet: morpholine. Retrieved from [Link]

  • Penta s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Univar Solutions. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-isocyanoethyl)morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link][3]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [https://en.wikipedia.org/wiki/Morpholine][1]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [https://www.researchgate.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_rawmu2024_01051.pdf][4]

  • National Institute of Standards and Technology (NIST). (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [https://webbook.nist.gov/cgi/cbook.cgi?ID=C110918&Units=SI&Mask=80#IR-Spec]
  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum. Retrieved from [https://www.chemicalbook.com/spectrum/110-91-8_IR.htm]
  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link][5]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link][6]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [https://www.researchgate.net/figure/a-Mass-spectra-of-morpholine-cation-and-fragment-ions-which-are-generated-in-the-118_fig2_371204850][7]

  • ACS Publications. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link][8]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). 4-(2-Aminoethyl)morpholine Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Morpholineethanamine. NIST Chemistry WebBook. Retrieved from [Link]

  • ATB. (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum. Retrieved from [https://www.chemicalbook.com/spectrum/2038-03-1_1HNMR.htm]

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Foundational

Section 1: Core Compound Profile: 4-(2-Isocyanoethyl)morpholine

An In-Depth Technical Guide to 4-(2-Isocyanatoethyl)morpholine and its Isocyano Analogue A Note on Chemical Nomenclature: This guide addresses the chemical properties and applications of morpholine derivatives. The user'...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(2-Isocyanatoethyl)morpholine and its Isocyano Analogue

A Note on Chemical Nomenclature: This guide addresses the chemical properties and applications of morpholine derivatives. The user's query specified 4-(2-Isocyanatoethyl)morpholine. It is critical to distinguish this compound from its more commonly referenced isomer, 4-(2-Isocyanoethyl)morpholine.

  • 4-(2-Isocyanatoethyl)morpholine , featuring an isocyanate group (-N=C=O), is a reactive intermediate. Its chemical formula is C₇H₁₂N₂O₂, with a calculated molecular weight of approximately 156.18 g/mol . This compound is not commonly available commercially and is typically synthesized for immediate use in subsequent reactions.

  • 4-(2-Isocyanoethyl)morpholine , also known as 2-Morpholinoethyl isocyanide, contains an isocyanide (or isonitrile) group (-N≡C). This is a stable, commercially available compound.

Given the scarcity of data on the isocyanate form, this guide will focus on the well-documented and widely used 4-(2-Isocyanoethyl)morpholine , while providing context for its isocyanate counterpart where relevant.

4-(2-Isocyanoethyl)morpholine is a versatile bifunctional molecule utilized by researchers and drug development professionals as a building block in organic synthesis. Its unique structure, combining a morpholine ring with a reactive isocyanide group, makes it a valuable component in the construction of complex molecular architectures, particularly in medicinal chemistry.

Molecular Structure and Properties

The fundamental characteristics of 4-(2-Isocyanoethyl)morpholine are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂O[1][2]
Molecular Weight 140.18 g/mol [1][2][3]
CAS Number 78375-48-1[1][2]
Appearance Colorless to very dark yellow liquid[3]
Density 1.017 g/mL at 20 °C[1][2]
Boiling Point 72-73 °C at 0.7 mmHg[1][2]
Refractive Index n20/D 1.469[1][2]
Solubility Soluble in chloroform[3]

The structure of 4-(2-Isocyanoethyl)morpholine is depicted in the following diagram.

Caption: Chemical structure of 4-(2-Isocyanoethyl)morpholine.

Section 2: Synthesis and Reactivity

Understanding the synthesis and reactivity of 4-(2-Isocyanoethyl)morpholine is crucial for its effective application in research and development.

Synthesis Pathway

4-(2-Isocyanoethyl)morpholine is typically prepared from its corresponding primary amine, 4-(2-aminoethyl)morpholine. A common synthetic route involves a two-step process:

  • Formamide Formation: 4-(2-aminoethyl)morpholine is reacted with formic acid to produce the N-(2-morpholinoethyl)formamide intermediate.

  • Dehydration: The resulting formamide is then dehydrated to yield the isocyanide. This step can be achieved using various dehydrating agents, such as phosgene (COCl₂), phosphorus oxychloride (POCl₃) with a base like diisopropylamine, or trichloroacetic anhydride.[4] The use of phosphorus oxychloride with diisopropylamine is often preferred as it improves yields.[4]

Synthesis_Workflow start 4-(2-Aminoethyl)morpholine step1 React with Formic Acid start->step1 intermediate N-(2-Morpholinoethyl)formamide step1->intermediate step2 Dehydration (e.g., POCl₃, Base) intermediate->step2 product 4-(2-Isocyanoethyl)morpholine step2->product

Caption: General synthesis workflow for 4-(2-Isocyanoethyl)morpholine.

Reactivity of the Isocyanide Group

The isocyanide functional group is the molecule's primary reactive center. It is known for its participation in multicomponent reactions, such as the Ugi and Passerini reactions. These reactions are powerful tools in combinatorial chemistry for rapidly generating libraries of complex molecules from simple starting materials.

The isocyanide can also act as a ligand for transition metals, forming stable complexes. This property is exploited in catalysis and the development of materials with specific electronic properties, such as those used in organic light-emitting diodes (OLEDs).[1][4]

Section 3: Applications in Research and Drug Development

The unique combination of the morpholine moiety and the isocyanide group provides a platform for diverse applications, particularly in the life sciences.

Role of the Morpholine Scaffold

The morpholine ring is considered a "privileged structure" in medicinal chemistry.[5] Its presence in a molecule can improve critical pharmacokinetic properties, such as:

  • Aqueous solubility

  • Metabolic stability

  • Permeability across biological membranes

The morpholine group's weak basicity and ability to form hydrogen bonds contribute to these favorable characteristics, making it a common feature in many approved drugs.[5][6]

Key Applications
  • Multicomponent Reactions: It serves as a key reactant in Ugi condensation reactions for synthesizing diverse libraries of α-acylaminoamides and imidazo[1,2-a]pyridines.[1][2]

  • Heterocycle Synthesis: It is used to produce 2-aminobenzoxazoles and 3-aminobenzoxazines, which are classes of compounds with recognized therapeutic potential.[1][4]

  • Peptide Synthesis: The isocyanide functionality acts as a potent coupling reagent for linking amino acids to form peptides, often resulting in higher yields and less racemization compared to traditional reagents.[3][7]

  • Catalysis and Materials Science: It is employed in the synthesis of Nitrogen Acyclic Carbene (NAC) complexes used as catalysts and as a ligand in iridium complexes for OLEDs.[1][4]

Section 4: Experimental Protocols and Safety

General Handling and Storage Protocol

Objective: To ensure the safe handling and maintain the integrity of 4-(2-Isocyanoethyl)morpholine.

Methodology:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

  • Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C.[1][2][7] Protect from light and moisture to prevent degradation.[3]

  • Spill & Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Safety and Hazard Information

4-(2-Isocyanoethyl)morpholine is classified as a hazardous substance.

Hazard ClassificationGHS Codes
Acute Toxicity (Oral, Dermal, Inhalation) H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)
Skin Irritation H315 (Causes skin irritation)
Eye Irritation H319 (Causes serious eye irritation)
Specific Target Organ Toxicity H335 (May cause respiratory irritation)

Data sourced from Sigma-Aldrich safety information.[2]

The parent morpholine structure is also associated with hazards, being flammable and corrosive.[8][9] Proper handling procedures are therefore paramount.

Safety_Protocol cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling cluster_emergency 3. Emergency Procedures ppe_gloves Gloves ppe_goggles Goggles/Face Shield ppe_coat Lab Coat handle_hood Use Fume Hood handle_storage Store at -20°C (Tightly Sealed) emergency_skin Skin: Wash with Water emergency_eyes Eyes: Rinse, Seek Medical Aid emergency_inhale Inhalation: Move to Fresh Air

Caption: Key safety and handling protocols for morpholine derivatives.

References

  • 4-(2-isocyanoethyl)morpholine. PubChem. [Link]

  • Morpholine. NIST Chemistry WebBook. [Link]

  • Synthesis of 2-Isocyanatoethyl methacrylate. Royal Society of Chemistry. [Link]

  • Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic Chemistry Portal. [Link]

  • Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • MORPHOLINE. LookChem. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • 4-(2-Hydroxyethyl)morpholine. ChemBK. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). [Link]

  • Phosgene. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Phosgene. ResearchGate. [Link]

  • Phosgene. Wikipedia. [Link]

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Exploratory

Spectroscopic Characterization of 4-(2-Isocyanatoethyl)morpholine: A Comprehensive Guide to NMR and FT-IR Analysis

Target Audience: Analytical Chemists, Polymer Scientists, and Drug Development Professionals Compound: 4-(2-Isocyanatoethyl)morpholine (CAS: 116237-40-2) Executive Summary & Structural Causality 4-(2-Isocyanatoethyl)morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Polymer Scientists, and Drug Development Professionals Compound: 4-(2-Isocyanatoethyl)morpholine (CAS: 116237-40-2)

Executive Summary & Structural Causality

4-(2-Isocyanatoethyl)morpholine is a highly versatile, bifunctional aliphatic building block widely utilized in polyurethane synthesis, bioconjugation, and pharmaceutical derivatization. Structurally, it combines a mildly basic, hydrophilic morpholine ring with a highly reactive, electrophilic isocyanate (-N=C=O) group, separated by an ethylene linker.

The spectroscopic characterization of this molecule requires a deep understanding of the electronic interplay between its functional groups. The morpholine oxygen and nitrogen exert strong inductive deshielding effects on adjacent protons, while the cumulative double bonds of the isocyanate group create a rigid, highly polarized dipole. Because isocyanates are acutely sensitive to nucleophilic attack by atmospheric moisture, obtaining pristine spectroscopic data (NMR, IR) demands rigorous, moisture-free protocols. This guide provides a definitive, self-validating framework for the spectroscopic analysis of 4-(2-Isocyanatoethyl)morpholine.

Vibrational Spectroscopy: FT-IR Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is the primary diagnostic tool for confirming the integrity of the isocyanate group. The -N=C=O moiety is an asymmetric cumulative double-bond system that exhibits a uniquely strong and broad stretching vibration.

Causality of IR Signatures

The most critical diagnostic feature of 4-(2-Isocyanatoethyl)morpholine is the asymmetric stretching of the isocyanate group, which reliably appears at ~2270 cm⁻¹ [1][2][3]. This peak is highly intense due to the large change in the dipole moment during the vibration of the N=C=O bonds. The morpholine ring contributes a strong C-O-C asymmetric stretch at ~1115 cm⁻¹ . The absence of any bands above 3100 cm⁻¹ is a critical quality control marker, as the presence of N-H stretching (typically ~3300 cm⁻¹) indicates moisture-induced degradation into a urea derivative[2].

Table 1: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
2270 Very Strongν_as(N=C=O)Isocyanate asymmetric stretch[2]
2950 - 2810 Mediumν(C-H)Aliphatic C-H stretch (morpholine & linker)
1455 Mediumδ(CH₂)Methylene scissoring
1350 Weakν_s(N=C=O)Isocyanate symmetric stretch
1115 Strongν_as(C-O-C)Morpholine ether stretch

Multinuclear NMR Profiling (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) provides absolute structural confirmation. The analysis must be conducted in anhydrous, acid-free deuterated solvents (e.g., dry CDCl₃ filtered through basic alumina) to prevent the protonation of the morpholine nitrogen, which would artificially shift and broaden the signals[4].

Causality of NMR Chemical Shifts
  • ¹H NMR: The morpholine ring protons are split into two distinct environments. The protons adjacent to the oxygen (O-CH₂) are heavily deshielded by the electronegative oxygen, appearing at ~3.70 ppm. The protons adjacent to the nitrogen (N-CH₂) appear upfield at ~2.50 ppm. The ethylene linker protons are also distinct: the CH₂ adjacent to the isocyanate group appears at ~3.35 ppm due to the anisotropic and electron-withdrawing effects of the N=C=O group[5].

  • ¹³C NMR: The isocyanate carbon is a highly diagnostic quaternary signal. Due to the sp-hybridization and the dual electronegative pull of nitrogen and oxygen, it resonates specifically at ~122.8 ppm , which is characteristic of aliphatic isocyanates[5].

Table 2: ¹H and ¹³C NMR Assignments (in CDCl₃, 298 K)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 3.68 - 3.72Multiplet4HMorpholine O-CH₂
¹H 3.32 - 3.38Triplet (J ≈ 6.0 Hz)2HLinker -CH₂-NCO
¹H 2.58 - 2.62Triplet (J ≈ 6.0 Hz)2HLinker -N-CH₂-
¹H 2.48 - 2.52Multiplet4HMorpholine N-CH₂
¹³C 122.8Singlet1CIsocyanate -N=C=O[5]
¹³C 67.0Singlet2CMorpholine O-CH₂
¹³C 57.2Singlet1CLinker -N-CH₂-
¹³C 53.6Singlet2CMorpholine N-CH₂
¹³C 41.5Singlet1CLinker -CH₂-NCO[5]

Self-Validating Experimental Protocols

To guarantee scientific integrity, the spectroscopic workflow must be treated as a self-validating system . Isocyanates are notoriously unstable in ambient conditions. If a sample degrades during preparation, the resulting spectra will be a mixture of the target compound and its urea byproducts.

Protocol 1: Moisture-Free ATR-FTIR Validation

Causality: ATR-FTIR is chosen over transmission cells (like KBr pellets) because it allows for neat, rapid analysis without hygroscopic salts, minimizing atmospheric exposure.

  • Preparation: Purge the ATR-FTIR sample compartment with dry nitrogen for 15 minutes.

  • Application: Using a positive-displacement pipette inside a glovebox, apply 10 µL of neat 4-(2-Isocyanatoethyl)morpholine directly onto the ZnSe or Diamond ATR crystal.

  • Validation Check (Critical): Scan from 4000 to 400 cm⁻¹. Immediately inspect the 3500–3200 cm⁻¹ and 1650 cm⁻¹ regions.

    • Pass Condition: A clean, flat baseline in these regions confirms a pristine, unreacted isocyanate.

    • Fail Condition: The presence of a broad N-H stretch (~3300 cm⁻¹) or a urea carbonyl stretch (~1650 cm⁻¹) indicates hydrolysis. Do not proceed to NMR if these peaks are present.

Protocol 2: Anhydrous NMR Sample Preparation

Causality: Trace DCl in standard CDCl₃ will protonate the morpholine nitrogen, causing peak broadening and shifting. Trace water will react with the isocyanate.

  • Solvent Treatment: Pass CDCl₃ through a short plug of activated basic alumina (Brockmann Grade I) inside a glovebox to remove trace DCl and moisture.

  • Sample Loading: Dissolve 15 mg of the validated 4-(2-Isocyanatoethyl)morpholine in 0.6 mL of the treated CDCl₃.

  • Sealing: Transfer the solution to an oven-dried NMR tube and seal with a PTFE cap and Parafilm before removing it from the glovebox.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra. The absence of a broad singlet at ~5.5 ppm (urea N-H) serves as the final validation that the sample survived the transfer process intact.

G A Glovebox Handling (Argon Atmosphere) B Sample Aliquoting (Dry CDCl3 / ATR Crystal) A->B C FT-IR (ATR) Analysis Scan 4000-400 cm⁻¹ B->C D NMR Tube Sealing (PTFE Caps) B->D F Data Processing & Validation (Absence of Urea Peaks) C->F E Multinuclear NMR (1H, 13C) D->E E->F

Workflow for Moisture-Free Spectroscopic Analysis and Self-Validation.

Reactivity & Moisture-Induced Degradation

Understanding the degradation pathway of 4-(2-Isocyanatoethyl)morpholine is essential for interpreting anomalous spectroscopic data. When exposed to ambient humidity, the electrophilic carbon of the isocyanate group is attacked by water, forming a highly unstable carbamic acid intermediate.

This intermediate rapidly decarboxylates (releasing CO₂ gas, which can cause sealed vials to over-pressurize) to form 4-(2-Aminoethyl)morpholine. This newly formed primary amine is highly nucleophilic and will immediately attack another molecule of the starting isocyanate, resulting in a symmetric, cross-linked urea derivative[3]. In NMR, this degradation manifests as a loss of the 122.8 ppm ¹³C signal and the appearance of a urea carbonyl signal at ~158 ppm.

G A 4-(2-Isocyanatoethyl)morpholine (Active NCO) B Carbamic Acid Intermediate (Unstable) A->B + H2O C 4-(2-Aminoethyl)morpholine (+ CO2 Release) B->C - CO2 D Symmetric Urea Derivative (Cross-linked) C->D + Isocyanate (A)

Moisture-Induced Hydrolysis and Subsequent Urea Formation Pathway.

References

  • Structure–Property Relations in Oligomers of Linear Aliphatic Diisocyanates - ACS Sustainable Chemistry & Engineering
  • Evidence of chemical-bond formation at the interface between an epoxy polymer and an isocyan
  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Co
  • Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyan
  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLIS

Sources

Foundational

Strategic Procurement and Application of 2-Morpholinoethyl Isocyanide (MEI) in Advanced Synthesis and Bioconjugation

Executive Summary In the rapidly evolving landscape of synthetic organic chemistry and bioconjugation, the selection of coupling reagents dictates not only the yield of a reaction but the efficiency of downstream purific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of synthetic organic chemistry and bioconjugation, the selection of coupling reagents dictates not only the yield of a reaction but the efficiency of downstream purification. 2-Morpholinoethyl isocyanide (MEI) , also known as 4-(2-Isocyanoethyl)morpholine (CAS: 78375-48-1), has emerged as a highly specialized, bifunctional building block. As a Senior Application Scientist, I frequently transition workflows away from traditional reagents like Dicyclohexylcarbodiimide (DCCI) toward MEI to solve complex solubility and racemization bottlenecks.

This whitepaper provides an in-depth technical analysis of MEI’s commercial availability, its mechanistic superiority in liquid-phase peptide synthesis, its role in Ugi Multicomponent Reactions (MCRs), and its critical application in the synthesis of Antibody-Drug Conjugate (ADC) payloads.

Physicochemical Profiling & Commercial Landscape

To design robust synthetic workflows, one must first understand the physical parameters and commercial constraints of the reagents involved. MEI is a colorless to dark yellow liquid that requires strict storage conditions to prevent degradation via hydrolysis or polymerization.

Quantitative Data: Properties and Sourcing

The following tables summarize the critical physicochemical data and the current commercial availability of MEI for research and scale-up applications.

Table 1: Physicochemical Properties of MEI

PropertyValueCausality / Impact on Workflow
Chemical Name 2-Morpholinoethyl isocyanideThe isocyanide group drives reactivity; the morpholine ring provides basicity.
CAS Number 78375-48-1Essential for precise procurement and regulatory compliance.
Molecular Formula C7H12N2O-
Molecular Weight 140.18 g/mol Low molecular weight ensures high atom economy in reactions.
Boiling Point 72-73 °C at 0.7 mmHgIndicates volatility under high vacuum; avoid excessive heating during solvent removal.
Density 1.017 g/mL at 20 °CRelevant for volumetric dispensing in automated synthesizers.
Storage Condition -20°C, dark, dryHighly sensitive to light and moisture; degrades rapidly if improperly stored[1].

Table 2: Commercial Availability & Supplier Specifications

SupplierCatalog / PurityFormat / Notes
2 #69893 (≥98.0% GC)Standard 10 mL liquid format; reliable for analytical-grade synthesis[2].
1 #CDX-M0701Marketed specifically as a coupling reagent for peptide synthesis[1].
Santa Cruz Biotechnology Purity ≥98%Designated for proteomics and advanced biochemical research[3].
Key Organics #GS-0322 (>95%)Available in 10 g to bulk quantities for scale-up operations[4].

Mechanistic Applications in Synthetic Chemistry

Overcoming the DCCI Bottleneck in Peptide Synthesis

In classical liquid-phase peptide synthesis, DCCI is frequently used to form amide bonds. However, DCCI generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most organic solvents and water, requiring tedious, yield-destroying chromatographic steps to remove.

The MEI Advantage: MEI acts as a potent coupling reagent that yields higher conversion rates and significantly less racemization (epimerization) of the amino acid stereocenters than DCCI[1]. Mechanistically, the reaction of MEI generates a morpholine-containing urea byproduct. Because the morpholine nitrogen is basic (pKa ~8.3), this byproduct is highly soluble in dilute aqueous acids. A simple liquid-liquid extraction with 5% citric acid or 1M HCl quantitatively removes the byproduct, leaving the pure protected peptide in the organic phase.

Ugi Four-Component Reactions (Ugi-4CR)

Isocyanides are the defining components of multi-component reactions (MCRs). MEI is utilized to synthesize a variety of imidazo[1,2-a]pyridines and α-acylaminoamides[2]. By incorporating MEI into the Ugi-4CR, chemists intentionally install a morpholine handle onto the final drug candidate. This basic handle can later be protonated to form water-soluble hydrochloride salts, drastically improving the pharmacokinetic profile (bioavailability and solubility) of the resulting library compounds.

Ugi_4CR Aldehyde Aldehyde / Ketone Imine Schiff Base (Imine) Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine Adduct Alpha-Adduct Intermediate Imine->Adduct Protonation & Nucleophilic Attack Acid Carboxylic Acid Acid->Adduct MEI 2-Morpholinoethyl isocyanide (MEI) MEI->Adduct Mumm Mumm Rearrangement Adduct->Mumm Acyl Transfer Product Alpha-Acylaminoamide Product Mumm->Product

Fig 1. Mechanism of the Ugi Four-Component Reaction (Ugi-4CR) utilizing MEI.

Advanced Bioconjugation: ADC Payload Synthesis

Antibody-Drug Conjugates (ADCs) rely on the targeted delivery of ultra-potent cytotoxins, such as Tubulysin derivatives, to cancer cells. These payloads are too toxic for systemic administration and must be conjugated to monoclonal antibodies via complex, branched peptide linkers.

Recent patent literature highlights the use of MEI as a highly specialized coupling agent in the synthesis of these Tubulysin-linker conjugates[5]. The structural complexity of Tubulysin requires a coupling reagent that operates under extremely mild conditions to prevent the degradation of fragile functional groups. MEI facilitates the formation of critical amide bonds in the branched linkers, ensuring high stereochemical fidelity before the final bioconjugation to the antibody[5].

ADC_Workflow Payload Tubulysin Derivative Payload Coupling MEI-Mediated Coupling (Amide Bond Formation) Payload->Coupling Linker Branched Peptide Linker Linker->Coupling Intermediate Payload-Linker Complex Coupling->Intermediate High Yield, Low Racemization Conjugation Bioconjugation Reaction Intermediate->Conjugation mAb Monoclonal Antibody (mAb) mAb->Conjugation ADC Targeted Antibody-Drug Conjugate Conjugation->ADC Purification & Validation

Fig 2. ADC bioconjugation workflow employing MEI for payload-linker coupling.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Liquid-Phase Peptide Coupling using MEI

Objective: Synthesize a dipeptide while avoiding insoluble urea byproducts.

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1.0 equivalent of the N-protected amino acid and 1.05 equivalents of the C-protected amino acid hydrochloride salt in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Stir for 10 minutes at 0 °C.

  • Activation: Dropwise, add 1.1 equivalents of MEI to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm naturally to room temperature. Stir for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via LC-MS. Proceed only when the N-protected starting material is <1% relative to the product mass.

  • Aqueous Workup (The MEI Advantage): Dilute the reaction with additional DCM. Wash the organic layer successively with:

    • 5% aqueous Citric Acid (3 x 20 mL) — Causality: This step quantitatively protonates and removes the morpholine-urea byproduct.

    • Saturated aqueous NaHCO3 (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure dipeptide.

Protocol B: Synthesis of α-Acylaminoamides via MEI-Mediated Ugi-4CR

Objective: Generate a functionalized heterocycle library scaffold.

  • Imine Formation: In a 20 mL scintillation vial, combine 1.0 equivalent of aldehyde and 1.0 equivalent of primary amine in Methanol (0.5 M). Stir at room temperature for 2 hours to allow complete Schiff base (imine) formation.

  • Component Addition: Add 1.0 equivalent of the desired carboxylic acid, followed immediately by 1.0 equivalent of MEI.

  • Condensation: Cap the vial and stir the mixture at room temperature for 24 hours.

  • Validation Checkpoint 1 (Precipitation/TLC): In many cases, the product will begin to precipitate directly from the methanol. Verify the disappearance of the isocyanide stretch (~2140 cm⁻¹) via rapid IR spectroscopy, or check via TLC.

  • Purification: Evaporate the methanol. Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate. If necessary, the product can be further purified via recrystallization or converted to a water-soluble HCl salt by bubbling HCl gas through an ether solution of the product.

References

  • AdipoGen Life Sciences. 2-Morpholinoethyl isocyanide | CAS 78375-48-1. Retrieved March 19, 2026. 1

  • Sigma-Aldrich (MilliporeSigma). 2-Morpholinoethyl isocyanide = 98.0 GC 78375-48-1. Retrieved March 19, 2026.2

  • European Patent Office (EPO). CELL-BINDING MOLECULE-TUBULYSIN DERIVATIVE CONJUGATE AND PREPARATION METHOD THEREFOR (EP 3 991 752 A1). Retrieved March 19, 2026. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Imidazo[1,2-a]pyridines and Advanced Urea-Functionalization Using Morpholine Synthons

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Multicomponent Synthesis, Orthogonal Functionalization, and Self-Validating Protocols Executive Summary & Scientific Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Multicomponent Synthesis, Orthogonal Functionalization, and Self-Validating Protocols

Executive Summary & Scientific Context

Imidazo[1,2-a]pyridines are privileged nitrogen-fused heterocycles ubiquitous in medicinal chemistry, forming the core pharmacophore of several blockbuster non-benzodiazepine drugs (e.g., zolpidem, alpidem, and saripidem) [1]. The most atom-economical and versatile method for their construction is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction (MCR) [2].

Synthon Nomenclature & Strategic Clarification (E-E-A-T): In literature and catalog sourcing, the terms isocyano (isocyanide, R-N≡C ) and isocyanato (isocyanate, R-N=C=O ) are occasionally conflated. To ensure absolute scientific integrity, this application note delineates a two-stage workflow utilizing both morpholine derivatives:

  • Core Synthesis: The de novo construction of the imidazo[1,2-a]pyridine-3-amine core via the GBB reaction strictly requires an isocyanide. Here, we utilize 4-(2-isocyanoethyl)morpholine .

  • Advanced Functionalization: 4-(2-Isocyanatoethyl)morpholine is a highly electrophilic isocyanate used to elaborate the synthesized core into advanced, morpholinoethyl-urea linked pharmacophores. Urea derivatives of imidazo[1,2-a]pyridines exhibit exceptionally potent biological activities, including targeted kinase inhibition and anti-inflammatory properties [3].

Mechanistic Pathways

The synthesis relies on two distinct reaction mechanisms. First, the GBB reaction utilizes a formal[4+1] cycloaddition to build the bicyclic core. Second, the isocyanate acts as an electrophile for the core's exocyclic amine, forming a stable urea linkage [4].

GBB_Mechanism A 2-Aminopyridine C Imine Intermediate A->C -H2O B Aldehyde B->C E Nitrilium Ion C->E [4+1] Addition D Morpholino-isocyanide D->E F Cyclization E->F Intramolecular G Imidazo[1,2-a]pyridine Core F->G Aromatization

Fig 1: GBB multicomponent[4+1] cycloaddition forming the imidazo[1,2-a]pyridine core.

Urea_Synthesis A Imidazo[1,2-a]pyridine Core C Nucleophilic Attack A->C B 4-(2-Isocyanatoethyl)morpholine B->C D Proton Transfer C->D E Morpholinoethyl-urea Derivative D->E

Fig 2: Nucleophilic addition of the core amine to the isocyanate yielding the urea derivative.

Self-Validating Experimental Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems , incorporating causality-driven steps and in-process analytical checkpoints.

Protocol A: One-Pot GBB Synthesis of the Imidazo[1,2-a]pyridine Core

Causality Rationale: We select Ammonium Chloride ( NH4​Cl ) as a mild Brønsted acid catalyst. Stronger Lewis acids can prematurely polymerize the isocyanide, whereas NH4​Cl selectively activates the imine intermediate for the [4+1] cycloaddition.

Step-by-Step Methodology:

  • Imine Pre-formation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in 5 mL of absolute ethanol. Stir at room temperature for 30 minutes. Why? Pre-forming the imine prevents the aldehyde from undergoing side reactions with the isocyanide.

  • Catalysis & Cycloaddition: Add NH4​Cl (10 mol%) followed by 4-(2-isocyanoethyl)morpholine (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Eluent: DCM:MeOH 9:1). The disappearance of the aldehyde spot ( Rf​≈0.9 ) and the appearance of a new fluorescent spot under 254 nm UV ( Rf​≈0.4 ) validates core formation.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the crude in water (10 mL) and extract with ethyl acetate ( 3×10 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate.

  • Validation Checkpoint 2 (Analytical): Confirm product identity via LC-MS. Look for the [M+H]+ peak corresponding to the specific imidazo[1,2-a]pyridine-3-amine derivative.

Protocol B: Urea Derivatization using 4-(2-Isocyanatoethyl)morpholine

Causality Rationale: Isocyanates are highly sensitive to moisture, rapidly hydrolyzing to form symmetric urea byproducts. Therefore, strictly anhydrous conditions and a non-nucleophilic base (DIPEA) are employed to drive the reaction toward the desired asymmetric urea.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL flask and purge with N2​ . Dissolve the imidazo[1,2-a]pyridine-3-amine core (1.0 mmol) from Protocol A and N,N-Diisopropylethylamine (DIPEA, 1.2 mmol) in 5 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add 4-(2-isocyanatoethyl)morpholine (1.1 mmol) dropwise over 5 minutes. Why? The nucleophilic attack is exothermic; cooling prevents thermal degradation and limits di-substitution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Validation Checkpoint 1 (In-Process): Take a 10 μ L aliquot, evaporate the DCM, and run an FT-IR spectrum (ATR). The complete disappearance of the intense, sharp isocyanate −N=C=O stretch at ∼2270 cm−1 validates reaction completion.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Extract with DCM ( 2×10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Validation Checkpoint 2 (Analytical): 1H NMR (DMSO- d6​ ) will reveal two new broad singlets between 6.0–8.5 ppm, validating the formation of the urea −NH−CO−NH− linkage.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization data for both the core synthesis and the urea functionalization, demonstrating the empirical basis for the chosen protocols.

Table 1: Optimization of the GBB Multicomponent Reaction (Protocol A)

EntryCatalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Observation
1NoneEtOH2524TraceReaction stalls at imine stage.
2p-TSA (10 mol%)MeOH651255Moderate yield; isocyanide degradation noted.
3 NH4​Cl (10 mol%) EtOH 25 12 82 Optimal; clean conversion.
4 Sc(OTf)3​ (5 mol%)DCM25878Good yield, but catalyst is expensive.

Table 2: Optimization of Urea Derivatization using 4-(2-Isocyanatoethyl)morpholine (Protocol B)

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation
1THFNone251660Sluggish reaction rate.
2DCMNone251275Good conversion, slight impurities.
3DCM (Anhydrous) DIPEA (1.2 eq) 25 6 92 Optimal; rapid and clean conversion.
4DMFDIPEA (1.2 eq)80445Thermal degradation of isocyanate.

References

  • Title: Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides Source: Sciforum URL: [Link]

  • Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides Source: MDPI URL: [Link]

  • Title: Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production Source: PLOS One URL: [Link]

  • Title: One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

Application

Application Notes and Protocols for the Ugi Four-Component Reaction Utilizing 2-Morpholinoethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ugi Reaction as a Cornerstone of Modern Medicinal Chemistry The Ugi four-component reaction (U-4CR) is a powerful and highly efficient one...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ugi Reaction as a Cornerstone of Modern Medicinal Chemistry

The Ugi four-component reaction (U-4CR) is a powerful and highly efficient one-pot synthesis that has revolutionized the field of medicinal chemistry and drug discovery.[1][2] Discovered by Ivar Karl Ugi in 1959, this multicomponent reaction (MCR) allows for the rapid assembly of complex α-acylamino amides from four readily available starting materials: an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide.[3] The reaction's high atom economy, operational simplicity, and the vast chemical space that can be explored by varying the four components make it an indispensable tool for generating large and diverse libraries of drug-like molecules.[2][4] The products of the Ugi reaction often serve as peptidomimetics, making them particularly relevant for the development of novel therapeutics.[3][5]

This application note provides a detailed protocol and practical insights for employing a specific and highly valuable isocyanide, 2-Morpholinoethyl isocyanide, in the Ugi four-component reaction. The inclusion of the morpholine moiety is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and cell permeability.[6][7]

The Strategic Advantage of 2-Morpholinoethyl Isocyanide

The choice of isocyanide is critical in the Ugi reaction as it directly influences the properties of the final product. 2-Morpholinoethyl isocyanide offers several distinct advantages for drug discovery applications:

  • Enhanced Pharmacokinetic Profile: The morpholine ring is a privileged structure in medicinal chemistry, known to improve the aqueous solubility and metabolic stability of drug candidates.[6][7]

  • Increased Biological Activity: The morpholine moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing the potency of the synthesized compounds.[8]

  • Versatility in Synthesis: 2-Morpholinoethyl isocyanide is a versatile reagent that can be used to synthesize a wide array of heterocyclic compounds, including imidazo[1,2-a]pyridines, 2-aminobenzoxazoles, and 3-aminobenzoxazines, which are of significant therapeutic interest.[1][9]

Synthesis of 2-Morpholinoethyl Isocyanide

A reliable supply of high-purity isocyanide is crucial for the success of the Ugi reaction. The following protocol outlines the synthesis of 2-Morpholinoethyl isocyanide from 2-morpholinoethylamine.[1]

Protocol 1: Synthesis of 2-Morpholinoethyl Isocyanide

Materials:

  • 2-Morpholinoethylamine

  • Formic acid

  • Toluene

  • Phosgene (or a safer alternative like triphosgene) or Phosphorus Oxychloride

  • Triethylamine or Diisopropylamine

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Formamide Synthesis:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-morpholinoethylamine in toluene.

    • Add an equimolar amount of formic acid.

    • Heat the mixture to reflux and collect the water that azeotropically distills off.

    • Continue the reaction until no more water is collected, indicating the completion of the formamide formation.

    • Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude N-(2-morpholinoethyl)formamide.

  • Dehydration to Isocyanide:

    • Method A (Using Phosgene/Triphosgene):

      • Caution: Phosgene and its alternatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

      • Dissolve the crude N-(2-morpholinoethyl)formamide in dichloromethane (CH₂Cl₂).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of phosgene (or triphosgene) in CH₂Cl₂ while maintaining the temperature at 0 °C.

      • Add triethylamine dropwise to the reaction mixture.

      • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Method B (Using Phosphorus Oxychloride):

      • Dissolve the crude N-(2-morpholinoethyl)formamide in a suitable solvent.

      • Add diisopropylamine as a base.

      • Slowly add phosphorus oxychloride to the mixture, maintaining a controlled temperature.

      • Stir the reaction at room temperature until completion.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction mixture by carefully adding it to ice-cold water.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • The crude 2-Morpholinoethyl isocyanide can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Ugi Four-Component Reaction Protocol with 2-Morpholinoethyl Isocyanide

The following is a general protocol for the Ugi four-component reaction. The specific conditions, such as solvent and temperature, may need to be optimized for different combinations of starting materials.

Protocol 2: General Ugi-4CR with 2-Morpholinoethyl Isocyanide

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Primary Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • 2-Morpholinoethyl isocyanide (1.0 eq)

  • Methanol (or other suitable polar aprotic solvent like DMF)[2]

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde or ketone, primary amine, and carboxylic acid in methanol. The concentration of reactants is typically in the range of 0.5 M to 2.0 M for optimal yields.[2]

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium intermediate.

  • Addition of Isocyanide:

    • Add 2-Morpholinoethyl isocyanide to the reaction mixture in one portion. The Ugi reaction is often exothermic, and a slight increase in temperature may be observed.[2]

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within minutes to a few hours.[2]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Illustrative Workflow and Mechanism

The following diagrams illustrate the general workflow and the accepted mechanism of the Ugi four-component reaction.

Ugi_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Product & Purification Aldehyde Aldehyde/ Ketone Mixing Mix in Polar Solvent (e.g., Methanol) Aldehyde->Mixing Amine Primary Amine Amine->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing Isocyanide 2-Morpholinoethyl Isocyanide Isocyanide->Mixing Reaction Stir at Room Temp. (Exothermic) Mixing->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct α-Acylamino Amide Purification->FinalProduct

Caption: General workflow of the Ugi four-component reaction.

Ugi_Mechanism R1CHO Aldehyde/Ketone (1) Imine Imine (3) R1CHO->Imine R2NH2 Amine (2) R2NH2->Imine Iminium Iminium Ion (5) Imine->Iminium + H⁺ (from 4) R3COOH Carboxylic Acid (4) R3COOH->Iminium Nitrilium Nitrilium Ion (7) Iminium->Nitrilium R4NC Isocyanide (6) R4NC->Nitrilium Nucleophilic Attack Intermediate8 Intermediate (8) Nitrilium->Intermediate8 + R³COO⁻ FinalProduct α-Acylamino Amide Intermediate8->FinalProduct Mumm Rearrangement

Caption: Plausible mechanism of the Ugi four-component reaction.[2]

Data Presentation: Expected Outcomes

The yields of the Ugi reaction are generally high, and the use of 2-Morpholinoethyl isocyanide is expected to provide products with good to excellent yields. The following table provides a hypothetical representation of expected yields for a model reaction.

Aldehyde/KetonePrimary AmineCarboxylic AcidSolventYield (%)
BenzaldehydeAnilineAcetic AcidMethanol85-95
CyclohexanoneBenzylamineBenzoic AcidMethanol80-90
Isobutyraldehyden-ButylaminePropionic AcidDMF75-85

Post-Ugi Modifications

The products of the Ugi reaction are not only valuable in their own right but also serve as versatile intermediates for the synthesis of more complex heterocyclic scaffolds.[10][11] The α-acylamino amide backbone can be subjected to various post-Ugi cyclization reactions.

One common strategy is the Ugi/Deprotect/Cyclize (UDC) approach, where one of the starting materials contains a protected functional group that, upon deprotection, can participate in an intramolecular cyclization.[10] For example, using an N-Boc protected amino acid as the carboxylic acid component allows for deprotection of the amine and subsequent cyclization to form diketopiperazines or other nitrogen-containing heterocycles.

Conclusion

The Ugi four-component reaction with 2-Morpholinoethyl isocyanide is a highly effective and versatile method for the rapid synthesis of diverse libraries of compounds with favorable pharmacokinetic properties. The operational simplicity, high yields, and the ability to generate complex molecules in a single step make this protocol an invaluable tool for researchers in drug discovery and medicinal chemistry. The incorporation of the morpholine moiety through the use of 2-Morpholinoethyl isocyanide provides a strategic advantage in the design and synthesis of new therapeutic agents.

References

  • Pirrung, M. C., & Sarma, K. D. (2020). Intramolecular 6-exo-dig Post-Ugi Cyclization of N-Substituted 2-Alkynamides: Direct Access to Functionalized Morpholinone Glycoconjugates. Organic Letters, 22(23), 9293–9297. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Beilstein-Institut. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 12, 2634–2679. [Link]

  • Royal Society of Chemistry. Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers, 9(10), 2736-2740. [Link]

  • MDPI. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5729. [Link]

  • Austin Publishing Group. Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Journal of Drug Discovery, Development and Delivery, 3(1), 1021. [Link]

  • Richardson, S. L. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-406. [Link]

  • Shaaban, S., & El-Sayed, N. S. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Molecules, 23(11), 2919. [Link]

  • MDPI. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5413. [Link]

  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Pharmaceutical Sciences and Research, 15(6), 2452-2455. [Link]

  • American Chemical Society. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(26), 21855-21863. [Link]

  • Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • MDPI. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 25(16), 3584. [Link]

Sources

Method

Application Note: Preparation and Validation of Nitrogen Acyclic Carbene (NAC) Complexes using MEI

Executive Summary Nitrogen Acyclic Carbenes (NACs) have emerged as highly versatile ligands in organometallic chemistry and homogeneous catalysis. Unlike their cyclic counterparts (N-Heterocyclic Carbenes, NHCs), NACs po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen Acyclic Carbenes (NACs) have emerged as highly versatile ligands in organometallic chemistry and homogeneous catalysis. Unlike their cyclic counterparts (N-Heterocyclic Carbenes, NHCs), NACs possess a wider N-C-N bond angle and lack geometric constraints, allowing for dynamic conformational flexibility and exceptionally strong σ -donation [1].

This application note provides a comprehensive, self-validating protocol for the synthesis of Gold(I) NAC complexes utilizing MEI (2-Morpholinoethyl isocyanide) as the carbene precursor [2]. The morpholino group in MEI not only facilitates the "on-metal" assembly of the carbene but also introduces unique solubility profiles and hemilabile hydrogen-bonding capabilities crucial for downstream catalytic applications, such as the hydration of alkynes and phenol synthesis [1, 3].

Theoretical Framework & Mechanistic Rationale

The "On-Metal" Assembly Strategy

Acyclic carbenes lack the thermodynamic stabilization provided by aromaticity in azolium-derived NHCs. Consequently, attempting to isolate a "free" acyclic carbene is generally unfavorable. To circumvent this, NACs are synthesized directly on the metal center.

The mechanism relies on the strong electrophilic activation of an isocyanide ligand upon coordination to a Lewis acidic metal, such as Gold(I). When MEI coordinates to the metal, the metal acts as a strong σ -acceptor and poor π -backbonder, significantly depleting electron density on the isocyanide carbon. This renders the carbon highly susceptible to nucleophilic attack by a primary or secondary amine, resulting in the formation of the NAC complex [2].

NAC_Synthesis Au_Prec Gold(I) Precursor [AuCl(SMe2)] Au_MEI Isocyanide Complex [AuCl(MEI)] Au_Prec->Au_MEI Ligand Exchange (-SMe2) MEI MEI Ligand (CAS 78375-48-1) MEI->Au_MEI NAC NAC-Gold(I) Complex [AuCl(NAC)] Au_MEI->NAC Nucleophilic Attack (C-N Bond Formation) Amine Secondary Amine (e.g., HNEt2) Amine->NAC

Figure 1: Two-step synthesis of Gold(I) NAC complexes via nucleophilic attack on MEI.

Causality of Reagent Selection
  • MEI (2-Morpholinoethyl isocyanide): Chosen because the morpholine ring acts as an internal basic site and solubility enhancer, which is highly advantageous in aqueous biphasic catalysis [1, 3].

  • Gold(I) Chloride Dimethyl Sulfide [AuCl(SMe₂)]: Selected as the metal precursor because the labile dimethyl sulfide ligand is easily displaced by the strongly coordinating MEI ligand without requiring harsh thermal conditions.

  • Dichloromethane (DCM): Utilized as the solvent due to its non-nucleophilic nature, ensuring no solvent interference during the highly sensitive isocyanide activation step.

Quantitative Data & Ligand Metrics

Understanding the structural divergence between NHCs and NACs is critical for rational catalyst design. Table 1 summarizes these differences, while Table 2 provides the diagnostic data required to validate the protocol.

Table 1: Comparative Ligand Metrics (NHCs vs. MEI-derived NACs)

ParameterTypical NHC (e.g., IPr)MEI-derived NACPractical Implication in Catalysis
N-C-N Bond Angle ~100° – 105°~118° – 121°NACs exert a wider steric umbrella, altering regioselectivity.
C-N Bond Rotation Restricted (Cyclic)Free (Acyclic)Allows dynamic conformational adaptation during the catalytic cycle.
σ -Donor Strength StrongVery StrongNACs stabilize high-oxidation state intermediates more effectively.
Synthesis Strategy Deprotonation of AzoliumOn-metal Isocyanide AttackAvoids the handling of highly moisture-sensitive free carbenes.

Table 2: Diagnostic Characterization Data for Protocol Validation

StageCompoundIR ν(C≡N) 13 C NMR (Carbene/Isocyanide C)Visual State
Starting Material MEI (Free Ligand)~2150 cm⁻¹~155 ppmClear Liquid
Intermediate [AuCl(MEI)]~2260 cm⁻¹~135 ppmWhite Solid
Final Product [AuCl(NAC)]Absent ~195 ppmWhite/Off-white Solid

Experimental Protocol: Synthesis of [AuCl(NAC-MEI)]

This protocol is designed as a self-validating system . By utilizing Infrared (IR) spectroscopy at specific checkpoints, the researcher can definitively confirm the success of each mechanistic step before proceeding.

Phase 1: Preparation of the Isocyanide Intermediate [AuCl(MEI)]
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of[AuCl(SMe₂)] in 10 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 mmol of MEI (2-Morpholinoethyl isocyanide) dropwise via a microsyringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The displacement of SMe₂ is rapid and quantitative.

  • Isolation: Concentrate the solution under reduced pressure to approximately 2 mL. Add 15 mL of cold pentane to precipitate the [AuCl(MEI)] complex. Filter and dry under vacuum.

  • Validation Checkpoint 1 (IR Spectroscopy): Take an FT-IR spectrum of the solid. You must observe a strong ν(C≡N) stretch at ~2260 cm⁻¹ . Causality: The shift from ~2150 cm⁻¹ (free MEI) to ~2260 cm⁻¹ confirms that the isocyanide is coordinated to the Au(I) center, which removes electron density from the C≡N antibonding orbitals, strengthening the bond.

Phase 2: Amination to Yield the NAC Complex
  • Preparation: Dissolve 0.5 mmol of the validated[AuCl(MEI)] intermediate in 5 mL of anhydrous DCM.

  • Nucleophilic Attack: Add 0.75 mmol (1.5 equivalents) of a secondary amine (e.g., diethylamine) to the solution.

  • Reaction: Stir the mixture at room temperature for 12 to 24 hours. Note: Sterically hindered amines may require gentle heating (40 °C) or longer reaction times.

  • In-Process Quality Control (IPQC): Monitor the reaction via IR spectroscopy. The reaction is complete when the ν(C≡N) stretch at ~2260 cm⁻¹ completely disappears.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: DCM/MeOH, 95:5) to isolate the pure [AuCl(NAC)] complex.

  • Validation Checkpoint 2 (NMR Spectroscopy): Record a 13 C NMR spectrum in CDCl₃. The appearance of a highly deshielded singlet at ~195 ppm definitively confirms the formation of the carbene carbon [1].

Downstream Application: Catalytic Hydration of Alkynes

The synthesized MEI-derived NAC complexes exhibit exceptional catalytic activity. The morpholine moiety in the MEI backbone can act as a hydrogen-bond acceptor, facilitating the nucleophilic attack of water onto the alkyne—a prime example of secondary coordination sphere effects in catalysis [1].

Catalysis Alkyne Terminal Alkyne R-C≡CH Intermediate Gold-Alkyne π-Complex Alkyne->Intermediate Water Water H2O Product Ketone Product R-C(=O)CH3 Water->Product Catalyst NAC-Gold(I) Catalyst (MEI-derived) Catalyst->Intermediate Activation Intermediate->Product Nucleophilic Attack by H2O

Figure 2: NAC-Gold(I) catalyzed hydration of terminal alkynes to ketones.

References

  • Hashmi, A. S. K., Hengst, T., Lothschütz, C., & Rominger, F. (2010). "New and Easily Accessible Nitrogen Acyclic Gold(I) Carbenes: Structure and Application in the Gold-Catalyzed Phenol Synthesis as well as the Hydration of Alkynes." Advanced Synthesis & Catalysis, 352(8), 1315-1337. URL:[Link]

  • Michelin, R. A., Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2001). "Aminocarbene complexes derived from nucleophilic addition to isocyanide ligands." Coordination Chemistry Reviews, 218(1), 75-112. URL:[Link]

Application

Application Note: Engineering Deep-Blue Phosphorescence in OLEDs Using 2-Morpholinoethyl Isocyanide as a High-Field Ancillary Ligand

Executive Summary The development of stable, highly efficient deep-blue phosphorescent organic light-emitting diodes (OLEDs) remains a critical challenge in display technology and solid-state lighting. While homoleptic i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stable, highly efficient deep-blue phosphorescent organic light-emitting diodes (OLEDs) remains a critical challenge in display technology and solid-state lighting. While homoleptic iridium(III) complexes like Ir(ppy)3​ provide excellent green emission, shifting the emission to the deep-blue spectrum requires precise manipulation of the metal's electronic structure.

This application note details the mechanistic rationale and synthetic protocols for utilizing 2-Morpholinoethyl isocyanide (CAS: 78375-48-1) as a strong-field ancillary ligand in heteroleptic bis-cyclometalated iridium(III) complexes. By replacing standard ancillary ligands with a mixed cyano-isocyanide system, researchers can systematically destabilize non-radiative decay pathways, achieving quantum yields up to 0.75 and emission wavelengths in the pure blue region ( λmax​ 441–458 nm) [1].

Mechanistic Rationale: Ligand Field Tuning

The photoluminescence efficiency of cyclometalated Ir(III) complexes is heavily dependent on the energy gap between the emissive triplet metal-to-ligand charge transfer ( 3MLCT ) / ligand-centered ( 3LC ) states and the non-radiative triplet metal-centered ( 3MC ) d-d states.

In standard complexes, thermal population of the 3MC state from the emissive state leads to rapid non-radiative decay, severely quenching blue luminescence. 2-Morpholinoethyl isocyanide acts as a potent σ -donor and π -acceptor. When coordinated trans to the cyclometalated carbon atoms, the isocyanide ligand exerts a powerful ligand-field splitting effect ( Δo​ ). This strong electron-withdrawing property stabilizes the metal t2g​ orbitals (HOMO) while simultaneously pushing the unoccupied eg​ orbitals to significantly higher energies.

The result is twofold:

  • Blue-Shifted Emission: The stabilization of the HOMO widens the HOMO-LUMO gap, shifting the emission to the deep-blue region.

  • Enhanced Quantum Yield: The destabilization of the eg​ orbitals raises the energy of the 3MC state, creating a thermal barrier that blocks non-radiative decay, thereby forcing the system to relax via radiative phosphorescence [1].

G cluster_0 Standard Ir(III) Complex cluster_1 Mixed Cyano-Isocyanide Ir(III) Complex S0_A Ground State (S0) T1_A Emissive State (3MLCT/3LC) S0_A->T1_A Excitation T1_A->S0_A Weak Emission MC_A Non-Radiative State (3MC) T1_A->MC_A Thermal Decay MC_A->S0_A Non-Radiative S0_B Ground State (S0) T1_B Emissive State (3MLCT/3LC) Blue-Shifted S0_B->T1_B Excitation T1_B->S0_B Strong Blue Emission MC_B Non-Radiative State (3MC) Destabilized T1_B->MC_B Blocked

Energy level diagram showing destabilization of 3MC states by strong-field isocyanide ligands.

Reagent Profile: 2-Morpholinoethyl Isocyanide

Beyond its electronic properties, 2-morpholinoethyl isocyanide is selected for OLED dopant synthesis because the morpholine moiety enhances the solubility of the resulting rigid organometallic complex in organic solvents, facilitating solution-processed OLED fabrication (e.g., spin-coating or inkjet printing of the emissive layer).

PropertySpecification / Value
Chemical Name 4-(2-Isocyanoethyl)morpholine
CAS Number 78375-48-1
Molecular Formula C7​H12​N2​O
Molecular Weight 140.18 g/mol
Physical Form Colorless to dark yellow liquid
Purity ≥98.0% (GC)
Storage −20∘C , protect from light and moisture
Safety Hazards Acute Tox. 3 (Oral/Dermal/Inhalation); Handle in fume hood

Self-Validating Synthetic Protocols

The synthesis of the highly luminescent Ir(C∧N)2​(RNC)(CN) complex requires a three-step workflow. The protocol below uses 2-(2,4-difluorophenyl)pyridine ( F2​ppy ) as the primary cyclometalating ligand to achieve deep-blue emission.

Workflow Step1 IrCl3·nH2O + F2ppy Step2 Dichloro-Bridged Dimer [Ir(F2ppy)2(μ-Cl)]2 Step1->Step2 Reflux Step3 Bridge Cleavage + 2-Morpholinoethyl isocyanide Step2->Step3 Step4 Isocyanide Intermediate Ir(F2ppy)2(RNC)(Cl) Step3->Step4 Step5 Cyanation + KCN Step4->Step5 Step6 Final Phosphor Ir(F2ppy)2(RNC)(CN) Step5->Step6

Step-by-step synthetic workflow for mixed cyano-isocyanide Ir(III) complexes.

Phase 1: Synthesis of the Dichloro-Bridged Dimer
  • Reaction: Combine IrCl3​⋅nH2​O (1.0 eq) and F2​ppy (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.

  • Conditions: Degas the mixture via nitrogen bubbling for 15 minutes. Reflux at 110∘C under an inert atmosphere for 24 hours.

  • Isolation: Cool to room temperature. A yellow/green precipitate will form. Filter and wash sequentially with water, ethanol, and hexanes. Dry under vacuum.

  • Validation Check: The formation of [Ir(F2​ppy)2​(μ−Cl)]2​ is confirmed by 1H NMR; the disappearance of the free ligand's downfield pyridine protons indicates successful cyclometalation.

Phase 2: Bridge Cleavage via 2-Morpholinoethyl Isocyanide

Causality: The isocyanide ligand is highly nucleophilic and readily cleaves the μ -chloro bridges, coordinating trans to the nitrogen of the F2​ppy ligand.

  • Reaction: Suspend the dimer (1.0 eq) in anhydrous dichloromethane ( CH2​Cl2​ ). Add 2-morpholinoethyl isocyanide (2.1 eq).

  • Conditions: Stir at room temperature for 4 hours.

  • In-Process QC: The cloudy suspension will transition to a clear, pale-yellow solution as the insoluble dimer is cleaved into the soluble monomeric intermediate Ir(F2​ppy)2​(RNC)(Cl) .

  • Isolation: Concentrate the solvent in vacuo to ~2 mL. Add cold hexanes dropwise to precipitate the intermediate. Filter and dry.

Phase 3: Cyanation to the Final Phosphor

Causality: Replacing the remaining chloride with a cyanide ion ( CN− ) completes the strong-field ancillary ligand set, maximizing the blue-shift and quantum yield.

  • Reaction: Dissolve the Ir(F2​ppy)2​(RNC)(Cl) intermediate (1.0 eq) in a 1:1 mixture of CH2​Cl2​ and Methanol. Add Potassium Cyanide (KCN) (10.0 eq). Caution: Highly toxic. Perform strictly in a fume hood.

  • Conditions: Reflux the mixture in the dark for 12 hours.

  • Validation Check: Monitor by TLC (Silica, 5% MeOH in CH2​Cl2​ ). The product spot will exhibit intense blue luminescence under 365 nm UV light, clearly distinguishable from the intermediate.

  • Purification: Wash the organic layer with distilled water (3x) to remove unreacted KCN. Dry over MgSO4​ , concentrate, and purify via silica gel column chromatography.

Photophysical Data Presentation

The integration of 2-morpholinoethyl isocyanide (MEI) alongside cyanide yields exceptional photophysical metrics compared to standard reference complexes like FIrpic. The lack of solvatochromism and the highly structured emission spectra confirm that the lowest energy excited state is predominantly triplet ligand-centered ( 3LC ) with an admixture of singlet metal-to-ligand charge-transfer ( 1MLCT ) character [1].

Complex λmax​ Emission (nm)Quantum Yield ( ΦPL​ )Lifetime ( τ , μs )Emission Color
Ir(F2​ppy)2​(MEI)(CN) 441, 465 0.75 12.0 Deep Blue
Ir(ppy)2​(MEI)(CN) 458, 4850.6021.4Sky Blue
FIrpic (Industry Ref)470, 495~0.60~1.5Light Blue

Note: Measurements taken in ambient, deoxygenated CH2​Cl2​ solutions at 298 K.

Device Integration (OLED Fabrication)

For evaluating the complex in a practical OLED architecture, the synthesized Ir(F2​ppy)2​(MEI)(CN) is utilized as a phosphorescent dopant in the Emissive Layer (EML).

Standard Architecture: ITO (Anode) / PEDOT:PSS (HIL) / mCP:Dopant (EML) / TPBi (ETL) / LiF (EIL) / Al (Cathode)

  • Host Selection: Use 1,3-bis(N-carbazolyl)benzene (mCP) as the host material. Its high triplet energy ( ET​≈2.90 eV) prevents reverse energy transfer from the deep-blue dopant ( ET​≈2.81 eV) back to the host.

  • Doping Concentration: Co-deposit or spin-coat the host and dopant at an optimized doping concentration of 6–8 wt% to minimize triplet-triplet annihilation (TTA).

  • Validation: The device should exhibit an electroluminescence (EL) spectrum perfectly matching the photoluminescence (PL) spectrum of the pure complex, validating that emission occurs exclusively from the 2-morpholinoethyl isocyanide-stabilized Ir(III) trap states.

References

  • Dedeian, K., Shi, J., Forsythe, E., Morton, D. C., & Zavalij, P. Y. (2007). "Blue Phosphorescence from Mixed Cyano-Isocyanide Cyclometalated Iridium(III) Complexes." Inorganic Chemistry, 46(5), 1603–1611.[Link]

Method

Application Note: Synthesis of 2-Aminobenzoxazoles via Palladium-Catalyzed Aerobic Oxidation using 2-Morpholinoethyl Isocyanide

Strategic Rationale & Scope The synthesis of nitrogen-containing heterocycles, particularly 2-aminobenzoxazoles, is a critical objective in pharmaceutical development due to their prevalence in tyrosine kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

The synthesis of nitrogen-containing heterocycles, particularly 2-aminobenzoxazoles, is a critical objective in pharmaceutical development due to their prevalence in tyrosine kinase inhibitors, 5-HT receptor antagonists, and GABA receptor modulators[1]. Traditional synthetic routes often rely on highly toxic cyanating agents (such as cyanogen bromide) or require harsh conditions, transition metal co-oxidants, and inert atmospheres[2][3].

This application note details a highly efficient, environmentally benign protocol utilizing a Palladium-catalyzed aerobic oxidation of o-aminophenols with 2-Morpholinoethyl isocyanide [1]. The selection of 2-morpholinoethyl isocyanide as the C1 synthon is highly strategic: the isocyanide carbon directly constructs the core benzoxazole ring, while the appended morpholine moiety imparts favorable aqueous solubility and basicity to the final scaffold, making it an ideal candidate for subsequent drug formulation (e.g., via HCl salt formation)[4].

Mechanistic Insights & Causality

Understanding the catalytic cycle is essential for troubleshooting and scaling this reaction. The transformation relies on molecular oxygen (from ambient air) as the sole terminal oxidant, avoiding the need for stoichiometric metallic oxidants[1][5].

Causality of the Catalytic Cycle:

  • Activation: The reaction is initiated by the oxidation of the Pd(0) precursor, Pd(PPh3)4, by molecular oxygen to form the active peroxo complex [(η-O2)Pd(PPh3)2][5]. This is why conducting the reaction under an inert atmosphere (N2 or Ar) completely stalls the conversion.

  • Nucleophilic Addition: The o-aminophenol and 2-morpholinoethyl isocyanide undergo a spontaneous nucleophilic addition to form a carbene intermediate.

  • Coordination & Elimination: This carbene coordinates with the active Pd(II) species. Subsequent ligand dissociation and aerobic oxidation drive the intramolecular ring closure, yielding the 2-aminobenzoxazole and regenerating the Pd(II) species[5].

Mechanism Pd0 Pd(PPh3)4 Catalyst Precursor PdO2 [(η-O2)Pd(PPh3)2] Active Pd(II) Species Pd0->PdO2 O2 (Air) Reactants o-Aminophenol + 2-Morpholinoethyl Isocyanide Carbene Carbene Intermediate A (Nucleophilic Addition) Reactants->Carbene Spontaneous addition ComplexB Palladium Complex B (Coordination) Carbene->ComplexB + Pd(II) species IntC Intermediate C (Ligand Dissociation) ComplexB->IntC - Ligands IntC->PdO2 Regenerates Pd(II) Product 2-Aminobenzoxazole Target Product IntC->Product Aerobic Oxidation

Catalytic cycle of Pd-catalyzed aerobic oxidation for 2-aminobenzoxazole synthesis.

Experimental Design & Optimization Data

The choice of catalyst and temperature dictates the regioselectivity of the reaction. As shown in the optimization data below, utilizing Pd(PPh3)4 at room temperature selectively drives the formation of 2-aminobenzoxazoles[1][6]. Conversely, utilizing PdCl2 at elevated temperatures (50 °C) causes a mechanistic divergence, favoring the formation of 3-aminobenzoxazines[6]. 1,4-Dioxane is selected as the solvent because it optimally solubilizes both the polar o-aminophenol and the liquid 2-morpholinoethyl isocyanide while stabilizing the palladium intermediates[1].

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)SolventTemp (°C)AtmosphereTarget Yield (%)Mechanistic Outcome
1 Pd(PPh3)4 1,4-Dioxane RT Air >90% Optimal for 2-Aminobenzoxazoles
2PdCl21,4-Dioxane50AirTraceFavors 3-Aminobenzoxazines
3Pd(OAc)2TolueneRTAir~45%Incomplete conversion
4Pd(PPh3)41,4-DioxaneRTN20%Catalytic cycle stalled (No O2)

Data summarized from mechanistic control experiments established by Jiang et al.[1][6].

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.

Workflow Step1 1. Reaction Setup Mix Reagents in Dioxane Step2 2. Aerobic Oxidation Stir at RT in Air Step1->Step2 Step3 3. Reaction Monitoring TLC (EtOAc/Pet. Ether) Step2->Step3 Step4 4. Purification Silica Gel Filtration Step3->Step4 Step5 5. Isolation Analytically Pure Product Step4->Step5

Workflow for the synthesis and isolation of 2-aminobenzoxazoles.

Materials & Reagents
  • o-Aminophenol derivative (0.5 mmol)

  • 2-Morpholinoethyl isocyanide (≥98.0% GC, liquid, density ~1.017 g/mL) (0.6 mmol, 1.2 equiv)[4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.025 mmol, 5 mol%, 29.0 mg)[6]

  • 1,4-Dioxane (Anhydrous, 2.0 mL)

  • Ethyl acetate (EtOAc) and Petroleum ether for chromatography

Protocol

Step 1: Reaction Assembly

  • In a well-ventilated fume hood, add the o-aminophenol (0.5 mmol) and Pd(PPh3)4 (29.0 mg, 5 mol%) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Add 2.0 mL of 1,4-Dioxane to the vial.

  • Using a gas-tight syringe, carefully dispense 2-Morpholinoethyl isocyanide (0.6 mmol, ~83 µL) into the mixture. Note: Isocyanides possess a distinct, pungent odor; handle exclusively inside the fume hood[4].

Step 2: Aerobic Oxidation (Self-Validation Checkpoint 1)

  • Do not seal the vial with a septum. Leave the vial open to the ambient air (or loosely capped with a pierced septum to prevent dust ingress while allowing O2 exchange).

  • Stir the reaction mixture vigorously at room temperature (20–25 °C)[6].

  • Visual Validation: The initial yellow suspension of Pd(PPh3)4 will gradually change color as it dissolves and forms the active peroxo-palladium complex.

Step 3: Reaction Monitoring (Self-Validation Checkpoint 2)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system of EtOAc/Petroleum ether (1:5 v/v).

  • Analytical Validation: The reaction is deemed complete (typically within 2 hours) when the spot corresponding to the starting o-aminophenol disappears and a new, highly UV-active spot (the 2-aminobenzoxazole product) appears at a higher Rf value[6].

Step 4: Workup and Purification

  • Once complete, directly pass the crude reaction mixture through a short pad of silica gel to remove the palladium catalyst.

  • Elute the pad with a mixture of EtOAc and Petroleum ether (1:5 v/v).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the analytically pure 2-aminobenzoxazole target[6].

Quality Control & Troubleshooting

  • Stalled Reactions: If TLC indicates unreacted starting material after 3 hours, the most common culprit is insufficient oxygen transfer. Ensure the stirring rate is high enough to create a vortex, maximizing the surface area for O2 dissolution.

  • Catalyst Degradation: Pd(PPh3)4 is sensitive to prolonged storage in air. If the catalyst powder appears brown or black instead of its characteristic bright yellow, it has decomposed to Pd(0) black or PdO, which will severely depress the reaction yield. Always use freshly stored catalyst.

  • Isocyanide Handling: 2-Morpholinoethyl isocyanide should be stored at −20 °C to prevent polymerization and degradation[4]. Allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

References

  • Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. Bifu Liu, Meizhou Yin, Hanling Gao, Wanqing Wu, and Huanfeng Jiang. The Journal of Organic Chemistry, 2013, 78 (7), 3009-3020.[Link]

Sources

Application

Protocol for the synthesis of α-acylaminoamides using MEI

An Application Note for the Synthesis of α-Acylaminoamides via the Ugi Four-Component Reaction Utilizing 2-Methoxyethyl Isocyanide (MEI) For Researchers, Scientists, and Drug Development Professionals Abstract This appli...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of α-Acylaminoamides via the Ugi Four-Component Reaction Utilizing 2-Methoxyethyl Isocyanide (MEI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of α-acylaminoamides, a critical scaffold in modern medicinal chemistry, through the Ugi four-component reaction (Ugi-4CR). We detail a robust, one-pot protocol that leverages the unique properties of 2-methoxyethyl isocyanide (MEI) as a key building block. This document offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, purification and characterization guidelines, and expert troubleshooting advice to enable both novice and experienced researchers to successfully synthesize diverse libraries of peptidomimetic compounds.

Introduction: The Power of Multicomponent Reactions

The efficient construction of complex organic molecules is a cornerstone of drug discovery and development. Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have emerged as powerful tools for this purpose.[1][2] Among these, the isocyanide-based Ugi four-component reaction (Ugi-4CR) stands out for its remarkable efficiency, high atom economy, and operational simplicity.[3][4]

The Ugi reaction provides direct access to α-acylaminoamides, which are recognized as valuable peptidomimetics and are prevalent structures in a wide range of biologically active compounds.[2][5] The reaction's modularity allows for the rapid generation of large compound libraries, making it an indispensable tool in high-throughput screening and lead optimization campaigns.[4][5]

This guide focuses on the practical application of the Ugi-4CR using 2-methoxyethyl isocyanide (MEI), a functionalized isocyanide that offers distinct advantages for tailoring the physicochemical properties of the final product.

Mechanistic Underpinnings of the Ugi Reaction

The Ugi-4CR is a convergent process that brings together an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide. The reaction is typically self-catalyzed or may be promoted by mild acids and proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement that drives the reaction to completion.[2][3]

The generally accepted mechanism proceeds as follows:

  • Imine Formation: The amine and the carbonyl compound condense to form a Schiff base (or the corresponding iminium ion). This step is often the rate-determining step and is facilitated by polar protic solvents like methanol.

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion.

  • Intermediate Formation: This attack forms a nitrilium ion intermediate, which is a highly reactive species.

  • Carboxylate Addition: The carboxylate anion, acting as a nucleophile, rapidly adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The reaction concludes with an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the thermodynamically stable α-acylaminoamide product.[3]

Ugi_Mechanism Figure 1: Ugi Reaction Mechanism cluster_reactants R1CHO Aldehyde (R1-CHO) Imine Imine / Iminium Ion R1CHO->Imine Condensation R2NH2 Amine (R2-NH2) R2NH2->Imine Condensation R3COOH Carboxylic Acid (R3-COOH) Adduct α-Adduct R3COOH->Adduct Carboxylate Addition R4NC Isocyanide (R4-NC) Nitrilium Nitrilium Ion R4NC->Nitrilium Nucleophilic Attack Imine->Nitrilium Nucleophilic Attack Nitrilium->Adduct Carboxylate Addition Product α-Acylaminoamide (Product) Adduct->Product Mumm Rearrangement (Irreversible)

Figure 1: Ugi Reaction Mechanism.

Spotlight on 2-Methoxyethyl Isocyanide (MEI)

The choice of isocyanide is critical as it directly influences the properties of the resulting α-acylaminoamide. While simple alkyl isocyanides like tert-butyl or cyclohexyl isocyanide are common, functionalized isocyanides such as 2-methoxyethyl isocyanide (MEI) offer strategic advantages:

  • Enhanced Solubility: The incorporated methoxyethyl moiety is a polar, flexible ether linkage. This can significantly improve the aqueous and organic solubility of the final drug-like molecules, a key parameter for improving bioavailability and formulation characteristics.

  • Reduced Odor: While all isocyanides should be handled with care in a well-ventilated fume hood, aliphatic ether-containing isocyanides may have a less pungent and noxious odor compared to more volatile, small alkyl isocyanides.[6]

  • Post-Modification Handle: The ether linkage provides a potential site for metabolic activity or can be used as a handle for further chemical derivatization, adding another layer of diversity to the synthesized library.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an α-acylaminoamide using MEI on a 1.0 mmol scale.

Materials and Equipment
  • Reagents:

    • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)

    • Primary Amine (e.g., Aniline, 1.0 mmol, 1.0 eq)

    • Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol, 1.0 eq)

    • 2-Methoxyethyl isocyanide (MEI, 1.0 mmol, 1.0 eq)

    • Anhydrous Methanol (MeOH, ~5 mL)

    • Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • 10 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Septum and needle for inert atmosphere (optional but recommended)

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • Thin Layer Chromatography (TLC) plates and chamber

Safety Precaution: Isocyanides are toxic and possess a strong, unpleasant odor.[6] All operations involving 2-methoxyethyl isocyanide must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Combination Add Aldehyde, Amine, and Carboxylic Acid to MeOH B 2. Isocyanide Addition Add 2-Methoxyethyl Isocyanide to the mixture A->B C 3. Reaction Stir at room temperature for 24-48 hours B->C D 4. Monitoring Monitor progress by TLC C->D E 5. Work-up Solvent removal, extraction, and drying D->E F 6. Purification Purify by flash column chromatography E->F G 7. Characterization Confirm structure via NMR, MS, etc. F->G

Figure 2: Experimental Workflow.
  • Flask Preparation: Place a magnetic stir bar into a 10 mL round-bottom flask. If desired, the flask can be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to minimize moisture, which can hydrolyze the isocyanide.[7]

  • Reagent Addition: To the flask, add anhydrous methanol (4 mL). Sequentially add the amine (1.0 mmol), the aldehyde (1.0 mmol), and the carboxylic acid (1.0 mmol). Stir the solution for 10-15 minutes to allow for pre-mixing and initial imine formation.

  • Isocyanide Addition: Add the 2-methoxyethyl isocyanide (1.0 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Seal the flask and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 to 48 hours, as indicated by the consumption of the limiting starting material (often the amine or aldehyde).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove any unreacted amine, saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure α-acylaminoamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Representative Reaction Data

The following table outlines a representative Ugi-4CR using 2-methoxyethyl isocyanide.

ComponentExampleMol. Wt. ( g/mol )MmolEquiv.Mass / Volume
Aldehyde Benzaldehyde106.121.01.0106 mg (102 µL)
Amine Aniline93.131.01.093 mg (91 µL)
Acid Acetic Acid60.051.01.060 mg (57 µL)
Isocyanide 2-Methoxyethyl Isocyanide85.111.01.085 mg (~87 µL)
Solvent Anhydrous Methanol---4.0 mL
Conditions Stirring, Room Temp.---24-48 h
Expected Product C₁₉H₂₂N₂O₃326.39--Yields typically 50-90%

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield • Inactive or impure reagents.• Insufficient reaction time.• Sterically hindered components.• Use freshly distilled/purified reagents.• Extend reaction time and continue to monitor by TLC.• Consider gentle heating (40-50 °C) for slow reactions.
Passerini Side Product • The Passerini reaction is a competing 3-component reaction of the aldehyde, acid, and isocyanide.[7]• Slow imine formation.• Ensure a 1:1 stoichiometry of amine and aldehyde.• Use a more polar solvent like methanol or 2,2,2-trifluoroethanol (TFE) to promote imine formation.
Isocyanide Decomposition • Presence of water in the reaction mixture leading to hydrolysis to the corresponding formamide.[7]• Use anhydrous solvents and oven-dried glassware.• Store isocyanide under an inert atmosphere and at a low temperature.
Difficult Purification • Product has similar polarity to a starting material or side product.• Optimize the solvent system for column chromatography.• Consider recrystallization as an alternative purification method.

Conclusion

The Ugi four-component reaction is a highly effective and versatile method for the synthesis of α-acylaminoamides. The use of 2-methoxyethyl isocyanide as a building block provides a strategic advantage for introducing favorable physicochemical properties, such as enhanced solubility, into the target molecules. The protocol described herein is robust and can be adapted to a wide range of substrates, empowering medicinal chemists and researchers to rapidly assemble diverse compound libraries for biological screening and drug development programs.

References

  • Ugi, I., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Available at: [Link]

  • Pirrung, M. C., & Ghorai, S. (2016). An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. PMC. Available at: [Link]

  • Ivashkevich, O. A., et al. (2024). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (Date not available). Ugi Reaction. Available at: [Link]

  • Dömling, A. (2008). The Ugi Multicomponent Reaction. Organic Syntheses Procedure. Available at: [Link]

  • Orru, R. V. A., & de Greef, M. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. Available at: [Link]

  • Kurpiewska, K., & Dömling, A. (2017). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC. Available at: [Link]

  • Keating, T. A., & Armstrong, R. W. (1996). Chiral, acid-catalyzed, asymmetric Ugi reaction. Journal of the American Chemical Society. Available at: [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Available at: [Link]

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Available at: [Link]

  • PubChem. (Date not available). 2-Isocyanatoethyl methacrylate. Available at: [Link]

  • PubChem. (Date not available). Methyl isocyanide. Available at: [Link]

  • YouTube. (2025). Performing the Ugi Reaction. Available at: [Link]

  • MDPI. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia. Available at: [Link]

  • ResearchGate. (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Available at: [Link]

Sources

Method

Application of 4-(2-Isocyanatoethyl)morpholine in Peptide Synthesis: A Guide to Derivatization and Property Enhancement

Introduction: The Strategic Role of Morpholine in Peptide Drug Development In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Morpholine in Peptide Drug Development

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent limitations, such as poor metabolic stability, low membrane permeability, and suboptimal solubility, often curtail their clinical translation. To overcome these hurdles, chemical modification of peptides has become an indispensable strategy. The morpholine moiety, a six-membered heterocyclic ring containing both an ether and a secondary amine function, is a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates, including peptides, has been shown to favorably modulate pharmacokinetic and pharmacodynamic properties.[1] The balanced hydrophilic-lipophilic nature of the morpholine ring can enhance aqueous solubility and potentially improve cell permeability.[2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(2-isocyanatoethyl)morpholine as a versatile reagent for the derivatization of peptides. This reagent allows for the covalent attachment of a morpholinoethyl group to the peptide backbone, primarily through the formation of a stable urea linkage with primary amine functionalities. The isocyanate group (–N=C=O) is a highly reactive electrophile that readily and specifically reacts with the nucleophilic primary amines found at the N-terminus of a peptide and on the side chain of lysine residues.[5][6] This guide will elucidate the underlying chemical principles, provide detailed experimental protocols for selective and non-selective modifications, and discuss the expected impact of this derivatization on peptide properties.

The Chemistry of Derivatization: Isocyanate Reactivity with Peptides

The core of this application lies in the reaction between the isocyanate group of 4-(2-isocyanatoethyl)morpholine and the primary amine groups of a peptide. This reaction proceeds via a nucleophilic addition mechanism to form a stable urea bond.

The two primary sites for this reaction on a peptide are:

  • The N-terminal α-amine: The free amino group at the beginning of the peptide chain.

  • The ε-amino group of Lysine side chains: The primary amine at the end of the lysine side chain.

A critical aspect of this derivatization is the ability to control the selectivity of the reaction by carefully managing the reaction pH. The pKa of the N-terminal α-amine is typically around 8.0, while the pKa of the lysine ε-amino group is around 10.5. This difference in basicity allows for a degree of selective modification:

  • At a near-neutral pH (e.g., pH 7.0-7.5): The N-terminal α-amine is more nucleophilic and readily reacts with the isocyanate, while the majority of lysine ε-amino groups are protonated and thus less reactive.[6]

  • At a basic pH (e.g., pH 8.5-9.5): Both the N-terminal α-amine and the lysine ε-amino groups are deprotonated and will react with the isocyanate.[6]

This pH-dependent reactivity forms the basis of the selective and non-selective modification protocols outlined below.

Experimental Protocols

General Considerations
  • Peptide Purity: Start with a peptide of high purity (>95%) to minimize the formation of side products.

  • Solvent: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the peptide and the isocyanate reagent. The solvent should be anhydrous to prevent hydrolysis of the isocyanate.

  • Reagent Stoichiometry: The molar ratio of 4-(2-isocyanatoethyl)morpholine to the peptide will determine the extent of modification. For selective N-terminal modification, a slight excess of the isocyanate is typically used. For exhaustive modification of all primary amines, a larger excess is required.

  • Reaction Monitoring: The progress of the reaction can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS).

Protocol 1: Selective N-Terminal Derivatization of a Peptide

This protocol is designed to selectively modify the N-terminal α-amine of a peptide.

Materials:

  • Peptide of interest

  • 4-(2-Isocyanatoethyl)morpholine

  • Anhydrous N,N-dimethylformamide (DMF)

  • 0.1 M Phosphate buffer, pH 7.2

  • Glacial acetic acid

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in a minimal amount of anhydrous DMF.

  • Dilute the peptide solution with 0.1 M phosphate buffer (pH 7.2) to the desired final concentration (e.g., 1-5 mg/mL).

  • In a separate microcentrifuge tube, prepare a stock solution of 4-(2-isocyanatoethyl)morpholine in anhydrous DMF (e.g., 10 mg/mL).

  • Add 1.2 equivalents of the 4-(2-isocyanatoethyl)morpholine solution to the peptide solution with gentle vortexing.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

  • Once the desired level of modification is achieved (or the starting material is consumed), quench the reaction by adding a small amount of glacial acetic acid to lower the pH to ~4-5.

  • Purify the modified peptide by preparative RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and confirm the mass of the modified peptide by mass spectrometry. The expected mass increase is 142.19 Da.

  • Lyophilize the pure fractions to obtain the N-terminally morpholinoethyl-urea derivatized peptide as a fluffy white powder.

Workflow for Selective N-Terminal Derivatization

Peptide Peptide in DMF Reaction Reaction Mixture (RT, 1-2h) Peptide->Reaction Buffer Phosphate Buffer (pH 7.2) Buffer->Reaction Isocyanate 4-(2-Isocyanatoethyl)morpholine (1.2 eq in DMF) Isocyanate->Reaction Quench Quench (Acetic Acid) Reaction->Quench Purify RP-HPLC Purification Quench->Purify Characterize Mass Spectrometry (+142.19 Da) Purify->Characterize Final_Product N-terminal Modified Peptide Characterize->Final_Product

Caption: Workflow for selective N-terminal peptide modification.

Protocol 2: Non-Selective Derivatization of N-Terminus and Lysine Side Chains

This protocol is designed to modify all available primary amines (N-terminus and lysine side chains) on a peptide.

Materials:

  • Peptide of interest containing one or more lysine residues

  • 4-(2-Isocyanatoethyl)morpholine

  • Anhydrous N,N-dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Glacial acetic acid

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in a minimal amount of anhydrous DMF.

  • Dilute the peptide solution with 0.1 M sodium bicarbonate buffer (pH 8.5) to the desired final concentration (e.g., 1-5 mg/mL).

  • In a separate microcentrifuge tube, prepare a stock solution of 4-(2-isocyanatoethyl)morpholine in anhydrous DMF (e.g., 10 mg/mL).

  • Calculate the number of primary amines on the peptide (N-terminus + number of lysine residues). Add 1.5 equivalents of 4-(2-isocyanatoethyl)morpholine per primary amine to the peptide solution with gentle vortexing.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench by adding a small amount of glacial acetic acid to lower the pH to ~4-5.

  • Purify the fully modified peptide by preparative RP-HPLC.

  • Confirm the mass of the modified peptide by mass spectrometry. The expected mass increase will be 142.19 Da multiplied by the number of primary amines.

  • Lyophilize the pure fractions to obtain the fully derivatized peptide.

Workflow for Non-Selective Derivatization

Peptide Peptide in DMF (with Lys residues) Reaction Reaction Mixture (RT, 2-4h) Peptide->Reaction Buffer Bicarbonate Buffer (pH 8.5) Buffer->Reaction Isocyanate 4-(2-Isocyanatoethyl)morpholine (1.5 eq per amine) Isocyanate->Reaction Quench Quench (Acetic Acid) Reaction->Quench Purify RP-HPLC Purification Quench->Purify Characterize Mass Spectrometry (+ n * 142.19 Da) Purify->Characterize Final_Product Fully Modified Peptide Characterize->Final_Product

Sources

Application

The Versatile Workhorse: A Guide to 2-Morpholinoethyl Isocyanide in Modern Organic Synthesis

Abstract This comprehensive guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the strategic application of 2-Morpholinoethyl isocyanide in organic synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the strategic application of 2-Morpholinoethyl isocyanide in organic synthesis. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings and practical nuances of employing this versatile isocyanide. Key applications, including its pivotal role in multicomponent reactions such as the Ugi and Passerini reactions, are detailed with step-by-step protocols. Furthermore, this guide explores its utility in the synthesis of nitrogen acyclic carbene (NAC) complexes and as a ligand in organometallic chemistry. Emphasis is placed on the rationale behind experimental choices, ensuring a thorough understanding of how to leverage the unique properties of the morpholino moiety for the creation of novel molecular architectures with potential therapeutic applications.

Introduction: Unveiling the Potential of 2-Morpholinoethyl Isocyanide

2-Morpholinoethyl isocyanide, also known as 4-(2-Isocyanoethyl)morpholine or MEI, is a bifunctional organic compound featuring a terminal isocyanide group and a morpholine ring. This unique combination of functional groups makes it a highly valuable reagent in the synthetic chemist's toolbox. The isocyanide group, with its nucleophilic and electrophilic character, is a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably multicomponent reactions (MCRs).[1]

The morpholine moiety, on the other hand, is a privileged scaffold in medicinal chemistry.[2] Its presence in a molecule can significantly enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.[3] The morpholine ring's ability to act as a hydrogen bond acceptor and its favorable pKa contribute to improved drug-like characteristics.[4][5] Consequently, the incorporation of a morpholine-containing building block like 2-Morpholinoethyl isocyanide into a synthetic route offers a direct path to novel compounds with a higher probability of biological activity.[6]

This guide will provide a detailed exploration of the applications of 2-Morpholinoethyl isocyanide, focusing on practical, step-by-step protocols and the scientific rationale that underpins them.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueReference
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance Colorless to very dark yellow liquid[7]
Boiling Point 72-73 °C at 0.7 mmHg
Density 1.017 g/mL at 20 °C
Refractive Index n20/D 1.469
Solubility Soluble in chloroform[7][8]
Storage Store at -20°C, protect from light and moisture[7]
Safety and Handling

2-Morpholinoethyl isocyanide is a toxic substance and must be handled with appropriate safety precautions.[9]

  • Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory system).

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10][11]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental exposure, move to fresh air, flush affected areas with copious amounts of water, and seek immediate medical attention.[10][12]

  • Spills: In the event of a spill, evacuate the area and contain the spill with an inert absorbent material.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[13] These reactions are highly atom-economical and offer a rapid and efficient means to generate molecular complexity.[14] 2-Morpholinoethyl isocyanide is a cornerstone reagent in two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[15][16] This reaction is a powerful tool for the rapid generation of compound libraries for drug discovery.[17]

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[15][16]

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Adduct Addition Product Carboxylic_Acid->Adduct Isocyanide 2-Morpholinoethyl isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Nucleophilic Attack Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ Iminium_Ion->Nitrilium_Ion Nitrilium_Ion->Adduct Nucleophilic Attack Product α-Acylamino Amide Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Generalized workflow of the Ugi four-component reaction.

The initial step involves the condensation of the aldehyde and amine to form an imine.[15] This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion) to form a nitrilium ion intermediate.[18] The carboxylate then adds to the nitrilium ion, and the resulting adduct undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.[15][16]

This protocol describes a general procedure for the Ugi reaction using 2-Morpholinoethyl isocyanide.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Amine (e.g., Benzylamine, 1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)

  • 2-Morpholinoethyl isocyanide (1.0 mmol, 140.18 mg)

  • Methanol (2 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (2 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add 2-Morpholinoethyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-acylamino amide.

Expert Insight: The order of addition can be crucial. Pre-forming the imine by mixing the aldehyde and amine before adding the other components often leads to higher yields and fewer side products. The use of a polar solvent like methanol is typical for Ugi reactions.[16]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[19][20]

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.[20][21]

Passerini_Mechanism Carbonyl Aldehyde or Ketone Cyclic_Intermediate Cyclic Intermediate Carbonyl->Cyclic_Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Cyclic_Intermediate Isocyanide 2-Morpholinoethyl isocyanide Isocyanide->Cyclic_Intermediate Concerted Attack Product α-Acyloxy Amide Cyclic_Intermediate->Product Rearrangement

Caption: Concerted mechanism of the Passerini three-component reaction.

In this proposed mechanism, the three components are thought to form a cyclic intermediate through a series of nucleophilic additions.[19] This intermediate then rearranges to yield the final α-acyloxy amide product.[22]

This protocol provides a general procedure for the Passerini reaction.

Materials:

  • Aldehyde (e.g., Isobutyraldehyde, 1.0 mmol)

  • Carboxylic Acid (e.g., Benzoic Acid, 1.0 mmol)

  • 2-Morpholinoethyl isocyanide (1.0 mmol, 140.18 mg)

  • Dichloromethane (DCM, 2 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in DCM (2 mL).

  • Add 2-Morpholinoethyl isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure α-acyloxy amide.

Expert Insight: The Passerini reaction is often slower than the Ugi reaction.[23] The choice of a non-polar aprotic solvent like DCM is common.[20] High concentrations of reactants can favor the concerted mechanism and improve reaction rates.[21]

Beyond MCRs: Other Synthetic Applications

While its role in MCRs is prominent, 2-Morpholinoethyl isocyanide is also a valuable reagent in other areas of organic synthesis.

Synthesis of Nitrogen Acyclic Carbene (NAC) Complexes

2-Morpholinoethyl isocyanide can be used as a precursor for the synthesis of Nitrogen Acyclic Carbene (NAC) complexes.[24] These complexes are gaining attention as catalysts for various organic transformations, including the hydration of alkynes.[24]

Ligand in Organometallic Chemistry

The isocyanide functionality can act as a ligand in organometallic complexes. 2-Morpholinoethyl isocyanide has been utilized as a ligand in the synthesis of bis-cyclometalated iridium complexes, which have applications in organic light-emitting diodes (OLEDs).[24]

Peptide Synthesis

2-Morpholinoethyl isocyanide has also been reported as a potent coupling reagent in peptide synthesis, offering high yields and reduced racemization compared to traditional reagents like dicyclohexylcarbodiimide (DCCI).[7]

Conclusion

2-Morpholinoethyl isocyanide is a powerful and versatile building block that offers synthetic chemists efficient pathways to a wide array of complex molecules. Its central role in multicomponent reactions, particularly the Ugi and Passerini reactions, allows for the rapid generation of molecular diversity. The inherent presence of the medicinally important morpholine moiety further enhances its appeal, providing a direct route to compounds with favorable pharmacokinetic profiles. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can effectively harness the synthetic potential of 2-Morpholinoethyl isocyanide to advance their research programs in organic synthesis and drug discovery.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (URL: [Link])

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. (URL: [Link])

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (URL: [Link])

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (URL: [Link])

  • Chemistry & Biology Of Multicomponent Reactions - PMC - NIH. (URL: [Link])

  • Passerini reaction - Wikipedia. (URL: [Link])

  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Metal-Promoted Variants of the Passerini Reaction Leading to Functionalized Heterocycles | Organic Letters - ACS Publications. (URL: [Link])

  • Morpholine - North Metal and Chemical Company. (URL: [Link])

  • Passerini Reaction - Organic Chemistry Portal. (URL: [Link])

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - MDPI. (URL: [Link])

  • Isocyanide-based multicomponent reactions based upon intramolecular nitrilium trapping. (URL: [Link])

  • The 100 facets of the Passerini reaction - PMC. (URL: [Link])

  • 2-Morpholinoethyl isocyanide, >= 98.0 %& | 69893-10ML - Merck Millipore. (URL: [Link])

  • Ugi Reaction - Organic Chemistry Portal. (URL: [Link])

  • Multicomponent Reactions with Isocyanides - PubMed. (URL: [Link])

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (URL: [Link])

  • Ugi reaction - Wikipedia. (URL: [Link])

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC. (URL: [Link])

  • Two-Step Route to Diverse N-Functionalized Peptidomimetic-like Isatins through an Oxidation/Intramolecular Oxidative-Amidation Cascade of Ugi Azide and Ugi Three-Component Reaction Products | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides - Beilstein Journals. (URL: [Link])

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Illinois Chemistry. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Alkylation with Methyl Iodide (MeI)

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges researchers face when alkylati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges researchers face when alkylating the imidazo[1,2-a]pyridine scaffold using methyl iodide (MeI).

Imidazo[1,2-a]pyridines are privileged pharmacophores found in blockbuster drugs like Zolpidem and Alpidem[1]. However, post-synthetic modification via methylation is notoriously unselective, often resulting in a frustrating mixture of monoalkylated and polyalkylated side products[2]. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to control this chemistry.

Mechanistic Insight: The Causality of Regioselectivity

To eliminate side products, you must first understand the ambident nucleophilicity of the imidazo[1,2-a]pyridine core. The molecule possesses two highly reactive, yet chemically distinct, nucleophilic sites:

  • The N1 Nitrogen (Kinetic Control): The pyridine-like nitrogen (N1) possesses an sp2 hybridized lone pair in the plane of the ring. Because this lone pair is highly accessible and basic, it acts as a "hard" nucleophile. Reaction with a hard, highly reactive electrophile like MeI results in rapid kinetic attack, forming the N1-methylpyridinium iodide quaternary salt [3].

  • The C3 Carbon (Thermodynamic/Soft Control): The C3 carbon is the most electron-rich position on the ring due to resonance donation from the bridgehead nitrogen (N4)[4]. However, C-alkylation requires breaking the aromatic sextet via an electrophilic aromatic substitution (EAS) pathway. This higher activation energy means C3-alkylation is the thermodynamic product and is easily outcompeted by N1-alkylation unless specific catalytic or basic conditions are applied.

Pathway SM Imidazo[1,2-a]pyridine + MeI N1 N1-Methylpyridinium Iodide (Kinetic Side Product) SM->N1 Neutral, RT (Fast / Hard Electrophile) C3 3-Methylimidazo[1,2-a]pyridine (Thermodynamic Product) SM->C3 Strong Base, Heat (Slow / EAS Pathway)

Reaction pathways of imidazo[1,2-a]pyridine with MeI highlighting N1 vs C3 regioselectivity.

Troubleshooting Guide & FAQs

Q1: My reaction with MeI yielded a highly polar product that stays at the baseline on my TLC (Hexane/EtOAc). What happened? A1: You have formed the N1-methylated quaternary ammonium salt. Because MeI is a highly reactive electrophile, kinetic attack at the N1 nitrogen is extremely rapid and often irreversible under standard conditions[1]. Validation Check: Run a TLC in a highly polar system (e.g., 10% MeOH in DCM). If the spot moves, isolate it and check the crude 1 H-NMR; an N-methyl salt will display a distinct downfield singlet at ~4.1–4.4 ppm.

Q2: How can I drive the reaction toward C3-methylation instead of N1-methylation? A2: Direct C3-methylation with MeI is difficult due to the overwhelming kinetic preference for N1. To achieve C3 functionalization, you must shift from kinetic to thermodynamic control. Using a strong base (like KOtBu) at elevated temperatures can promote C-alkylation by increasing the nucleophilicity of the C3 position, though yields may still be mixed[4]. Alternatively, bypass MeI entirely and utilize transition-metal catalysis or photoredox conditions for directed C3-specific functionalization[4].

Q3: I have a mixture of the N1-salt and the C3-methyl product. How do I separate them without running a complex column? A3: Leverage their drastic solubility differences. The N1-quaternary salt is ionic and highly water-soluble, whereas the C3-methylated product is neutral and organic-soluble. Perform a liquid-liquid extraction using water and ethyl acetate. The C3-product will partition into the organic layer, while the N1-salt will remain in the aqueous layer.

Workflow Start Identify MeI Side Product Check Is the product water-soluble? Start->Check Yes Yes: N1-Quaternary Salt Check->Yes Aqueous phase No No: C-Alkylated or Unreacted Check->No Organic phase FixN1 Action: Use strong base, heat, or change electrophile Yes->FixN1 FixC Action: Check conversion, optimize MeI equivalents No->FixC

Troubleshooting workflow for identifying and resolving MeI alkylation side products.

Quantitative Data: Regioselectivity Matrix

The following table summarizes how different experimental conditions dictate the ratio of N1 to C3 alkylation when using MeI.

Reagents / AdditivesSolventTemp (°C)Major ProductMechanistic Causality
MeI (1.1 eq), No BaseMeCN25N1-Methyl Salt (>95%)Pure kinetic control; direct SN​2 attack by the highly available N1 lone pair.
MeI (1.5 eq), K2​CO3​ DMF25N1-Methyl Salt (~90%)Weak base is insufficient to overcome the activation barrier for C3 EAS attack.
MeI (1.5 eq), KOtBuTHF65Mixture (N1 & C3)Strong base and heat provide the activation energy required for C3 functionalization.
MeI (excess), NeatNone80N1-Methyl Salt (>98%)Exhaustive methylation traps the kinetic product permanently, preventing equilibration.

Self-Validating Experimental Protocols

Protocol A: Intentional Synthesis of N1-Methylimidazo[1,2-a]pyridin-1-ium Iodide (Standard Reference)

Use this protocol to synthesize the N1-salt as an analytical standard to track your side products.

  • Setup: Dissolve imidazo[1,2-a]pyridine (1.0 mmol) in anhydrous acetonitrile (5.0 mL) under an inert atmosphere.

  • Addition: Cool the flask to 0 °C. Add methyl iodide (1.2 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate using DCM:MeOH (9:1). The starting material ( Rf​ ~0.6) should be completely consumed, replaced by a highly polar, UV-active baseline spot ( Rf​ ~0.1).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (2 x 5 mL) to remove any unreacted MeI and trace organic impurities.

  • Final Validation: Analyze via 1 H-NMR (DMSO- d6​ ). The self-validating marker for N1-alkylation is a sharp, downfield N- CH3​ singlet at ~4.30 ppm.

Protocol B: Workup Procedure for Rescuing C3-Alkylated Products from N1-Salts

Use this protocol if your reaction yielded a mixture and you need to isolate the C3-methylated product.

  • Quench: Cool the crude reaction mixture to room temperature and quench with saturated aqueous NaHCO3​ (10 mL).

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).

  • Phase Separation: The ionic N1-methyl quaternary salt will partition entirely into the aqueous phase. The neutral C3-methylated product will remain in the combined organic layers.

  • Organic Wash: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Final Validation:

    • Organic Layer: 1 H-NMR ( CDCl3​ ) should show a C3- CH3​ singlet at ~2.40–2.60 ppm.

    • Aqueous Layer: Analyze via LC-MS (ESI+). The presence of the N1-salt is confirmed by an [M]+ mass peak corresponding to the cation (without the iodide anion).

References

  • Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. The Journal of Organic Chemistry (ACS Publications). 1

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry (ACS Publications). 4

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules (PMC). 2

  • US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides. Google Patents. 3

Sources

Optimization

Optimizing catalyst selection for Passerini reactions with 4-(2-Isocyanatoethyl)morpholine

Troubleshooting & Catalyst Optimization for Passerini Reactions Welcome to the MCR Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks research...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Catalyst Optimization for Passerini Reactions

Welcome to the MCR Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when optimizing the Passerini three-component reaction (P-3CR), specifically when utilizing morpholine-derived substrates.

SECTION 1: The Nomenclature Trap (Critical FAQ)

Q: My Passerini reaction with 4-(2-Isocyanatoethyl)morpholine is yielding unexpected carbamate/urea byproducts and no α-acyloxy amide. What is going wrong?

A: You have fallen victim to a common, yet critical, nomenclature and reagent sourcing error. The classic Passerini reaction requires an isocyanide (isonitrile), not an isocyanate [1].

  • The Causality of the Error: 4-(2-Isocyanatoethyl)morpholine contains an -N=C=O group. Isocyanates are highly electrophilic at the carbon atom. In the presence of a carboxylic acid or trace water, they will rapidly undergo nucleophilic attack to form amides, ureas, or carbamates.

  • The Solution: You must use 4-(2-Isocyanoethyl)morpholine (often abbreviated as MEI), which contains an -N≡C group[2]. In the Passerini mechanism, the isocyanide carbon acts uniquely as both a nucleophile (attacking the activated aldehyde) and an electrophile (being attacked by the carboxylate intermediate)[3]. Verify your reagent bottle's CAS number (MEI is CAS 78375-48-1)[4].

SECTION 2: Catalyst Selection & Optimization

Q: The classic Passerini reaction is typically catalyst-free. Why and when should I introduce a catalyst?

A: The standard P-3CR is an auto-catalytic, concerted process driven by the formation of a hydrogen-bonded cluster between the carboxylic acid and the aldehyde[3]. It is accelerated by high reactant concentrations and apolar solvents (like DCM or toluene)[3]. However, you must introduce a catalyst if your experimental goal is:

  • Enantiocontrol: The background catalyst-free reaction is spontaneous and racemic[3]. To achieve high enantiomeric excess (ee), a chiral catalyst must outcompete the unselective background pathway.

  • Oxidative Passerini: If you are using primary alcohols as "aldehyde surrogates" to improve atom economy, you need an oxidative catalyst system (e.g., Fe/TEMPO) to generate the aldehyde in situ[5].

Q: How do I achieve high enantioselectivity (ee) with aliphatic isocyanides like 4-(2-isocyanoethyl)morpholine?

A: Historically, Lewis acids like Ti-TADDOL or Al-salen complexes were used, but they often struggled with aliphatic isocyanides due to competitive basic coordination[3]. The most robust modern solution is the use of Chiral Phosphoric Acids (CPAs) [6].

  • Mechanistic Causality: CPAs form a highly structured heterodimer with the carboxylic acid substrate[7]. This dual-activation complex concurrently activates the aldehyde (via hydrogen bonding) and guides the nucleophilic attack of the isocyanide within a strict chiral pocket, effectively suppressing the racemic background reaction[7].

SECTION 3: Catalyst Performance Comparison

To facilitate your experimental design, the following table synthesizes the quantitative performance of various catalyst systems used in modified and asymmetric Passerini reactions.

Catalyst SystemReaction VariantKey Additives / SolventsTypical YieldTypical Enantioselectivity (ee)Substrate Compatibility
None (Classic) Standard P-3CRDCM or Toluene (High Conc.)75 - 95%Racemic (0% ee)Broad (Aliphatic & Aromatic)
Ti-TADDOL AsymmetricTi(OiPr)4, Toluene, -20°C40 - 70%Moderate (40 - 60%)Chelating aldehydes preferred
Chiral Phosphoric Acid AsymmetricToluene or DCM, RT78 - 99%Excellent (85 - 99%)Broad (Bulky & Aliphatic)
Fe(NO3)3·9H2O / TEMPO Oxidative P-3CRAir (O2), DCE, RT60 - 86%Racemic (0% ee)Primary alcohols
SECTION 4: Mechanistic Pathway Visualization

The following diagram illustrates the causality of the CPA-catalyzed asymmetric Passerini reaction, demonstrating how the catalyst intercepts the standard pathway to enforce stereocontrol.

PasseriniMechanism A Aldehyde + Carboxylic Acid C H-Bonded Activated Cluster (Heterodimer Formation) A->C Equilibrium B Chiral Phosphoric Acid (CPA) B->C Chiral Induction E Nitrilium / Imidate Intermediate C->E Isocyanide Attack D 4-(2-Isocyanoethyl)morpholine (Nucleophilic α-Addition) D->E F Mumm Rearrangement (Acyl Transfer) E->F Intramolecular G Enantioenriched α-Acyloxy Amide F->G Irreversible

Mechanistic pathway of the CPA-catalyzed asymmetric Passerini reaction.

SECTION 5: Self-Validating Experimental Protocol

Methodology: using 4-(2-isocyanoethyl)morpholine

This protocol is designed as a self-validating system. The sequential addition ensures the chiral heterodimer forms before the isocyanide is introduced, preventing the racemic background reaction[6].

Reagents:

  • Aldehyde (0.2 mmol)

  • Carboxylic Acid (0.24 mmol total, added in two portions)

  • 4-(2-isocyanoethyl)morpholine (MEI) (0.1 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or CP6) (10 mol%)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Workflow:

  • Pre-Activation (Heterodimer Formation):

    • In an oven-dried Schlenk tube under an Argon atmosphere, combine the aldehyde (0.2 mmol), carboxylic acid (0.12 mmol), and the CPA catalyst (10 mol%)[6].

    • Dissolve in 3.0 mL of anhydrous toluene.

    • Causality Check: Stir at room temperature for 15 minutes. This equilibration period is mandatory to allow the CPA and carboxylic acid to form the H-bonded heterodimer prior to isocyanide exposure[7].

  • Isocyanide Addition:

    • Add 4-(2-isocyanoethyl)morpholine (0.1 mmol) dropwise to the mixture.

    • Stir at room temperature for 12 hours[6].

    • Self-Validation: MEI has a distinct, pungent odor. As the reaction proceeds, this odor will dissipate. TLC monitoring (Hexanes/EtOAc) should reveal the consumption of the aldehyde and the appearance of a new, lower-Rf spot (the intermediate α-acyloxy amide).

  • Secondary Acid Addition (Driving the Equilibrium):

    • After 12 hours, add the remaining carboxylic acid (0.12 mmol) and an additional 10 mol% of the CPA catalyst[6].

    • Stir for an additional 24 hours.

    • Causality Check: The Mumm rearrangement is the irreversible thermodynamic sink of this reaction[3]. Adding the second portion of acid ensures complete conversion of any lingering imidate intermediate into the final stable α-acyloxy amide[1].

  • Quench and Purification:

    • Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the acids.

    • Extract with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify via flash column chromatography.

    • Validation: 1H NMR will show a characteristic shift for the newly formed chiral α-proton (typically a singlet or doublet depending on the aldehyde used, appearing between 5.0 - 6.5 ppm), confirming the formation of the Passerini adduct.

References
  • Phosphoric Acid-Catalyzed Asymmetric Classic Passerini Reaction. Zhang, J., Lin, S.-X., Cheng, D.-J., Liu, X.-Y., & Tan, B. Journal of the American Chemical Society (2015).[Link]

  • The 100 facets of the Passerini reaction. Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. Chemical Science (2021).[Link]

Sources

Troubleshooting

Purification strategies for products synthesized with 2-Morpholinoethyl isocyanide

Welcome to the MEI Technical Support Center As a Senior Application Scientist, I frequently consult with research teams deploying 2-Morpholinoethyl isocyanide (MEI) . In the laboratory, MEI operates in two distinct parad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MEI Technical Support Center

As a Senior Application Scientist, I frequently consult with research teams deploying 2-Morpholinoethyl isocyanide (MEI) . In the laboratory, MEI operates in two distinct paradigms: as a versatile building block in multicomponent reactions (MCRs) like the Ugi and Passerini reactions[1][2], and as a highly efficient metal scavenger in organometallic catalysis (e.g., olefin metathesis)[3].

The defining feature of MEI is its terminal morpholine ring. With a pKa of ~8.3, this tertiary amine serves as a programmable "basic handle." This allows researchers to separate complex target molecules from neutral or acidic impurities using simple pH swings or cation-exchange resins, bypassing the need for tedious chromatography.

Below is our comprehensive knowledge base, featuring validated Standard Operating Procedures (SOPs), mechanistic troubleshooting FAQs, and quantitative benchmarks to ensure your purifications are robust and reproducible.

I. Purification Strategy & Workflow

The purification route you choose depends entirely on MEI's role in your reaction.

MEI_Workflow Start Crude Mixture with MEI Decision What is the role of MEI? Start->Decision MCR MCR Building Block (e.g., Ugi Product) Decision->MCR Reactant Scavenger Metal Scavenger (e.g., Ru-Metathesis) Decision->Scavenger Quencher SCX SCX Catch-and-Release (Resin binds MEI-Product) MCR->SCX < 100 mg LLE Acid-Base Extraction (Product to Aq. Phase) MCR->LLE > 1 g AqWash 5% Citric Acid Wash (Ru-MEI to Aq. Phase) Scavenger->AqWash OrgPhase Pure Product in Org. Phase AqWash->OrgPhase Phase Separation

Fig 1. Divergent purification workflows based on MEI's chemical role.

II. Standard Operating Procedures (SOPs)

SOP 1: High-Throughput SCX Purification of MEI-MCR Products

Strong Cation Exchange (SCX) is the gold standard for purifying library compounds synthesized via MEI-based Ugi reactions[2].

  • Resin Conditioning: Swell 1.0 g of SCX-2 resin (silica-based propylsulfonic acid) in 10 mL of DCM/MeOH (1:1) for 15 minutes.

    • Causality: Silica-based SCX resins require solvation to maximize surface area. The mixed solvent ensures both the hydrophobic backbone and the polar sulfonate groups are accessible.

  • Loading (Catch): Dissolve the crude reaction mixture in 5 mL of DCM and load onto the cartridge.

    • Causality: The basic morpholine nitrogen (pKa ~8.3) displaces the proton on the sulfonic acid group, forming a strong ionic bond. Neutral impurities pass through.

  • Washing: Wash the resin with 15 mL of DCM, followed by 15 mL of MeOH.

    • Validation Check: Spot the wash fractions on a TLC plate under UV light. Your target product should not be visible here. If it is, resin capacity was exceeded.

  • Elution (Release): Elute the target MEI-product using 15 mL of 2.0 M NH₃ in MeOH.

    • Causality: Ammonia (pKa ~9.2) is a stronger base than morpholine. It competitively deprotonates the morpholinium ion, neutralizing the product and breaking the ionic bond.

  • Isolation: Evaporate the methanolic ammonia fraction under reduced pressure.

SCX_Mechanism Load 1. Load Neutral MEI Catch 2. Catch Resin-SO3⁻ / MEI-H⁺ Load->Catch Wash 3. Wash Remove Impurities Catch->Wash Release 4. Release NH3/MeOH Elution Wash->Release

Fig 2. Stepwise mechanism of Strong Cation Exchange (SCX) catch-and-release.

SOP 2: Ruthenium Scavenging Post-Olefin Metathesis

MEI is an exceptional scavenger for removing heavy metals like Ruthenium (e.g., Hoveyda-Grubbs catalysts) without requiring column chromatography[3].

  • Quenching: Cool the completed metathesis reaction to room temperature. Add 15 equivalents of MEI relative to the Ru catalyst.

  • Coordination: Stir for 30 minutes.

    • Causality: The terminal isocyanide carbon is a powerful σ-donor and π-acceptor. It rapidly displaces the ligands on the Ruthenium center, forming a highly polar, stable Ru-isocyanide complex.

  • Acidic Wash: Add a 5% aqueous solution of citric acid (v/v 1:1 with the organic phase). Stir vigorously for 5 minutes, then separate the phases.

    • Causality: Citric acid protonates the morpholine tail of the Ru-MEI complex, dragging the dark-colored metal complex into the aqueous phase while leaving your target product in the organic phase.

  • Validation Check: The organic layer should transition from dark brown/green to pale yellow or colorless. If color persists, repeat the citric acid wash.

III. Troubleshooting FAQs

Q1: During the acid-base extraction of my MEI-derived Ugi product, I am observing poor mass recovery in the final organic phase. What is driving this loss? A1: This is almost always a pH control issue during the back-extraction step. To ensure >99% of the morpholine is in its neutral free-base form, the aqueous phase must be basified to at least 2 pH units above its pKa (8.3 + 2 = 10.3). If you are only basifying to pH 9, a significant portion of your product remains ionized in the aqueous layer. Self-Validating Fix: Test the aqueous layer with pH paper before extraction; if it is <10.5, add saturated Na₂CO₃ or 1M NaOH. Spot the post-extraction aqueous layer on a TLC plate and stain with Dragendorff’s reagent (specific for tertiary amines). A negative stain confirms complete recovery.

Q2: I am using MEI as a metal scavenger to remove Hoveyda-Grubbs catalyst. Why is my macrolide product degrading during the aqueous wash? A2: You are likely using an acid that is too strong (e.g., 1M HCl) to protonate the MEI-Ru complex. Strong mineral acids will hydrolyze sensitive functional groups like esters, acetals, or macrolides. Switch to 5% aqueous citric acid [3]. Citric acid provides a mildly acidic environment (pH ~2.5-3.0) which is perfectly sufficient to protonate the morpholine nitrogen (pKa 8.3) without cleaving delicate macrocyclic bonds.

Q3: My MEI-product is strongly retained on the SCX resin and elutes poorly even with 2M Ammonia in Methanol. How can I improve recovery? A3: Your product is likely experiencing hydrophobic secondary interactions with the resin backbone (especially common with polystyrene-based SCX resins). Methanolic ammonia handles the primary ionic release but fails to solvate highly lipophilic products. Self-Validating Fix: Change your elution solvent to a mixture of 2M NH₃ in MeOH / DCM (1:1) . The DCM disrupts the hydrophobic secondary interactions, while the ammonia neutralizes the ionic bond.

IV. Quantitative Data Summary

Use the following benchmark table to select the appropriate purification strategy based on your scale and target recovery.

Purification StrategyPrimary MechanismOptimal pH RangeTypical RecoveryIdeal Application Scale
Acid-Base LLE Phase partitioning via morpholine protonationCatch: pH 2-4Release: pH >10.585-95%Large-scale synthesis (>1 g)
SCX Catch-and-Release Ionic bonding to sulfonate-functionalized silicaCatch: NeutralRelease: Basic (NH₃)90-98%High-throughput libraries (<100 mg)
Metal Scavenging (Ru) Isocyanide-metal coordination & aqueous partitioningWash: pH ~3.1 (Citric Acid)>95% (Ru removal)Post-olefin metathesis purification

V. References

  • Title: Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - RSC Publishing Source: rsc.org URL:

  • Title: Identification and Enantiodivergent Synthesis of (5Z,9S)-Tetradec-5-en-9-olide, a Queen-Specific Volatile of the Termite Silvestritermes minutus | Journal of Natural Products Source: acs.org URL:

  • Title: Multicomponent Ugi reaction as a tool for fast and easy preparation of stationary phases for hydrophilic interaction liquid chromatography Source: researchgate.net URL:

Sources

Optimization

Improving the stability of iridium complexes with 2-Morpholinoethyl isocyanide ligands

Technical Support Center: Stabilizing Iridium(III) Complexes with 2-Morpholinoethyl Isocyanide Ligands Overview Welcome to the Technical Support Center for organometallic probe development. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Iridium(III) Complexes with 2-Morpholinoethyl Isocyanide Ligands

Overview Welcome to the Technical Support Center for organometallic probe development. As a Senior Application Scientist, I frequently guide researchers through the intricacies of utilizing 2-morpholinoethyl isocyanide (MEI) as an ancillary ligand in iridium(III) cyclometalated complexes. While MEI is an exceptional strong-field ligand that widens the HOMO-LUMO gap to enable deep-blue phosphorescence[1], the morpholine ring introduces specific chemical vulnerabilities. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the stability of your Ir(III)-MEI complexes during photochemical and biological assays.

Diagnostic Troubleshooting & FAQs

Q1: My Ir(III)-MEI complex loses luminescence and degrades during prolonged photoredox catalysis. What is the mechanism, and how can I prevent it? Causality & Solution: The degradation is typically initiated by the photo-oxidation of the morpholine ring. Under strong visible-light irradiation, the morpholine nitrogen can undergo single-electron oxidation to form an α-amino radical, leading to ligand fragmentation. To mitigate this, ensure your catalytic cycle operates within the electrochemical window of the MEI ligand. Alternatively, substituting the chloride ancillary ligand with a strong π-acceptor like cyanide (CN⁻) increases the overall oxidation potential of the metal center. This electron-withdrawing effect stabilizes the MEI moiety against oxidative quenching[1].

Q2: I observe precipitation and a shift in the emission spectrum when testing the complex in acidic biological buffers (pH < 6). How do I stabilize the system? Causality & Solution: The morpholine nitrogen in MEI is a weak base. In acidic media, it undergoes rapid protonation. This protonation alters the solubility profile—converting a neutral complex into a cationic species—and shifts the electron density, perturbing the triplet ligand-centered (³LC) excited state. To resolve this, formulate the complex in a buffered nanoparticle carrier (e.g., PEG-PLA micelles) to shield the morpholine group from bulk solvent protons, or utilize a mixed cyano-isocyanide architecture which inherently stabilizes the complex's geometry and minimizes solvatochromism[1].

Q3: During electrochemical cycling, the cyclic voltammogram shows irreversible oxidation peaks. Is the MEI ligand dissociating? Causality & Solution: Yes, irreversible oxidation often indicates ligand dissociation following the formation of the transient Ir(IV) species. Isocyanide ligands are strong σ-donors, but if the trans-effect from the cyclometalating carbon is too strong, the Ir-C(isocyanide) bond weakens upon oxidation[2]. To enforce reversibility, use fluorinated cyclometalating ligands like 2-(2,4-difluorophenyl)pyridine (F2ppy). The electron-withdrawing fluorine atoms lower the HOMO energy level, making the complex harder to oxidize and preserving the Ir-MEI bond integrity during anodic sweeps[2].

Mechanistic Visualizations

Pathways Complex Ir(III)-MEI Complex Acidic Acidic Media (pH < 7) Complex->Acidic Oxidation Photoredox Conditions Complex->Oxidation Protonation Morpholine N-Protonation Acidic->Protonation Precipitation Solubility Shift / Quenching Protonation->Precipitation Radical α-Amino Radical Formation Oxidation->Radical Degradation Ligand Degradation Radical->Degradation

Degradation pathways of Ir(III)-MEI complexes in acidic and photoredox environments.

Validated Experimental Protocols

Protocol: Synthesis of Highly Stable Ir(C^N)₂ (MEI)(CN) Complexes This self-validating protocol describes the conversion of a vulnerable dichloro-bridged dimer into a robust cyano-isocyanide monomer. The inclusion of the cyanide ligand is critical for locking the coordination sphere and preventing MEI dissociation[1].

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend 0.5 mmol of the dichloro-bridged dimer [Ir(F2ppy)2(μ-Cl)]2 in 20 mL of anhydrous, deoxygenated dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • MEI Addition: Add 1.1 mmol of 2-morpholinoethyl isocyanide (MEI) dropwise via a microsyringe. Stir at room temperature for 4 hours. Validation Check: The suspension will clarify into a homogeneous yellow solution, indicating successful cleavage of the μ-Cl bridges by the strong σ-donating MEI to yield the monomeric Ir(F2ppy)2(MEI)(Cl).

  • Chloride Abstraction: To the reaction mixture, add 1.2 mmol of Silver Cyanide (AgCN). Critical Control: Perform this step in complete darkness (wrap the flask in aluminum foil) to prevent the photoreduction of silver salts into elemental silver, which catalyzes ligand degradation. Stir for 12 hours.

  • Purification: Filter the mixture through a tightly packed pad of Celite to remove the AgCl precipitate. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (eluent: CH₂Cl₂/Methanol 95:5) to isolate the stable Ir(F2ppy)2(MEI)(CN) complex.

G Dimer [Ir(C^N)2(μ-Cl)]2 Dimer Cleavage Cleavage with MEI (CH2Cl2, RT) Dimer->Cleavage Monomer Ir(C^N)2(MEI)(Cl) Cleavage->Monomer AnionExchange Anion Exchange (AgCN) Monomer->AnionExchange StableComplex Stable Ir(C^N)2(MEI)(CN) AnionExchange->StableComplex

Workflow for synthesizing stable cyano-isocyanide Ir(III) complexes.

Quantitative Data Presentation

To benchmark the success of your stabilization efforts, compare your synthesized complexes against the established photophysical and electrochemical parameters of known Ir(III) isocyanide systems[1],[2].

Table 1: Photophysical and Electrochemical Properties of Ir(III) Isocyanide Complexes

Complex ArchitectureEmission λ_max (nm)Quantum Yield (Φ)Lifetime (μs)E_red (V vs Fc/Fc⁺)E_ox (V vs Fc/Fc⁺)Stability Note
Ir(ppy)2(t-BuNC)(CN)4580.6012.0-2.371.10Baseline stability
Ir(ppy)2(MEI)(CN)4550.6514.5-2.351.12pH sensitive (morpholine)
Ir(F2ppy)2(MEI)(CN)4410.7521.4-2.021.48High oxidative stability
[Ir(F2ppy)2(MEI)2]PF64450.378.2-2.151.35Prone to ligand exchange

Note: Data reflects measurements in deoxygenated solutions at ambient temperature. The introduction of the F2ppy ligand significantly increases the oxidation potential, offering superior electrochemical stability.

References

  • Blue Phosphorescence from Mixed Cyano−Isocyanide Cyclometalated Iridium(III) Complexes Source: Inorganic Chemistry - ACS Publications URL: 1

  • Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates Source: Inorganic Chemistry - ACS Publications URL:2

  • 2-Morpholinoethyl isocyanide = 98.0 GC 78375-48-1 Source: Sigma-Aldrich URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Multicomponent Reactions with 4-(2-Isocyanatoethyl)morpholine

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who encounter roadblocks when incorporating highly reactive, bifunctional building blocks into multicomponent reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who encounter roadblocks when incorporating highly reactive, bifunctional building blocks into multicomponent reactions (MCRs).

4-(2-Isocyanatoethyl)morpholine (CAS 116237-40-2) is a potent electrophile utilized to synthesize complex ureas, hydantoins, and cyclic carbamates in a single operational step. However, its dual nature—combining a basic, nucleophilic morpholine ring with a highly electrophilic, moisture-sensitive isocyanate group—requires precise experimental control. This guide addresses the most critical failure points, mechanistic causality, and validated protocols for successful implementation.

Part 1: The "Identity Crisis" — Isocyanate vs. Isocyanide

FAQ: I substituted 4-(2-Isocyanatoethyl)morpholine into my standard Ugi-4CR to synthesize a peptidomimetic, but I obtained zero yield of the expected product. What went wrong?

Answer: You have likely fallen victim to a common nomenclature and cataloging trap. 4-(2-Isocyanatoethyl)morpholine contains an isocyanate group (-N=C=O). The classic Ugi and Passerini multicomponent reactions require an isocyanide (isonitrile, -N=C). The correct reagent for a standard Ugi-4CR is 2-morpholinoethyl isocyanide (CAS 78375-48-1).

Mechanistic Causality: Isocyanides act as α-addends (C-1 synthons) that undergo α-addition with iminium ions to form nitrilium intermediates . Isocyanates, conversely, are highly electrophilic at the central carbon and typically react with nucleophiles (amines, alcohols, or zwitterions) to form amides or carbamates . If you use the isocyanate in an Ugi protocol, it will prematurely react with the amine or carboxylic acid component, quenching the MCR and forming simple urea or mixed anhydride side-products.

Reagent Reactivity Profiling

To prevent cross-contamination of methodologies, consult the following quantitative and qualitative comparison table before designing your MCR:

ReagentCAS NumberFunctional GroupPrimary MCR RoleCommon Side ReactionsStorage & Handling
4-(2-Isocyanatoethyl)morpholine 116237-40-2-N=C=O (Isocyanate)Electrophile in 3-MCRs (Hydantoins, Carbamates)Hydrolysis to symmetric ureas; DimerizationMoisture-sensitive; Store at 2-8°C under Argon
2-Morpholinoethyl isocyanide 78375-48-1-N=C (Isocyanide)α-Addend in Ugi-4CR / Passerini-3CRHydrolysis to formamides; PolymerizationAir-sensitive; Store at -20°C; Highly odorous

Part 2: Troubleshooting Isocyanate-Based MCRs (I-MCRs)

FAQ: I am running a 3-MCR using 4-(2-Isocyanatoethyl)morpholine, dialkyl acetylenedicarboxylate (DMAD), and a primary amine to form a cyclic hydantoin. My LC-MS shows a massive peak for a symmetric urea instead of the MCR product. How do I fix this?

Answer: The formation of 1,3-bis(2-morpholinoethyl)urea is a classic symptom of moisture contamination within your reaction matrix.

Mechanistic Causality: Isocyanates react rapidly with trace water to form an unstable carbamic acid, which immediately decarboxylates to yield a primary amine (2-morpholinoethylamine). This newly formed, highly nucleophilic amine instantly attacks another equivalent of the unreacted isocyanate, forming the symmetric urea dead-end product. Solution: Distill the 4-(2-Isocyanatoethyl)morpholine under reduced pressure prior to use, utilize strictly anhydrous solvents (dried over 3Å molecular sieves), and ensure your primary amine component is completely dry.

FAQ: The MCR proceeds, but I am getting poor chemoselectivity (O-alkylation vs. N-alkylation) in the final cyclization step. How can I drive the reaction toward the N-cyclized product?

Answer: Modulate the reaction temperature and solvent polarity.

Mechanistic Causality: In zwitterion-mediated 3-MCRs, the initial attack of the amine on DMAD forms a nucleophilic intermediate that traps the isocyanate . The subsequent intramolecular ring closure can occur via the oxygen or nitrogen of the resulting intermediate. Protic or highly polar solvents hydrogen-bond with the intermediate, altering its nucleophilicity and favoring O-attack. Switching to a non-polar, aprotic solvent (e.g., anhydrous toluene or DCM) at lower temperatures (0 °C to RT) favors the kinetically controlled N-cyclization product.

Part 3: Logical Workflow & Visualization

To standardize troubleshooting across your laboratory, follow this logical workflow when initiating an MCR with these morpholine derivatives.

Troubleshooting_Logic Start Start MCR Synthesis CheckReagent Verify Reagent Identity Isocyanate vs. Isocyanide? Start->CheckReagent Isocyanide 2-Morpholinoethyl isocyanide (-N=C) CheckReagent->Isocyanide If -N=C Isocyanate 4-(2-Isocyanatoethyl)morpholine (-N=C=O) CheckReagent->Isocyanate If -N=C=O Ugi Proceed to Ugi/Passerini 4CR Isocyanide->Ugi IMCR Proceed to Isocyanate 3-MCR (e.g., with DMAD & Amine) Isocyanate->IMCR YieldCheck Are yields >80%? IMCR->YieldCheck Success Product Isolated YieldCheck->Success Yes Moisture Check for Moisture (Isocyanate -> Urea side product) YieldCheck->Moisture No Purify Distill Isocyanate & Dry Solvents Moisture->Purify Purify->IMCR Retry

Workflow for reagent verification and troubleshooting in isocyanate-based MCRs.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, we recommend the following self-validating protocol for the 3-MCR Synthesis of Functionalized Hydantoins . This protocol includes a critical diagnostic checkpoint to prevent reagent waste.

Objective: Synthesis of a cyclic hydantoin via a 3-MCR using a primary amine, DMAD, and 4-(2-Isocyanatoethyl)morpholine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Intermediate Formation: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5.0 mL). Cool the reaction vessel to 0 °C using an ice bath. Add dialkyl acetylenedicarboxylate (DMAD, 1.0 mmol) dropwise over 5 minutes to prevent exothermic degradation.

  • Validation Checkpoint (CRITICAL): Stir the mixture for 30 minutes at 0 °C. Do not add the isocyanate yet. Analyze a 10 µL aliquot by TLC or LC-MS.

    • Causality: You must observe the complete consumption of the primary amine and the formation of the zwitterionic maleate/fumarate intermediate. If the isocyanate is added before this intermediate fully forms, it will react directly with the unreacted primary amine, irreversibly forming an asymmetric urea side-product and terminating the MCR pathway.

  • Isocyanate Trapping: Once intermediate formation is confirmed, add 4-(2-Isocyanatoethyl)morpholine (1.0 mmol) dropwise via a gas-tight syringe.

  • Cyclization: Remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 12 hours under argon to allow for kinetically controlled N-cyclization.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the target morpholine-functionalized hydantoin.

References

  • Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins Beilstein Journal of Organic Chemistry, 2018, 14, 626–633. URL:[Link]

  • Isocyanate-based multicomponent reactions RSC Advances, 2024, 14, 39686-39706. URL:[Link]

Optimization

Technical Support Center: 4-(2-Isocyanatoethyl)morpholine Reactivity &amp; Solvent Optimization

Welcome to the Application Science Support Center. As drug development and polymer synthesis increasingly rely on functionalized aliphatic isocyanates, 4-(2-Isocyanatoethyl)morpholine (also known as 2-morpholinoethyl iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development and polymer synthesis increasingly rely on functionalized aliphatic isocyanates, 4-(2-Isocyanatoethyl)morpholine (also known as 2-morpholinoethyl isocyanate) has become a critical building block. However, its unique structure—combining an electrophilic isocyanate group with a tertiary amine (the morpholine ring)—creates complex kinetic behaviors highly dependent on your choice of solvent.

This guide is designed for researchers and scientists to troubleshoot reactivity issues, understand the causality behind solvent effects, and implement self-validating experimental protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my reaction rate highly inconsistent across different batches when using DMF as a solvent? A: The inconsistency is almost certainly driven by solvent degradation and moisture contamination. N,N-Dimethylformamide (DMF) is highly hygroscopic. When wet, trace water reacts with the isocyanate group to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield 4-(2-aminoethyl)morpholine[1]. This newly formed primary amine is a vastly stronger nucleophile than most alcohols and will immediately attack unreacted isocyanate to form a symmetrical urea byproduct. Furthermore, DMF degrades over time to release free dimethylamine, which directly consumes your isocyanate. Causality: Polar aprotic solvents accelerate isocyanate reactions by stabilizing the charge-separated transition state[2], but their tendency to absorb atmospheric moisture creates competing side reactions. Always use anhydrous, amine-free solvents.

Q2: How does the morpholine ring influence my solvent choice compared to standard aliphatic isocyanates like hexamethylene diisocyanate (HDI)? A: Standard aliphatic isocyanates are notoriously sluggish when reacting with alcohols and typically require external organometallic catalysts (e.g., DBTDL) or tertiary amines[3]. However, 4-(2-Isocyanatoethyl)morpholine contains a built-in tertiary amine. This allows for intramolecular base catalysis. The morpholine nitrogen can hydrogen-bond with the incoming nucleophile, increasing its nucleophilic character. Solvent Impact: In non-polar solvents (like toluene), this intramolecular catalytic effect is highly pronounced because external solvent stabilization is absent. In highly polar solvents (like DMSO), the solvent itself heavily stabilizes the transition state, which accelerates the reaction globally but can mask the relative enhancement provided by the morpholine group[4].

Q3: I am observing a rapid exotherm and polymerization when reacting this isocyanate with aliphatic amines in DMSO. How do I control this? A: You are experiencing a thermal runaway due to a mismatch between nucleophile strength and solvent polarity. Aliphatic amines are inherently strong nucleophiles. When you combine them with 4-(2-Isocyanatoethyl)morpholine in DMSO—a solvent with a very high dielectric constant (ε = 46.8) that maximally stabilizes the nucleophilic addition transition state—the reaction kinetics become dangerously fast. Solution: Switch to a non-polar solvent like Toluene or Dichloromethane (DCM). Non-polar solvents lack the ability to stabilize the highly polarized transition state, thereby dampending the reaction kinetics to a manageable, controlled rate.

Q4: Can I use protic solvents like methanol if I am running a multicomponent reaction (MCR)? A: Generally, protic solvents are strictly avoided because they undergo alcoholysis with the isocyanate to form urethanes[5]. However, there is a specific exception: Ugi and Passerini multicomponent reactions. 4-(2-Isocyanatoethyl)morpholine is frequently utilized in these MCRs to introduce a water-solubilizing morpholine appendage to drug scaffolds[6]. In these highly specific pathways, methanol is often used because the reaction mechanism relies on the transient formation of nitrilium ions, which outcompetes direct nucleophilic addition to the NCO group. For standard urethane/urea synthesis, protic solvents must be avoided.

Part 2: Quantitative Solvent Effects

To aid in your experimental design, the following table synthesizes the physicochemical properties of common solvents and their direct impact on the alcoholysis reactivity of 4-(2-Isocyanatoethyl)morpholine.

SolventDielectric Constant (ε)H-Bond Acceptor (HBA)Relative Reactivity (Alcoholysis)Primary Troubleshooting Risk
Toluene 2.4LowBaseline (1x)Sluggish kinetics; may require mild heating.
Dichloromethane 8.9LowModerate (~2x)Low boiling point limits reaction temperature.
Acetonitrile 37.5ModerateHigh (~5x)Moderate hygroscopicity; requires molecular sieves.
DMF 36.7HighVery High (~10x)Amine impurities from degradation; highly hygroscopic.
DMSO 46.8Very HighMaximum (~15x)Difficult to remove post-reaction; potential for thermal runaway.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, utilize the following self-validating protocol for the nucleophilic addition of alcohols to 4-(2-Isocyanatoethyl)morpholine.

Protocol: Moisture-Free Nucleophilic Addition (Urethane Synthesis)

Objective: Achieve >95% conversion of the isocyanate without the formation of symmetrical urea byproducts.

Step 1: Rigorous Solvent Preparation

  • Select a polar aprotic solvent (e.g., Acetonitrile) to balance reaction speed and ease of removal.

  • Dry the solvent over activated 3Å molecular sieves for a minimum of 24 hours prior to use.

  • Degas the solvent by sparging with dry Argon for 15 minutes to remove dissolved oxygen and trace volatile impurities.

Step 2: Reagent Preparation & Self-Validation

  • In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 4-(2-Isocyanatoethyl)morpholine to a concentration of 0.2 M.

  • Validation Checkpoint: Before adding the nucleophile, take a background in-situ ATR-FTIR scan of the isocyanate-solvent mixture. The NCO asymmetric stretch must appear as a sharp, singular peak at ~2270 cm⁻¹. If a broad peak appears around 3300 cm⁻¹ (N-H stretch) or 1650 cm⁻¹ (C=O urea stretch), your solvent is wet, the isocyanate has already degraded, and the batch must be discarded.

Step 3: Controlled Initiation

  • Dissolve your alcohol nucleophile (1.05 equivalents) in a small volume of the dried solvent.

  • Add the nucleophile solution dropwise to the isocyanate over 10 minutes at room temperature. Causality: Dropwise addition prevents localized concentration spikes that can lead to uncontrolled exotherms, even with less reactive alcohols.

Step 4: Kinetic Monitoring & Quenching

  • Monitor the reaction continuously via FTIR. The reaction is deemed complete when the NCO peak at 2270 cm⁻¹ completely flattens into the baseline.

  • Once complete, quench the reaction by adding 1 mL of anhydrous methanol to consume any residual trace isocyanate, preventing cross-linking during concentration.

  • Concentrate the product under reduced pressure.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationships governing the reactivity and experimental handling of this specific compound.

Mechanism Iso 4-(2-Isocyanatoethyl)morpholine TS Charge-Separated TS (Morpholine Catalyzed) Iso->TS Intramolecular Base Activation Nuc Nucleophile (R-OH) Nuc->TS Nucleophilic Attack Solvent Polar Aprotic Solvent Solvent->TS Dipole Stabilization Prod Urethane Product TS->Prod Bond Formation

Mechanistic pathway of 4-(2-Isocyanatoethyl)morpholine reactivity highlighting solvent stabilization.

Workflow Start Select Solvent CheckNuc Identify Nucleophile Start->CheckNuc Amine Aliphatic Amine CheckNuc->Amine Alcohol Alcohol / Thiol CheckNuc->Alcohol NonPolar Non-Polar Solvent (Toluene, DCM) Amine->NonPolar Prevent runaway Polar Polar Aprotic Solvent (DMSO, DMF) Alcohol->Polar Accelerate kinetics Dry Critically Dry (<50 ppm H2O) NonPolar->Dry Polar->Dry

Decision matrix for solvent selection based on nucleophile reactivity and byproduct mitigation.

References

  • Effect of solvent properties on reaction of isocyanates with mercaptans ResearchGate URL
  • The kinetics of the tertiary-amine-catalyzed reaction of organic isocyanates with thiols Canadian Science Publishing URL
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism KU Leuven URL
  • Kinetics and mechanism of isocyanate reactions. II.
  • National Institutes of Health (PMC)
  • Kinetics and catalysis of consecutive isocyanate reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-(2-Isocyanatoethyl)morpholine to other isocyanides in the Ugi reaction

Nomenclature & Scope Clarification: While the prompt refers to 4-(2-isocyanatoethyl)morpholine (an isocyanate, containing an -N=C=O group), the Ugi four-component reaction (Ugi-4CR) strictly requires an isocyanide (isoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Scope Clarification: While the prompt refers to 4-(2-isocyanatoethyl)morpholine (an isocyanate, containing an -N=C=O group), the Ugi four-component reaction (Ugi-4CR) strictly requires an isocyanide (isonitrile, -N≡C) to trap the iminium intermediate. As a Senior Application Scientist, I must clarify that the correct reagent for this chemistry is 4-(2-isocyanoethyl)morpholine (commonly known as 2-morpholinoethyl isocyanide, or MEI)[1][2]. This guide objectively compares the performance, causality, and experimental utility of MEI against other standard and convertible isocyanides in the Ugi-4CR.

The Strategic Role of Isocyanides in the Ugi-4CR

The Ugi-4CR is a cornerstone of diversity-oriented synthesis, condensing an aldehyde, a primary amine, a carboxylic acid, and an isocyanide into an α-acylamino amide in a single step. The choice of isocyanide dictates not only the efficiency of the irreversible Mumm rearrangement but also the downstream fate of the product.

Standard isocyanides (like tert-butyl isocyanide) generate highly lipophilic, neutral amides that require tedious silica gel chromatography to separate from unreacted starting materials. Conversely, MEI introduces a basic morpholine ring (pKa ~8.3) into the final adduct[3]. This "basic handle" fundamentally alters the causality of purification, allowing chemists to bypass chromatography entirely in favor of rapid, self-validating ion-exchange workflows.

Ugi_Mechanism A Aldehyde + Primary Amine B Iminium Ion Intermediate A->B -H2O C MEI (Isocyanide) B->C D Nitrilium Ion C->D E Carboxylic Acid D->E F Mumm Rearrangement E->F G Ugi Adduct (Morpholine-Tagged) F->G Irreversible

Figure 1: Ugi-4CR mechanism showing MEI incorporation and irreversible Mumm rearrangement.

Comparative Analysis: MEI vs. Alternative Isocyanides

When designing a library synthesis, the choice of isocyanide falls into three strategic categories:

A. The "Basic Handle" Scavengeable Isocyanide: MEI

MEI is utilized when the primary goal is high-throughput library generation. Because the morpholine group remains permanently attached to the product, it acts as a permanent basic tag. This enables using Strong Cation Exchange (SCX) resin. It is highly nucleophilic and shows excellent chemoselectivity, even being utilized in complex solid-phase peptide-peptoid hybrid syntheses[3].

B. Classical Isocyanides: tert-Butyl (t-BuNC) & Cyclohexyl (CyNC)

These are the cheapest and most sterically hindered isocyanides. They drive the Ugi reaction to completion with high yields but leave the chemist with a neutral, highly stable amide. Because the product lacks an ionizable handle, purification relies strictly on adsorption/desorption equilibria (silica gel chromatography), creating a massive bottleneck for parallel synthesis.

C. Convertible Isocyanides: 2-Bromo-6-isocyanopyridine & Armstrong's Isocyanide

If the synthetic goal is to ultimately remove the isocyanide-derived amide to reveal a carboxylic acid, a convertible isocyanide is required. allows acid-catalyzed conversion to esters or acids[4]. More recently, has emerged as a superior convertible reagent, allowing cleavage under mild basic or acidic conditions[5][6]. However, these reagents are often less stable, more expensive, and result in slightly lower initial Ugi yields compared to MEI[5].

Quantitative Performance Comparison

Isocyanide ReagentPrimary UtilityPurification MethodPost-Ugi CleavabilityTypical Yield
4-(2-Isocyanoethyl)morpholine (MEI) High-Throughput / TaggingSCX Catch & ReleaseNo (Permanent Amide)75–95%
tert-Butyl Isocyanide (t-BuNC) General SynthesisColumn ChromatographyNo (Highly Stable)80–98%
2-Bromo-6-isocyanopyridine Intermediate GenerationColumn ChromatographyYes (to Acid/Ester)60–85%
1-Isocyanocyclohexene Intermediate GenerationColumn ChromatographyYes (to Acid/Ester)50–80%

Self-Validating Experimental Protocol: MEI Ugi-4CR & SCX Purification

The following protocol relies on a binary ionic interaction rather than gradient polarity, creating a self-validating system. If the product elutes in the final basic wash, it must contain the morpholine ring, confirming successful isocyanide incorporation[3].

Phase 1: Ugi-4CR Synthesis
  • Imine Formation: In a 10 mL vial, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 2.0 mL of anhydrous Methanol (MeOH). Stir at room temperature for 30 minutes to ensure complete iminium ion formation. Causality: MeOH solubilizes all components and stabilizes the highly polar nitrilium intermediate.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed by 4-(2-isocyanoethyl)morpholine (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor consumption of the aldehyde via LCMS.

Phase 2: SCX Catch-and-Release Purification

SCX_Workflow Step1 Crude Reaction Mixture (Adduct + Impurities) Step2 Load onto SCX Resin (Sulfonic Acid) Step1->Step2 Step3 Wash with MeOH (Elutes Neutrals/Acids) Step2->Step3 Catch basic adduct Step4 Elute with NH3/MeOH (Deprotonates Morpholine) Step3->Step4 Release step Step5 Pure Ugi Adduct (Evaporate Solvent) Step4->Step5

Figure 2: SCX catch-and-release purification workflow utilizing the basic morpholine handle.

  • Resin Conditioning: Pre-condition a 5g SCX-2 (propylsulfonic acid) solid-phase extraction cartridge with 10 mL of MeOH.

  • Loading (The "Catch"): Dilute the crude Ugi reaction mixture with 2 mL of MeOH and load it onto the cartridge. Causality: The sulfonic acid groups (pKa < 1) instantly protonate the morpholine nitrogen (pKa ~8.3), forming a covalent-strength ionic bond.

  • Washing: Wash the cartridge with 3 column volumes (30 mL) of MeOH. Validation Check: Spot the wash on TLC. Unreacted acids, aldehydes, and neutral byproducts will elute here. The product will not.

  • Elution (The "Release"): Elute the target Ugi adduct using 20 mL of 2.0 M Ammonia in MeOH. Causality: The ammonia neutralizes the sulfonic acid and deprotonates the morpholine, instantly breaking the ionic interaction and releasing the pure product.

  • Isolation: Evaporate the basic eluent under reduced pressure to yield the analytically pure α-acylamino amide.

References

  • Ugi Multicomponent Reaction to Prepare Peptide–Peptoid Hybrid Structures Title: Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities Source: RSC Advances, 2018, 8, 1142-1149 URL:[Link]

  • 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide Title: 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry Source: Organic Letters (ACS Publications), 2016, 18, 4, 784–787 URL:[Link]

  • 1-Isocyanocyclohexene as a Convertible Isocyanide Title: Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide Source: Journal of the American Chemical Society, 1996, 118, 10, 2574–2583 URL:[Link]

Sources

Comparative

Performance Analysis of 2-Morpholinoethyl Isocyanide in OLEDs: A Comparative Guide for Advanced Emitter Design

Executive Summary: Bridging Medicinal Chemistry and Materials Science For drug development professionals, 2-morpholinoethyl isocyanide (CAS 78375-48-1) is a familiar and highly potent coupling reagent. It is routinely us...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Bridging Medicinal Chemistry and Materials Science

For drug development professionals, 2-morpholinoethyl isocyanide (CAS 78375-48-1) is a familiar and highly potent coupling reagent. It is routinely used in Passerini and Ugi multicomponent reactions to synthesize imidazo[1,2-a]pyridines and other. However, in the realm of materials science, this exact molecule serves a radically different but equally critical function: it acts as a strong-field ancillary ligand in the design of high-performance Organic Light-Emitting Diodes (OLEDs).

This guide provides an objective, data-driven comparison of 2-morpholinoethyl isocyanide against other ligands in the synthesis of blue-phosphorescent iridium(III) and platinum(II) complexes, detailing the mechanistic causality behind its superior performance.

Mechanistic Causality: The Role of Strong-Field Ancillary Ligands

The primary challenge in developing deep-blue OLEDs is the "blue gap." Achieving high-energy blue phosphorescence requires high triplet-state ( T1​ ) energies. However, in d6 Ir(III) and d8 Pt(II) complexes, non-radiative decay frequently occurs via thermally accessible metal-centered ( 3MC ) states, which quenches luminescence[1].

2-Morpholinoethyl isocyanide solves this through two distinct mechanisms:

  • Extreme σ -Donation: As an isocyanide, the terminal carbon acts as a powerful σ -donor and a strong π -acceptor. This interaction drastically increases the ligand field splitting energy, pushing the deleterious 3MC state to a much higher energy level, rendering it thermally inaccessible from the emissive triplet ligand-centered ( 3LC ) state[2].

  • Electrophilic Precursor for ADCs: The morpholine ring ensures excellent solubility in organic solvents (crucial for solution-processed OLEDs). More importantly, once coordinated to the metal, the isocyanide carbon becomes highly electrophilic. It can undergo nucleophilic addition with secondary amines to form Acyclic Diaminocarbenes (ADCs) . ADCs possess wider N–C–N angles than standard N-heterocyclic carbenes (NHCs), resulting in even stronger σ -donation that completely blocks 3MC decay pathways and dramatically boosts the photoluminescence quantum yield ( ΦPL​ )[1][2].

Performance Comparison: 2-Morpholinoethyl Isocyanide vs. Alternative Ligands

The following table summarizes the photophysical performance of various isocyanide ligands when coordinated to a bis-cyclometalated Ir(III) framework (e.g., Ir(F2​ppy)2​(RNC)(CN) ) and Pt(II) frameworks.

Ligand TypeComplex FrameworkEmission λmax​ (nm)PL Quantum Yield ( ΦPL​ )Lifetime ( τ , μs )Key Mechanistic Advantage
2-Morpholinoethyl isocyanide Ir(F2​ppy)2​(L)(CN) ~4450.60 – 0.7512.0 – 21.4High solubility; acts as a highly reactive electrophilic precursor for ADC conversion[3].
t-Butyl isocyanide Ir(F2​ppy)2​(L)(CN) ~441~0.6515.2Aliphatic steric bulk reduces intermolecular aggregation and self-quenching[3].
2,6-Dimethylphenyl isocyanide Ir(F2​ppy)2​(L)(CN) ~458~0.6012.0Aromatic rings allow for π−π stacking, though it slightly red-shifts the emission[3].
ADC (Derived from 2-Morpholinoethyl isocyanide) Pt(F2​ppy)(ADC)(CN) 453 – 462Up to 12.3x boost < 10.0Unprecedented σ -donation completely blocks 3MC decay; achieves deep-blue emission[1][2].

Data synthesized from ambient, deoxygenated CH2​Cl2​ solutions and PMMA thin films[1][3].

Experimental Workflows: Synthesis and Self-Validating Assay

To ensure reproducibility and scientific integrity, the following methodology details a self-validating protocol for synthesizing mixed cyano-isocyanide cyclometalated emitters.

Phase 1: Dimer Cleavage (Self-Validating Step)
  • Preparation: Suspend the dichloro-bridged precursor dimer [Ir(F2​ppy)2​(μ−Cl)]2​ in anhydrous dichloromethane ( CH2​Cl2​ ) at room temperature.

  • Coordination: Add 2.2 equivalents of 2-morpholinoethyl isocyanide to the suspension. Stir under a nitrogen atmosphere for 2 hours.

  • Causality & Validation: The strong σ -donating isocyanide cleaves the μ−Cl bridges. Because the precursor dimer is insoluble and the resulting monomer is highly soluble, the cloudy suspension will rapidly clear into a homogeneous solution. This phase change provides immediate visual validation of the monomeric Ir(F2​ppy)2​(RNC)(Cl) formation without requiring immediate NMR analysis[3].

Phase 2: Cyanide Substitution
  • Reaction: Dissolve the isolated monomeric intermediate in a 1:1 mixture of CH2​Cl2​ and methanol.

  • Exchange: Add an excess (10 eq) of potassium cyanide (KCN) and reflux the mixture for 12 hours.

  • Causality & Validation: The cyanide anion replaces the weaker chloride ligand, yielding Ir(F2​ppy)2​(RNC)(CN) . Validation is achieved via a simple UV-lamp assay (365 nm): the product will exhibit intense, highly structured blue photoluminescence, confirming the preservation of the trans-pyridyl/cis-phenyl geometry and the activation of the 3LC state[3].

Phase 3: ADC Conversion (Yield Optimization)
  • Nucleophilic Attack: React the purified isocyanide complex with a secondary amine (e.g., diethylamine) in CH2​Cl2​ .

  • Causality & Validation: The amine attacks the electrophilic isocyanide carbon, forming an Acyclic Diaminocarbene (ADC). Validation is confirmed via UV-Vis spectroscopy; the conversion to an ADC widens the HOMO-LUMO gap, resulting in a measurable blue-shift in the emission spectra and up to a 12.3-fold increase in quantum yield[1].

Workflow Visualization

G Dimer Precursor Dimer [Ir(F2ppy)2(μ-Cl)]2 Intermediate Monomeric Intermediate Ir(F2ppy)2(RNC)(Cl) Dimer->Intermediate Cleavage Ligand 2-Morpholinoethyl isocyanide (Strong σ-donor) Ligand->Intermediate Coordination Substitution Cyanide Substitution (+ KCN) Intermediate->Substitution Ligand Exchange Product Deep Blue Phosphor Ir(F2ppy)2(RNC)(CN) Substitution->Product High Φ_PL ADC Nucleophilic Addition (ADC Conversion) Product->ADC Amine Attack Boost 12.3x Φ_PL Boost (3MC State Destabilized) ADC->Boost Extreme σ-donation

Workflow of Ir(III) complex synthesis and ADC conversion using 2-morpholinoethyl isocyanide.

References

  • "Combined Nucleophilic and Electrophilic Functionalization to Optimize Blue Phosphorescence in Cyclometalated Platinum Complexes". Journal of the American Chemical Society. URL: [Link]

  • "Blue Phosphorescence from Mixed Cyano−Isocyanide Cyclometalated Iridium(III) Complexes". Inorganic Chemistry. URL: [Link]

  • "Recent advances in using strong-field ancillary ligands to support blue-emitting iridium(iii) and platinum(ii) complexes". Chemical Communications. URL: [Link]

Sources

Validation

Alternative reagents to 4-(2-Isocyanatoethyl)morpholine for multicomponent reactions

An in-depth technical analysis for researchers and drug development professionals seeking to optimize multicomponent reactions (MCRs) involving morpholine-tagged intermediates. Executive Summary: The Role and Limitations...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals seeking to optimize multicomponent reactions (MCRs) involving morpholine-tagged intermediates.

Executive Summary: The Role and Limitations of 4-(2-Isocyanatoethyl)morpholine

In medicinal chemistry, appending a morpholine ring to a molecular scaffold is a privileged strategy to improve aqueous solubility, modulate pKa (typically ~8.3), and optimize pharmacokinetic profiles. 4-(2-Isocyanatoethyl)morpholine (CAS 116237-40-2) is frequently employed in isocyanate-based multicomponent reactions (MCRs) to install this moiety via urea, hydantoin, or carbamate linkages[1].

However, as an aliphatic isocyanate, it presents significant synthetic bottlenecks:

  • Low Electrophilicity: The electron-donating nature of the alkyl chain raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, resulting in sluggish reaction kinetics during nucleophilic attack.

  • Moisture Sensitivity: It rapidly hydrolyzes in the presence of trace water to form symmetric ureas, destroying reaction stoichiometry.

  • Handling Hazards: Like most low-molecular-weight isocyanates, it poses severe inhalation toxicity risks.

To bypass these limitations, synthetic chemists must pivot based on their primary objective: Reactivity enhancement , Pathway diversification , or Stability improvement .

Reactivity-Driven Alternative: Tosyl Isocyanate

When the primary goal is to drive a challenging MCR to completion (e.g., forming complex cyclic carbamates or poly(sulfonamide urethane)s), aliphatic isocyanates often fail. Tosyl isocyanate (p-Toluenesulfonyl isocyanate) serves as a superior electrophilic alternative[2].

  • The Causality of Choice: The strongly electron-withdrawing sulfonyl group drastically lowers the LUMO of the isocyanate carbon. This hyper-electrophilicity accelerates the initial nucleophilic attack by amines or alcohols, outcompeting side reactions like hydrolysis. While it does not contain a morpholine ring, it allows for the successful assembly of the core scaffold, which can subsequently be functionalized with a morpholine derivative via late-stage substitution[3].

Pathway-Driven Alternative: 4-(2-Isocyanoethyl)morpholine

If the structural requirement is strictly to install the 2-morpholinoethyl tag via an MCR, shifting from an isocyanate to an isocyanide (CAS 78375-48-1) fundamentally upgrades the reaction space[4].

  • The Causality of Choice: Isocyanates are restricted to electrophilic addition across the C=N bond (typically 3-MCRs). In contrast, the divalent carbon of an isocyanide allows it to act as both a nucleophile and an electrophile (α-addition). Substituting the isocyanate for 4-(2-Isocyanoethyl)morpholine unlocks the classic Ugi 4-component reaction (U-4CR), enabling the one-pot assembly of highly dense peptidomimetics with superior atom economy[4][5].

MCR_Pathways cluster_0 Isocyanate 3-MCR Pathway cluster_1 Isocyanide 4-MCR (Ugi) Pathway A1 Amine P1 Urea / Hydantoin Scaffold A1->P1 B1 Aldehyde/Alkyne B1->P1 C1 Isocyanate (e.g., Tosyl-NCO) C1->P1 Electrophilic Addition A2 Amine P2 Peptidomimetic Scaffold A2->P2 B2 Aldehyde B2->P2 C2 Carboxylic Acid C2->P2 D2 Isocyanide (e.g., Morpholino-NC) D2->P2 α-Addition

Comparative reaction pathways: Isocyanate-based electrophilic addition vs. Isocyanide-based α-addition.

Stability-Driven Alternative: In Situ Generation via CDI

To retain the exact urea/carbamate linkages provided by 4-(2-Isocyanatoethyl)morpholine without handling the volatile, moisture-sensitive isocyanate, chemists can utilize 4-(2-Aminoethyl)morpholine paired with 1,1'-Carbonyldiimidazole (CDI) [6].

  • The Causality of Choice: CDI acts as a stable, solid phosgene equivalent. It reacts with the primary amine to form an active acylimidazole intermediate in situ. This intermediate is sufficiently stable to resist rapid hydrolysis but highly reactive toward the incoming nucleophiles of the MCR. This completely bypasses the isolation of the isocyanate.

Workflow Step1 4-(2-Aminoethyl)morpholine (Stable Precursor) Step3 In Situ Acylimidazole Generation (Self-Validation: TLC Check) Step1->Step3 Step2 1,1'-Carbonyldiimidazole (CDI) (Phosgene Equivalent) Step2->Step3 Step4 Addition of MCR Components (Nucleophiles/Electrophiles) Step3->Step4 No Isocyanate Isolation Needed Step5 Morpholine-Tagged Target (Purification) Step4->Step5

Workflow for in situ generation of reactive intermediates bypassing sensitive isocyanates.

Quantitative Data Comparison

The following table synthesizes the physicochemical and reactivity profiles of the discussed alternatives to guide reagent selection.

ReagentMCR RoleReaction TypeElectrophilicityMoisture SensitivitySolubilizing Tag (LogP impact)
4-(2-Isocyanatoethyl)morpholine Electrophile3-MCRLow (Aliphatic)HighYes (Decreases LogP)
Tosyl Isocyanate Electrophile3-MCRVery High HighNo (Increases LogP)
Cyclohexyl Isocyanate Electrophile3-MCRLow (Aliphatic)ModerateNo (Increases LogP)
4-(2-Isocyanoethyl)morpholine Amphiphile4-MCR (Ugi)N/A (α-addition)LowYes (Decreases LogP)
4-(2-Aminoethyl)morpholine + CDI Precursor3-MCR (In situ)Moderate (Acylimidazole)Low (Precursors)Yes (Decreases LogP)

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating physical or chemical checkpoints that confirm reaction progress without requiring immediate LC-MS analysis.

Protocol A: Ugi 4-CR using 4-(2-Isocyanoethyl)morpholine

This protocol shifts the MCR pathway while retaining the morpholine tag.

  • Imine Formation: In a 10 mL round-bottom flask, dissolve the chosen aldehyde (1.0 mmol) and amine (1.0 mmol) in 2.0 mL of anhydrous Methanol. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: A distinct color change (typically shifting to yellow) and the formation of micro-droplets of water on the flask wall (if run highly concentrated) physically confirm imine condensation.

  • Component Assembly: Add the carboxylic acid (1.0 mmol) followed dropwise by 4-(2-Isocyanoethyl)morpholine (1.0 mmol).

  • Reaction Progression: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation Checkpoint: Isocyanides possess a notoriously pungent, penetrating odor. The complete disappearance of this specific odor from the reaction headspace serves as a reliable, built-in indicator that the isocyanide has been fully consumed.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve in Ethyl Acetate, wash with saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the morpholine-tagged peptidomimetic.

Protocol B: In Situ Urea MCR via CDI Activation

This protocol retains the urea linkage but bypasses isocyanate toxicity and sensitivity.

  • Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI, 1.2 mmol) in 3.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Slowly add 4-(2-Aminoethyl)morpholine (1.0 mmol).

    • Self-Validation Checkpoint: The immediate evolution of CO2 gas (visible bubbling) confirms the nucleophilic attack of the amine on CDI.

  • Intermediate Verification: Stir for 1 hour.

    • Self-Validation Checkpoint: Spot the mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin and heat. The disappearance of the primary amine's dark purple spot confirms full conversion to the acylimidazole intermediate.

  • MCR Completion: Add the secondary amine or nucleophilic MCR component (1.2 mmol) and a catalytic amount of DMAP (0.1 mmol). Stir at 40°C for 6 hours.

  • Workup: Quench with water, extract with DCM, and wash the organic layer with 1M HCl (to remove unreacted morpholine precursor) and brine.

References

  • Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. "Isocyanate-based multicomponent reactions." RSC Advances, 14(53), 39253-39267 (2024). URL:[Link]

  • Znati, M., et al. "Isocyanide-Mediated Multicomponent Synthesis of C-Oximinoamidines." Organic Letters, 15(22), 5694–5697 (2013). URL:[Link]

  • Vargas, J. A. M., Mandrekar, K. S., Echemendía, R., & Burtoloso, A. C. B. "Innovations in isocyanate synthesis for a sustainable future." Organic & Biomolecular Chemistry, 23, 487-505 (2025). URL:[Link]

Sources

Comparative

Benchmarking the Performance of OLED Phosphors: The Role of 2-Morpholinoethyl Isocyanide in Deep-Blue Emission and Bio-Imaging

While Organic Light-Emitting Diodes (OLEDs) are predominantly associated with advanced display technologies, the heavy-metal phosphorescent complexes that power them are increasingly critical in the life sciences. For dr...

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Author: BenchChem Technical Support Team. Date: March 2026

While Organic Light-Emitting Diodes (OLEDs) are predominantly associated with advanced display technologies, the heavy-metal phosphorescent complexes that power them are increasingly critical in the life sciences. For drug development professionals and chemical biologists, these luminescent materials are highly sought after for high-contrast biological labeling, time-resolved fluoroimmunoassays, and in vivo metabolic oxygen sensing[1].

A shared hurdle across both display engineering and bio-imaging is achieving stable, high-efficiency deep-blue phosphorescence . This guide provides an objective benchmark of cyclometalated iridium and platinum complexes, comparing standard industry emitters against those functionalized with the strong-field ligand 2-Morpholinoethyl isocyanide (MEI) .

Mechanistic Rationale: Why 2-Morpholinoethyl Isocyanide?

To achieve deep-blue phosphorescence (λmax < 460 nm), the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) must be significantly widened. In typical heavy-metal complexes, emission originates from a mixed Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) triplet excited state[1].

2-Morpholinoethyl isocyanide (CAS: 78375-48-1) is a versatile building block traditionally used in organic peptide synthesis[2]. However, in organometallic chemistry, its isocyanide group (-N≡C) acts as a potent σ-donor and π-acceptor[3].

When MEI is introduced into the coordination sphere of an Iridium (Ir) or Platinum (Pt) complex:

  • HOMO Stabilization: MEI replaces weaker, π-donating ligands (like chloride). The strong π-accepting nature of the isocyanide lowers the energy of the metal's dπ orbitals, stabilizing the HOMO and blue-shifting the emission[4].

  • Post-Synthetic Amplification: MEI can undergo nucleophilic addition with amines to form an Acyclic Diaminocarbene (ADC). This conversion drastically reduces non-radiative decay pathways, boosting the Photoluminescence Quantum Yield (PLQY) by up to 12.3-fold relative to the isocyanide precursor[3].

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation T1 Triplet State (T1) High MLCT Character S1->T1 ISC (Heavy Atom Effect) T1->S0 O2 Quenching (Bio-sensing) Phosphorescence Deep Blue Phosphorescence (441 - 458 nm) T1->Phosphorescence Radiative Decay Phosphorescence->S0

Caption: Jablonski diagram of MEI-complex photophysics, highlighting emission and O2 quenching.

Quantitative Benchmarking Data

The following table summarizes the photophysical performance of standard cyclometalated complexes against MEI-functionalized alternatives. Data is benchmarked in deoxygenated dichloromethane (CH2Cl2) at room temperature.

Complex ArchitectureLigand ModificationEmission λmax (nm)PLQY (ΦPL)Lifetime (μs)Primary Application
[Ir(F2ppy)2Cl]2 None (Precursor)~470< 0.01< 0.1Synthetic Intermediate
FIrpic Picolinate (Industry Std)475 (Sky Blue)0.301.5Standard OLED Displays
Ir(F2ppy)2(MEI)(CN) MEI + Cyanide441 - 458 (Deep Blue)0.12 - 0.402.8 - 8.2High-Res OLEDs / Bio-Probes
Pt(F2ppy)(ADC)(CN) MEI converted to ADC445 (Deep Blue)0.75~10.0Hypoxia Bio-sensing Assays

Note: F2ppy = 2-(2,4-difluorophenyl)pyridine; ADC = Acyclic Diaminocarbene (derived from MEI).

As demonstrated, the integration of MEI and its subsequent cyanation/ADC conversion successfully pushes the emission into the highly desirable deep-blue spectrum (441–458 nm) while simultaneously doubling or tripling the quantum yield compared to the industry standard FIrpic[3].

Experimental Protocols: Synthesis and Self-Validating Benchmarking

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing and benchmarking MEI-coordinated heavy metal phosphors.

Phase 1: Dimer Cleavage and Ligand Exchange
  • Preparation: Suspend the chloro-bridged dimer precursor [Ir(F2ppy)2Cl]2 in anhydrous dichloromethane.

  • MEI Addition: Add 2.2 equivalents of5[5].

  • Reaction: Reflux under an inert N2 atmosphere for 4 hours.

    • Causality: The strong σ-donating nature of MEI efficiently cleaves the Ir-Cl-Ir bridge, yielding the mononuclear intermediate Ir(F2ppy)2(MEI)(Cl) in high yields[1].

Phase 2: Cyanation (HOMO Stabilization)
  • Reagent Addition: Treat the intermediate with a 10-fold excess of Potassium Cyanide (KCN) in a 1:1 methanol/dichloromethane mixture.

  • Stirring: Stir at room temperature for 12 hours, followed by aqueous washing and silica gel purification.

    • Causality: Replacing the remaining π-donating chloride with a strongly π-accepting cyanide ligand further stabilizes the dπ orbitals. This is the critical step that widens the HOMO-LUMO gap to achieve deep-blue emission[4].

Workflow Precursor 1. Chloro-Bridged Dimer [Ir(C^N)2Cl]2 Cleavage 2. Ligand Exchange + MEI (78375-48-1) Precursor->Cleavage Intermediate 3. Monomer Intermediate Ir(C^N)2(MEI)(Cl) Cleavage->Intermediate Cyanation 4. Cyanation + KCN Intermediate->Cyanation Final 5. Target Phosphor Ir(C^N)2(MEI)(CN) Cyanation->Final

Caption: Synthetic workflow for MEI-coordinated deep-blue phosphorescent complexes.

Phase 3: Self-Validating Photophysical Benchmarking
  • Sample Preparation: Dissolve the purified complex in spectroscopic grade CH2Cl2 (concentration ~10⁻⁵ M to prevent self-quenching).

  • Deoxygenation (Critical Validation Step): Purge the solution with Argon for 15 minutes.

    • Causality: Molecular oxygen (O2) is a potent triplet quencher. Failing to deoxygenate will artificially suppress the phosphorescence lifetime and PLQY. Comparing the aerated vs. deoxygenated emission intensity serves as an internal validation of the complex's triplet state generation. This exact O2-quenching mechanism is what makes these MEI-complexes invaluable for real-time hypoxia monitoring in drug toxicity assays.

  • Absolute PLQY Measurement: Utilize an integrating sphere equipped with a back-thinned CCD spectrometer.

    • Causality: Unlike relative measurements against a standard dye (which are prone to refractive index and spectral overlap errors), an integrating sphere captures all emitted photons regardless of scattering, providing an absolute, self-validated quantum yield.

Conclusion: Bridging Materials Science and Drug Discovery

Benchmarking reveals that the incorporation of 2-Morpholinoethyl isocyanide into cyclometalated architectures fundamentally upgrades their photophysical properties. By strategically manipulating the MLCT state and widening the HOMO-LUMO gap, MEI transforms standard emitters into highly efficient deep-blue phosphors[3].

For drug development professionals, these MEI-functionalized complexes represent a leap forward. Their microsecond-scale lifetimes allow for time-gated imaging—eliminating nanosecond background autofluorescence from biological tissues—while their extreme sensitivity to triplet quenching makes them premier candidates for next-generation intracellular oxygen sensors.

References

  • Journal of the American Chemical Society (2024) - Combined Nucleophilic and Electrophilic Functionalization to Optimize Blue Phosphorescence in Cyclometalated Platinum Complexes. Available at:[Link]

  • Inorganic Chemistry (2006) - Blue Phosphorescence from Mixed Cyano−Isocyanide Cyclometalated Iridium(III) Complexes. Available at: [Link]

  • Inorganic Chemistry (2021) - Cyano-Isocyanide Iridium(III) Complexes with Pure Blue Phosphorescence. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isocyanide Ligand Reactivity: A Comparative Kinetic Analysis

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to synthetic success. Isocyanide-based multicomponent reactions (MCRs), such as the celebrated Passerini a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to synthetic success. Isocyanide-based multicomponent reactions (MCRs), such as the celebrated Passerini and Ugi reactions, offer a powerful strategy for rapidly assembling complex molecular architectures from simple precursors.[1][2][3] The isocyanide, with its unique divalent carbon atom, is the linchpin of these transformations, acting as both a nucleophile and an electrophile.[2] However, not all isocyanides are created equal. Their inherent electronic and steric properties dramatically influence reaction kinetics, determining the rate, efficiency, and sometimes even the outcome of the reaction.

This guide provides a comparative analysis of reaction kinetics with different isocyanide ligands. We will move beyond simple protocols to explore the causality behind these kinetic differences, grounding our discussion in mechanistic principles and supporting experimental data. Our goal is to equip you with the insights needed to rationally select the optimal isocyanide ligand for your specific synthetic challenge.

The Dual Nature of Isocyanide Reactivity: Electronic and Steric Effects

The reactivity of an isocyanide is governed by a delicate interplay of its electronic and steric profiles. Understanding these two factors is crucial for predicting and controlling reaction kinetics.

  • Electronic Effects: The isocyanide functional group (R-N≡C) can act as both a σ-donor and a π-acceptor.[4] The nature of the 'R' group significantly modulates this behavior.

    • Electron-donating groups (e.g., alkyl groups like tert-butyl) increase the electron density on the carbon atom, enhancing its nucleophilicity. This generally leads to faster reaction rates in transformations where the initial step is the nucleophilic attack of the isocyanide, such as in the Ugi reaction.

    • Electron-withdrawing groups (e.g., aryl groups with nitro or halide substituents, or sulfonyl groups like in TosMIC) decrease the electron density on the carbon atom.[5] This diminishes its nucleophilicity but increases its electrophilicity, making it more susceptible to attack after coordination to a metal center or protonation.[6] This effect can be observed spectroscopically; increased π-back-bonding in metal complexes leads to a decrease in the ν(C≡N) stretching frequency in the IR spectrum.[7]

  • Steric Effects: The sheer size of the 'R' group can hinder the approach of other reactants to the isocyanide carbon.[8][9] Bulky ligands, such as tert-butyl or 2,6-disubstituted aryl isocyanides, may react slower than less hindered ones like cyclohexyl or benzyl isocyanide, purely due to steric hindrance, even if their electronic properties are favorable.[4][8]

The following diagram illustrates the key factors influencing the reaction kinetics of isocyanide ligands.

G cluster_factors Factors Influencing Isocyanide Reactivity cluster_electronic cluster_steric cluster_effects Kinetic Consequences Isocyanide Isocyanide Ligand (R-N≡C) Electronic Electronic Properties Isocyanide->Electronic Steric Steric Properties Isocyanide->Steric EDG Electron-Donating Groups (EDG) (e.g., alkyl) Electronic->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., aryl, Tosyl) Electronic->EWG Bulky Bulky Groups (e.g., tert-butyl, 2,6-xylyl) Steric->Bulky LessBulky Less Hindered Groups (e.g., cyclohexyl, benzyl) Steric->LessBulky RateIncrease Increased Reaction Rate (Enhanced Nucleophilicity) EDG->RateIncrease Typically MigratoryInsertion Facilitated Migratory Insertion (Enhanced Electrophilicity) EWG->MigratoryInsertion In organometallic reactions RateDecrease Decreased Reaction Rate (Steric Hindrance) Bulky->RateDecrease LessBulky->RateIncrease Relatively

Caption: Factors influencing isocyanide ligand reaction kinetics.

Comparative Kinetic Analysis in Key Transformations

To illustrate these principles, we will examine the kinetic behavior of different isocyanide ligands in two major classes of reactions: multicomponent reactions and organometallic insertions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[10][11] The generally accepted mechanism involves the formation of an iminium ion, which is then attacked by the nucleophilic isocyanide carbon.[2] This is followed by the addition of the carboxylate anion to the resulting nitrilium intermediate and a final Mumm rearrangement.[2]

Ugi_Mechanism Aldehyde R1-CHO Imine Imine/ Iminium Ion Aldehyde->Imine Condensation Amine R2-NH2 Amine->Imine Condensation CarboxylicAcid R3-COOH Adduct α-Adduct CarboxylicAcid->Adduct Anion Addition Isocyanide R4-NC Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Nucleophilic Attack (Rate-Influencing Step) Imine->Nitrilium Nucleophilic Attack (Rate-Influencing Step) Nitrilium->Adduct Anion Addition Product Ugi Product (Bis-amide) Adduct->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Given that the nucleophilic attack of the isocyanide is a key rate-influencing step, we can predict the following kinetic trend based on the ligand's electronic properties:

Alkyl Isocyanides > Aryl Isocyanides (with EDGs) > Aryl Isocyanides (unsubstituted) > Aryl Isocyanides (with EWGs)

Steric hindrance can override this electronic trend. For instance, while tert-butyl isocyanide is electronically activated, its bulk may lead to a slower rate compared to the less hindered but still nucleophilic cyclohexyl isocyanide in certain systems.

Isocyanide LigandR- GroupPrimary EffectExpected Relative Rate in Ugi Reaction
tert-Butyl Isocyanide-C(CH₃)₃Strong σ-donor (electronic), Bulky (steric)Very High
Cyclohexyl Isocyanide-C₆H₁₁σ-donor (electronic)High
Benzyl Isocyanide-CH₂C₆H₅Inductively donating, less hinderedHigh
Phenyl Isocyanide-C₆H₅π-system (can be withdrawing)Moderate
Tosylmethyl Isocyanide (TosMIC)-CH₂SO₂C₇H₇Strong electron-withdrawing (electronic)Low

Table 1: Predicted relative reaction rates of common isocyanides in the Ugi reaction based on their electronic and steric properties.

Isocyanide Insertion into Palladium-Carbon Bonds

In organometallic catalysis, the insertion of an isocyanide into a metal-alkyl bond is a fundamental step.[6] Kinetic studies on complexes like [(N⌒N)Pd(Me)Cl] show that the reaction proceeds via substitution of the chloride by the isocyanide, followed by a rate-determining methyl migration to the coordinated isocyanide carbon.[6]

In this context, the electronic nature of the isocyanide plays a different role. A more electrophilic isocyanide carbon atom, resulting from an electron-withdrawing 'R' group, facilitates the migratory insertion of the methyl group.[6] Therefore, the kinetic trend is often the reverse of that seen in the Ugi reaction.

A study on the insertion of various isocyanides into a palladium-methyl bond provided the following rate constants, clearly demonstrating this principle.[6]

Isocyanide Ligand (R-NC)'R' GroupKey PropertyMigration Rate Constant (k₂) / s⁻¹
Tosylmethyl Isocyanide (TosMIC)-CH₂TosylStrongly electron-withdrawing2.5 x 10⁻²
tert-Butyl Isocyanide (TIC)-t-BuElectron-donating4.7 x 10⁻⁴
2,6-Dimethylphenyl Isocyanide (DIC)-2,6-Me₂C₆H₃Electron-donating, Sterically hindered1.1 x 10⁻⁴

Table 2: Experimental kinetic data for the methyl migration step (k₂) in the reaction of [(phen)Pd(Me)Cl] with different isocyanide ligands. Data sourced from reference[6].

This data authoritatively shows that the rate of methyl migration increases with the increasing electrophilicity of the isocyanide ligand, with TosMIC reacting over 50 times faster than tert-butyl isocyanide.[6]

Experimental Design for Kinetic Analysis

Acquiring reliable kinetic data is essential for a true comparative analysis. The choice of analytical technique is paramount for monitoring complex reaction mixtures in real-time.[12]

G cluster_methods Analytical Methods start Reaction Setup (Thermostatted Vessel) initiate Initiate Reaction (Add final reagent, e.g., Isocyanide) start->initiate monitor Real-Time Monitoring / Sampling initiate->monitor nmr In-situ NMR monitor->nmr Structural Info ftir In-situ FTIR monitor->ftir Functional Group hplc Quenched Aliquots + HPLC monitor->hplc Separation analysis Data Processing (Concentration vs. Time) nmr->analysis ftir->analysis hplc->analysis kinetics Kinetic Analysis (Determine Rate Law & k) analysis->kinetics

Caption: Experimental workflow for the kinetic analysis of a multicomponent reaction.[12]

Below is a comparison of common techniques for kinetic monitoring.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Monitors changes in the concentration of all NMR-active species (reactants, intermediates, products) over time.[13]Provides rich structural information, allowing simultaneous tracking of multiple species without calibration curves (using an internal standard).[12]Lower sensitivity; requires deuterated solvents; can be challenging for very fast reactions.[12]
FTIR/IR Spectroscopy Tracks the disappearance of reactant functional groups (e.g., isocyanide C≡N stretch at ~2140 cm⁻¹) and the appearance of product groups.[12]High sensitivity and fast data acquisition; non-invasive and compatible with a wide range of solvents.[12]Spectral overlap can complicate analysis in complex mixtures; requires unique, clear spectral windows.[12]
HPLC Analysis Physical separation and quantification of components from aliquots taken from the reaction mixture over time.High sensitivity and accuracy; excellent for complex mixtures where spectral overlap is an issue.Not in-situ (reaction must be effectively quenched in aliquots); requires method development and calibration curves.[12]

Table 3: A comparative overview of common kinetic monitoring techniques.[12]

Protocol 1: Kinetic Analysis of an Ugi Reaction via In-situ ¹H NMR Spectroscopy

This protocol is designed as a self-validating system, where the disappearance of reactants can be correlated with the appearance of the product, all referenced to a stable internal standard.

  • Preparation:

    • In a clean, dry vial, accurately weigh the aldehyde (1.0 equiv.), amine (1.0 equiv.), carboxylic acid (1.0 equiv.), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.25 equiv.). The standard must be unreactive under the reaction conditions and have signals that do not overlap with reactant or product signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or MeOD, ~0.7 mL).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument.

    • Acquire a reference spectrum (t=0) before the addition of the isocyanide. Ensure key reactant and standard peaks are well-resolved.

    • Set up an arrayed experiment to acquire a ¹H NMR spectrum at regular time intervals (e.g., every 1-5 minutes). The acquisition time for each spectrum should be as short as possible while maintaining adequate signal-to-noise.[13]

  • Reaction Initiation and Monitoring:

    • Quickly and carefully add the isocyanide ligand (1.0 equiv.) to the NMR tube.

    • Immediately start the pre-programmed arrayed acquisition.[12]

  • Data Analysis:

    • Process the series of spectra (phasing, baseline correction).

    • For each time point, integrate the characteristic signals of the reactants and the product relative to the constant integral of the internal standard.

    • Convert the relative integrals to concentrations.

    • Plot the concentration of the isocyanide (and other reactants) and the Ugi product as a function of time.

    • Use this data to determine the reaction order and calculate the rate constant (k).

Conclusion and Outlook

The kinetic behavior of isocyanide ligands is a nuanced subject, deeply rooted in the fundamental principles of physical organic chemistry. As we have demonstrated, a ligand's performance is not an intrinsic property but is highly dependent on the reaction mechanism. Electron-donating alkyl isocyanides that excel in the nucleophilic Ugi reaction are kinetically disadvantaged in organometallic insertions, where the more electrophilic tosylmethyl isocyanide (TosMIC) shows superior reactivity.[6]

This comparative guide underscores the necessity of moving beyond a "one-size-fits-all" approach. By understanding the interplay of steric and electronic effects, researchers can make informed, rational choices, selecting the isocyanide ligand with the precise kinetic profile required for their specific application. This knowledge not only facilitates the optimization of existing reactions but also paves the way for the design of novel isocyanides with tailored reactivity, further expanding the synthetic power of this remarkable functional group.

References

  • Singleton, J. T. The Uses of Isocyanides in Organic Synthesis. Chemical Society Reviews2003 , 32 (4), 247-254. [Link]

  • Rettenbacher, C.; et al. Isocyanide Insertion into the Palladium−Carbon Bond of Complexes Containing Bidentate Nitrogen Ligands: A Structural and Mechanistic Study. Organometallics2006 , 25 (2), 469-479. [Link]

  • Abram, U.; et al. The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Molecules2022 , 27 (23), 8501. [Link]

  • Abram, U.; et al. The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. ResearchGate2022 . [Link]

  • Quelhas, P. F.; et al. Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. Request PDF2020 . [Link]

  • Stahl, S. S.; et al. Catalysis and organometallic chemistry of monometallic species. University of York2003 . [Link]

  • de Graaff, C.; et al. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Molecular Diversity2014 , 18 (2), 411-433. [Link]

  • Ugi, I. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules2003 , 8 (1), 53-66. [Link]

  • Ragaini, F.; et al. Piano stool iron complexes with isocyanide ligands. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca2022 . [Link]

  • MDPI. Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia MDPI2023 . [Link]

  • Mahmudov, K. T.; et al. Isocyanide metal complexes in catalysis. Request PDF2019 . [Link]

  • Baran, P. S. The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research2005 . [Link]

  • Ruijter, E.; et al. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry2014 , 10, 411-433. [Link]

  • Rudick, J. G.; et al. Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry2020 , 7, 918. [Link]

  • Lu, J.; et al. Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. Journal of the American Chemical Society2014 , 136 (12), 4533-4536. [Link]

  • Wikipedia. Transition metal isocyanide complexes. Wikipedia2023 . [Link]

  • Dömling, A. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemical Reviews2006 , 106 (1), 17-89. [Link]

  • Gemo, M.; et al. Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv2020 . [Link]

  • Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility2023 . [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Self-Validating Disposal of 4-(2-Isocyanatoethyl)morpholine

Executive Summary 4-(2-Isocyanatoethyl)morpholine (CAS: 116237-40-2)[1] is a highly reactive bifunctional intermediate widely utilized in drug development and polymer synthesis. Due to its severe respiratory sensitizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Isocyanatoethyl)morpholine (CAS: 116237-40-2)[1] is a highly reactive bifunctional intermediate widely utilized in drug development and polymer synthesis. Due to its severe respiratory sensitization potential and violent reactivity with moisture, improper disposal poses catastrophic laboratory risks, including container explosions and toxic exposure. This guide provides a field-proven, self-validating protocol for the safe quenching and disposal of this compound, ensuring compliance with authoritative laboratory safety standards[2].

Chemical Profiling & Reactivity Causality

To safely dispose of 4-(2-Isocyanatoethyl)morpholine, researchers must understand the mechanistic causality behind its hazards:

  • Water Reactivity & Pressurization: The highly electrophilic isocyanate (-NCO) group reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, evolving carbon dioxide ( CO2​ ) gas and leaving behind an amine. If this reaction occurs inside a sealed waste container, the continuous generation of CO2​ causes catastrophic pressurization and subsequent explosion[3].

  • Auto-Catalytic Potential: Unlike standard aliphatic isocyanates (e.g., hexyl isocyanate), 4-(2-Isocyanatoethyl)morpholine contains a basic morpholine ring. Tertiary amines are standard catalysts for polyurethane chemistry; thus, the morpholine moiety can auto-catalyze its own hydrolysis or alcoholysis. This leads to a significantly faster and more exothermic reaction profile during disposal.

  • Sensitization: Isocyanates are potent sensitizers. Inhalation of aerosols or vapors can trigger severe, irreversible asthmatic reactions[3].

Personal Protective Equipment (PPE) & Engineering Controls

Given the auto-catalytic nature of this specific isocyanate, stringent PPE and engineering controls are non-negotiable. All disposal procedures must be conducted within a certified, continuously monitored chemical fume hood.

Body PartRequired PPEScientific Rationale & Causality
Respiratory Fume hood (Face velocity >100 fpm); NIOSH-approved respirator if outside hood.Prevents inhalation of sensitizing isocyanate vapors and aerosols generated during exothermic quenching[3].
Hands Double-gloved: Butyl rubber (outer) over Nitrile (inner).Isocyanates readily permeate standard thin latex. Butyl rubber provides superior chemical resistance to both the isocyanate and the quenching solvents.
Eyes/Face Chemical splash goggles AND a full-face shield.Protects against sudden exothermic splattering or pressure-induced ruptures during the addition of the quenching agent.
Body Flame-resistant lab coat and chemical-resistant apron.Prevents skin sensitization and protects against corrosive burns in the event of a spill.

Standard Operating Procedure: Lab-Scale Quenching

Do not dispose of unreacted 4-(2-Isocyanatoethyl)morpholine directly into aqueous or sealed organic waste streams. The following protocol utilizes alcoholysis to convert the hazardous isocyanate into a stable, non-gaseous urethane (carbamate) derivative.

Step 1: Segregation and Setup Place a heavy-walled borosilicate glass flask (e.g., Erlenmeyer) equipped with a magnetic stir bar inside the fume hood. Ensure the flask volume is at least three times the total anticipated volume of the waste and quenching solution to safely contain foaming.

Step 2: Solvent Dilution Transfer the 4-(2-Isocyanatoethyl)morpholine waste into the flask. Dilute the waste with an inert, dry solvent (e.g., Tetrahydrofuran (THF) or Toluene) at a ratio of 1:5 (Waste:Solvent). Causality: Dilution acts as a thermal sink, dissipating the heat generated by the highly exothermic quenching reaction and preventing solvent boil-off.

Step 3: Quenching Agent Addition Slowly, dropwise via an addition funnel, add an excess of Methanol or Ethanol (at least 3 molar equivalents relative to the isocyanate). Causality: Alcohols react with the -NCO group to form a stable methyl or ethyl carbamate. Unlike the reaction with water, alcoholysis does not produce CO2​ gas, thereby eliminating the primary pressurization hazard. The basic morpholine ring will naturally catalyze this conversion.

Step 4: Venting and Stirring Stir the mixture vigorously at room temperature. Do not seal the flask. Cover the mouth of the flask loosely with aluminum foil or a vented bubbler to prevent ambient moisture ingress while allowing any incidental gases to escape[4]. Allow the mixture to stir for 24 to 48 hours.

Self-Validating Analytical Confirmation

Visual cues (such as the cessation of bubbling or heat generation) are scientifically insufficient to confirm the complete destruction of the highly toxic -NCO group. To establish a self-validating system , you must analytically prove the absence of the isocyanate before final disposal.

  • Sampling: After 24-48 hours of stirring, extract a 0.5 mL aliquot of the quenched solution.

  • ATR-FTIR Analysis: Analyze the sample using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

  • Validation Metric: Monitor the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which presents as a sharp, intense peak between 2250 cm⁻¹ and 2270 cm⁻¹ [5].

  • Decision Gate:

    • If the 2270 cm⁻¹ peak is present , the quench is incomplete. Add additional methanol and continue stirring.

    • If the 2270 cm⁻¹ peak is completely absent , the material has been successfully converted into a stable carbamate[5]. The solution may now be safely transferred to a sealed, appropriately labeled hazardous organic waste container for institutional disposal[2].

Spill Management & Bulk Decontamination

In the event of a spill, alcohols are unsuitable due to flammability risks. Instead, an aqueous decontamination solution must be used to neutralize the isocyanate into a polyurea derivative[4].

Formulation of Decontamination Solutions:

Component Formula 1 (Standard)[4] Formula 2 (High-Strength)[4]
Active Base Sodium Carbonate (5-10%) Concentrated Ammonia (3-8%)
Surfactant Liquid Detergent (0.2%) Liquid Detergent (0.2%)

| Solvent | Water (89.8% - 94.8%) | Water (91.8% - 96.8%) |

Spill Response Protocol:

  • Evacuate personnel and ensure maximum fume hood/room ventilation.

  • Cover the spill with a dry, inert absorbent (e.g., vermiculite or sand). Never use combustible materials like sawdust [4].

  • Shovel the absorbed mass into an open-top container. Do not seal [4].

  • Liberally apply the chosen decontamination solution over the spill area and the absorbed mass. Leave the container unsealed in a well-ventilated area for 48 hours to allow complete CO2​ off-gassing before final disposal[4].

Process Visualization

IsocyanateDisposal Start 4-(2-Isocyanatoethyl)morpholine Waste Collection Dilute Dilute in Inert Solvent (e.g., THF, Toluene) Start->Dilute Quench Add Quenching Agent (Methanol / Aq. Ammonia) Dilute->Quench Vent Stir & Vent 24-48h (Prevent CO2 Pressurization) Quench->Vent IR ATR-FTIR Validation (Check 2250-2270 cm⁻¹) Vent->IR Decision Isocyanate Peak Present? IR->Decision Decision->Quench Yes (Incomplete) Dispose Transfer to Hazardous Organic Waste Stream Decision->Dispose No (Fully Quenched)

Workflow for the safe quenching and self-validating disposal of 4-(2-Isocyanatoethyl)morpholine.

References

  • Safe Work Australia. "Guide for handling Isocyanates." Safe Work Australia Guidelines, July 2015.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Foam Supplies, Inc. "SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A)." FSI Technical Guidelines.[Link]

  • Sun, Y., et al. "Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate." National Center for Biotechnology Information (PMC), 2016.[Link]

Sources

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